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  • Product: Fmoc-N-Me-Nle-OH
  • CAS: 112883-42-8

Core Science & Biosynthesis

Foundational

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Abstract In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant strategy for the temporary protection of α-amino groups during solid-phase pept...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant strategy for the temporary protection of α-amino groups during solid-phase peptide synthesis (SPPS).[] Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal nature in conjunction with acid-labile side-chain protecting groups, and the ease with which its removal can be monitored.[2][3] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group, delving into its chemical properties, the mechanistic underpinnings of its application, and field-proven protocols for its use in the synthesis of complex peptides. Designed for researchers, scientists, and drug development professionals, this document aims to provide not just a set of instructions, but a foundational understanding of the causality behind the experimental choices that ensure the successful synthesis of high-purity peptides.

The Chemical Rationale for Amine Protection in Peptide Synthesis

The stepwise assembly of a peptide chain necessitates a precise and controlled formation of amide bonds between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain anchored to a solid support.[2] Without a temporary protecting group on the α-amino group of the incoming amino acid, uncontrolled polymerization and other side reactions would occur, leading to a complex mixture of undesired products.[2] The ideal protecting group must be stable during the coupling reaction and selectively removable under conditions that do not affect the integrity of the growing peptide chain or the acid-labile protecting groups on the amino acid side chains.[4]

The Fmoc Group: Structure and Fundamental Properties

The Fmoc group, chemically a fluorenylmethyloxycarbonyl moiety, was introduced by Carpino and Han in 1970 and later adapted for solid-phase synthesis by Atherton and Sheppard.[2][5] Its structure is characterized by a planar, aromatic fluorene ring system linked to a methoxycarbonyl group.

The key to the Fmoc group's utility lies in its unique lability: it is stable to acidic conditions but readily cleaved by a weak base, typically a secondary amine like piperidine.[6] This base-lability is a consequence of the acidic proton on the β-carbon of the fluorene ring system.[3] Abstraction of this proton by a base initiates a β-elimination reaction, leading to the release of the free amine, carbon dioxide, and dibenzofulvene (DBF).[3]

Orthogonality: The Key to a Robust Synthetic Strategy

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS due to its true orthogonality.[3] The α-amino group is protected by the base-labile Fmoc group, while the side-chain functional groups of the amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[7] This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protecting groups.[3] Conversely, the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are achieved in a single step using a strong acid, typically trifluoroacetic acid (TFA), which leaves the peptide backbone intact.[5] This contrasts sharply with the older Boc/Bzl (benzyloxycarbonyl) strategy, which relied on graded acid lability and often resulted in the gradual loss of side-chain protection during the repetitive Nα-deprotection steps.[8]

The Fmoc-SPPS Workflow: A Step-by-Step Mechanistic Examination

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving three main stages: deprotection, activation and coupling, and washing.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Remove Dibenzofulvene-Piperidine Adduct Coupling 2. Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling Prepare for Coupling Washing2 Washing (DMF) Coupling->Washing2 Remove Excess Reagents Washing2->Deprotection Start Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage After Final Cycle Start Resin-Bound Amino Acid (Fmoc-Protected) Start->Deprotection Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide caption Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Fmoc Deprotection

The removal of the Fmoc group is the critical first step in each cycle of peptide elongation, exposing the α-amino group for the subsequent coupling reaction.

Mechanism of Deprotection:

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-CHR-CO-Resin The Fmoc-protected amino acid on the solid support. Intermediate Carbanion Intermediate The fluorenyl ring is deprotonated. Fmoc_AA->Intermediate Proton Abstraction by Piperidine Piperidine {Piperidine | A weak base used for deprotection.} Piperidine->Intermediate Adduct Dibenzofulvene-Piperidine Adduct A stable, easily removed adduct. Piperidine->Adduct Elimination β-Elimination The protecting group is cleaved. Intermediate->Elimination Dibenzofulvene {Dibenzofulvene (DBF) | A reactive byproduct.} Elimination->Dibenzofulvene Free_Amine {H₂N-CHR-CO-Resin | The deprotected amino acid, ready for coupling.} Elimination->Free_Amine Dibenzofulvene->Adduct Scavenged by excess Piperidine caption Figure 2: The mechanism of Fmoc deprotection using piperidine.

Caption: Figure 2: The mechanism of Fmoc deprotection using piperidine.

Protocol for Fmoc Deprotection:

  • Resin Swelling: The peptide-resin is first swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure accessibility of the reagents to the reactive sites.[9]

  • Deprotection: The resin is treated with a 20% solution of piperidine in DMF.[2] This is typically performed in two stages (e.g., 5 minutes followed by 10-15 minutes) to ensure complete removal of the Fmoc group.[10]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

Monitoring Deprotection: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance around 301 nm.[7] This property allows for the real-time monitoring of the deprotection reaction by measuring the UV absorbance of the piperidine wash solutions, providing a quantitative measure of the reaction's completion.[2]

Step 2: Amino Acid Activation and Coupling

Following deprotection, the newly exposed free amine on the growing peptide chain is coupled with the carboxyl group of the next Fmoc-protected amino acid. To facilitate the formation of the amide bond, the carboxyl group must first be activated.

Common Coupling Reagents:

A variety of coupling reagents are available, each with its own advantages and specific applications. The choice of coupling reagent can significantly impact the efficiency of the reaction and minimize the risk of side reactions, particularly racemization.[11]

Coupling ReagentClassKey Features
HBTU/TBTU Aminium/Uronium SaltHighly popular, converts the Fmoc-amino acid into an active OBt ester.[10]
HATU Aminium/Uronium SaltSimilar to HBTU but reacts faster with less epimerization, especially for sterically hindered amino acids.[11][12]
DIC/HOBt Carbodiimide/AdditiveA classic combination that minimizes racemization. DIC is used in solid-phase synthesis as its urea byproduct is soluble.[12]
PyBOP Phosphonium SaltAn efficient coupling reagent, particularly for difficult couplings.[11]

Protocol for a Standard HBTU Coupling:

  • Activation Mixture Preparation: In a separate vessel, the Fmoc-amino acid (typically 3-4 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with HBTU (3-4 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-8 equivalents).[13]

  • Coupling Reaction: The activation mixture is added to the deprotected peptide-resin, and the reaction is allowed to proceed for 30-60 minutes at room temperature.[10]

  • Washing: Following the coupling reaction, the resin is extensively washed with DMF to remove any unreacted reagents and byproducts.[10]

Causality in Reagent Choice: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, with carbodiimides or as part of aminium/uronium salts, is crucial for suppressing racemization and accelerating the coupling reaction.[10] For "difficult" couplings, such as those involving sterically hindered or N-methyl amino acids, more potent reagents like HATU are often employed to drive the reaction to completion.[11]

Potential Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, certain side reactions can occur, particularly in long or complex peptide sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially when exposed to the basic conditions of Fmoc deprotection.[8] This can lead to the formation of β-aspartyl peptides and racemization.[8] The risk is sequence-dependent, with -Asp-Gly- and -Asp-Asn- being particularly problematic.[8] The use of bulkier side-chain protecting groups on the aspartic acid can help mitigate this side reaction.[8]

  • Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity (racemization) of the amino acid. The choice of coupling reagent and the avoidance of excess base are critical to minimize this side reaction.[11]

Final Cleavage and Deprotection

Once the peptide chain has been fully assembled, it must be cleaved from the solid support, and all the side-chain protecting groups must be removed.

Protocol for Cleavage from Resin:

  • Resin Preparation: The fully assembled peptide-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.[14]

  • Cleavage Cocktail: The resin is treated with a cleavage cocktail, most commonly a mixture of TFA, a scavenger, and water. A typical cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[14][15]

  • Scavengers: During cleavage, highly reactive cationic species are generated from the protecting groups. Scavengers like TIS, water, and 1,2-ethanedithiol (EDT) are essential to trap these reactive species and prevent the modification of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[14]

  • Peptide Precipitation and Isolation: The cleavage reaction is typically allowed to proceed for 2-3 hours at room temperature.[15] The resin is then filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The precipitated peptide is then collected by centrifugation, washed with ether, and dried.[14]

Advantages of the Fmoc Strategy: A Summary

The dominance of Fmoc chemistry in modern peptide synthesis can be attributed to several key advantages:

  • Mild Deprotection Conditions: The use of a weak base for Fmoc removal avoids the harsh, repetitive acid treatments required in the Boc strategy, which can lead to the degradation of sensitive sequences and the gradual loss of side-chain protection.[2]

  • Orthogonality: The distinct chemical labilities of the Fmoc and side-chain protecting groups provide a robust and reliable synthetic strategy.[]

  • Compatibility with Modified Peptides: The milder conditions of Fmoc chemistry are compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh conditions of the Boc method.[2][8]

  • Ease of Automation: The straightforward, cyclical nature of the Fmoc-SPPS workflow and the ability to monitor the deprotection step via UV absorbance make it highly amenable to automation.[8]

  • Safety: The avoidance of highly corrosive and hazardous reagents like liquid hydrogen fluoride (HF), which is used for final cleavage in the Boc strategy, makes the Fmoc method safer for routine laboratory use.[2]

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is more than just a chemical moiety; it is the linchpin of a highly efficient, versatile, and robust methodology for the synthesis of peptides. Its unique chemical properties, particularly its base-lability and orthogonality with acid-labile side-chain protecting groups, have revolutionized the field of peptide chemistry. A thorough understanding of the mechanisms and protocols outlined in this guide empowers researchers to harness the full potential of Fmoc-SPPS, enabling the synthesis of complex and high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025, May 19).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • Focus on FMOC chemistry - LGC Standards. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. (2019, November 22).
  • Overview of Fmoc Amino Acids - ChemPep. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Fmoc Solid-Phase Peptide Synthesis - PubMed. (2015).

Sources

Exploratory

An In-Depth Technical Guide to Fmoc-N-Me-Nle-OH: Synthesis, Application, and Advanced Protocols for Peptide Drug Development

This guide provides an in-depth exploration of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. Tailored for researchers, chemists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. Tailored for researchers, chemists, and professionals in drug development, this document offers a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and field-proven methodologies for its successful incorporation into peptide sequences. We will delve into the causality behind experimental choices, addressing the unique challenges posed by N-methylated amino acids and providing robust solutions to ensure high-yield, high-purity outcomes in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Importance of N-Methylated Amino Acids

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, employed to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity by inducing conformational constraints.[1] Fmoc-N-Me-Nle-OH, a derivative of the non-proteinogenic amino acid norleucine, is a valuable building block in this context. Norleucine itself is often used as an isosteric replacement for methionine to prevent oxidation, and its N-methylated form further enhances the peptide's pharmacokinetic profile.[2][3]

However, the synthesis and incorporation of N-methylated amino acids are not without challenges. The primary obstacle is the steric hindrance at the secondary amine, which can significantly impede coupling efficiency during SPPS.[4] This guide provides validated protocols to navigate these challenges effectively.

Physicochemical Properties of Fmoc-N-Me-Nle-OH

A thorough understanding of the physical and chemical properties of Fmoc-N-Me-Nle-OH is fundamental for its proper handling, storage, and application.

PropertyValueSource(s)
CAS Number 112883-42-8[1]
Molecular Formula C₂₂H₂₅NO₄[1]
Molecular Weight 367.44 g/mol
Appearance White to off-white powder[1]
Purity ≥96.0% (HPLC)
Melting Point 112 - 125 °C[1]
Optical Rotation [α]²⁰D = -22 ± 2º (c=1 in DMF)[1]
Storage Temperature 2-8°C
Solubility Soluble in organic solvents such as DMF, NMP, and DCM

Synthesis of Fmoc-N-Me-Nle-OH via On-Resin N-Methylation

While Fmoc-N-Me-Nle-OH is commercially available, its synthesis in the laboratory is often a cost-effective alternative, especially for large-scale needs. The Biron-Kessler method, an adaptation of the Fukuyama and Miller-Scanlan procedures, is a highly efficient on-resin strategy.[5] This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for selective N-methylation.

The core principle involves the temporary protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of the o-NBS group acidifies the amine proton, facilitating its abstraction and subsequent methylation.

Synthesis_Workflow cluster_synthesis On-Resin Synthesis of Fmoc-N-Me-Nle-OH Resin 2-CTC Resin Load 1. Load Fmoc-Nle-OH (DCM, DIPEA) Resin->Load Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotect NBS_Protect 3. o-NBS Protection (o-NBS-Cl, Collidine, NMP) Fmoc_Deprotect->NBS_Protect Methylation 4. N-Methylation (Dimethyl Sulfate, DBU, NMP) NBS_Protect->Methylation NBS_Deprotect 5. o-NBS Deprotection (2-Mercaptoethanol, DBU, NMP) Methylation->NBS_Deprotect Fmoc_Reprotect 6. Fmoc Reprotection (Fmoc-OSu, DIPEA, DMF) NBS_Deprotect->Fmoc_Reprotect Cleavage 7. Cleavage from Resin (1% TFA/DCM) Fmoc_Reprotect->Cleavage Product Fmoc-N-Me-Nle-OH Cleavage->Product

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-Nle-OH.

Detailed Synthesis Protocol

This protocol is adapted from the Biron-Kessler method for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin.[5]

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-Nle-OH

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

  • MilliQ Water

Procedure:

  • Resin Loading:

    • Swell 2-CTC resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

    • In a separate vial, dissolve Fmoc-L-Nle-OH (3 eq. relative to resin loading) in anhydrous DCM.

    • Add the Fmoc-L-Nle-OH solution to the swollen resin, followed immediately by DIPEA (9 eq.).

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the vessel and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution.

    • Agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • o-NBS Protection:

    • In a separate vial, dissolve o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.

    • Add the solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with NMP (5x).

  • N-Methylation:

    • Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • Add the methylation solution to the resin and agitate for 20 minutes. Causality: DBU is a non-nucleophilic strong base capable of deprotonating the o-NBS-protected amine, which is then readily methylated by the electrophilic DMS.

    • Drain and wash the resin with NMP (5x).

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and agitate for 10 minutes. Repeat this step once more. Causality: 2-Mercaptoethanol acts as a nucleophile to cleave the sulfonamide bond, facilitated by the base DBU.

    • Drain and wash the resin with NMP (5x) and DMF (5x).

  • Fmoc Reprotection:

    • In a separate vial, dissolve Fmoc-OSu (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Drain and wash the resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Prepare a cleavage solution of 1% TFA in DCM.

    • Add the cleavage solution (10 mL/g resin) to the resin and agitate for 2 minutes.

    • Drain the solution into a flask containing MilliQ water (30 mL). Causality: The highly acid-labile 2-CTC linker is cleaved by the mild TFA solution, while the low concentration of TFA prevents the cleavage of any acid-labile side-chain protecting groups if they were present. Draining into water immediately neutralizes the acid.

    • Repeat the cleavage step four more times, collecting the filtrate in the same flask.

    • Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-N-Me-Nle-OH.

  • Purification:

    • Purify the crude product by flash chromatography or recrystallization as needed.

Incorporation of Fmoc-N-Me-Nle-OH in Solid-Phase Peptide Synthesis

The successful incorporation of Fmoc-N-Me-Nle-OH into a growing peptide chain is the most critical phase of its application. The steric hindrance imparted by the N-methyl group necessitates optimized coupling conditions to achieve high yields and avoid deletion sequences.

SPPS_Workflow cluster_spps SPPS Cycle for Incorporating Fmoc-N-Me-Nle-OH Start Peptide-Resin (Free N-terminus) Activate 1. Activate Fmoc-N-Me-Nle-OH (HATU, DIPEA, DMF) Couple 2. Couple to Resin (Extended Time: 2-4h) Activate->Couple Monitor 3. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Monitor->Couple If Blue (Incomplete) Recouple Wash 4. Wash Resin (DMF, DCM) Monitor->Wash If Yellow (Complete) Deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Next_Cycle Next Coupling Cycle Deprotect->Next_Cycle

Caption: Optimized SPPS cycle for coupling Fmoc-N-Me-Nle-OH.

Field-Proven Coupling Protocol

This protocol is designed to maximize coupling efficiency for the sterically hindered Fmoc-N-Me-Nle-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Nle-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or 2,4,6-Collidine

  • DMF or NMP

  • DCM

  • 20% (v/v) Piperidine in DMF

  • Bromophenol Blue test solution (250 mg in 50 mL DMF)

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in DMF or NMP.

    • Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[6]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (3-4 eq. relative to resin loading) and HATU (2.9-3.9 eq.) in DMF or NMP.

    • Add DIPEA (6-8 eq.). Causality: HATU is a highly potent uronium-based coupling reagent that forms a reactive OAt-ester, which is particularly effective for sterically hindered couplings.[4] DIPEA or the less nucleophilic collidine is used as the base to facilitate the reaction without causing significant racemization.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 to 4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), this time can be extended or a double coupling can be performed.[7]

  • Monitoring for Completion:

    • Remove a small sample of resin beads and wash them with methanol.

    • Add a few drops of the Bromophenol Blue test solution.[4]

    • Interpretation:

      • Yellow beads: The coupling is complete (no free amines).

      • Blue or Green beads: The coupling is incomplete (free amines present).

    • If the test is positive (blue/green), drain the coupling solution, wash the resin with DMF (3x), and perform a second coupling with a fresh solution of activated Fmoc-N-Me-Nle-OH.[7]

  • Washing:

    • Once the coupling is complete (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Proceed to the Next Cycle:

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Applications in Drug Discovery and Development

The incorporation of N-methylated norleucine serves multiple purposes in peptide drug design. Its primary role is to enhance metabolic stability by protecting the adjacent peptide bond from cleavage by proteases.[3] Furthermore, the linear, unbranched side chain of norleucine can participate in hydrophobic interactions within receptor binding pockets. N-methylation can also lock the peptide backbone into a specific conformation, potentially increasing binding affinity and selectivity for its target.

A notable area of application is in the development of therapeutics for neurodegenerative diseases. For instance, research has demonstrated that substituting methionine with its non-oxidizable isostere, norleucine, in amyloid-β peptides can mitigate their neurotoxic effects, highlighting its potential in Alzheimer's disease research.[8] The further addition of an N-methyl group to norleucine can be explored to improve the peptide's ability to cross the blood-brain barrier, a critical challenge in CNS drug development.

Conclusion

Fmoc-N-Me-Nle-OH is a powerful tool for the strategic optimization of peptide therapeutics. While its use introduces the synthetic challenge of steric hindrance, this can be reliably overcome through the application of optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and diligent monitoring with qualitative tests like the bromophenol blue test are cornerstones of a successful strategy. By leveraging the protocols and insights provided in this guide, researchers can confidently incorporate Fmoc-N-Me-Nle-OH to develop next-generation peptide drugs with enhanced stability, bioavailability, and efficacy.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1781. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 26(11), 3127. Retrieved from [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of peptide science, 12(3), 213-219. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]

  • Basanagouda, M., et al. (2011). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Indian Journal of Chemistry, 50B, 1173-1179. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183-5189. Retrieved from [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Hopax. (n.d.). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • Płocińska, P., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 26(23), 7179. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of Fmoc-N-Me-Nle-OH

Introduction: The Role of N-Methylation in Modern Peptide Synthesis In the landscape of advanced peptide therapeutics, the strategic incorporation of modified amino acids is a cornerstone of rational drug design. N-methy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-Methylation in Modern Peptide Synthesis

In the landscape of advanced peptide therapeutics, the strategic incorporation of modified amino acids is a cornerstone of rational drug design. N-methylated amino acids, such as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH, are instrumental in this pursuit. The introduction of a methyl group on the amide nitrogen of the peptide backbone imparts significant pharmacological advantages. These benefits include enhanced proteolytic stability, which can prolong the in-vivo half-life of peptide drugs, and the ability to modulate peptide conformation, which can be critical for receptor binding and biological activity.[1][2][3][4] However, the unique structural attributes of N-methylated amino acids also present distinct challenges in terms of solubility and stability, particularly concerning racemization during peptide synthesis.

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility and stability of Fmoc-N-Me-Nle-OH, offering both theoretical understanding and practical, field-proven protocols to ensure its optimal use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-N-Me-Nle-OH

A foundational understanding of the physicochemical properties of Fmoc-N-Me-Nle-OH is essential for its effective application.

PropertyValueReference
Chemical Formula C₂₂H₂₅NO₄[5]
Molecular Weight 367.44 g/mol [5]
Appearance White to off-white powder[5][6]
Melting Point 114-121 °C[5]
CAS Number 112883-42-8[5]
Storage Conditions 2-8°C, keep away from moisture[5][6][7]

Part 1: Solubility Profile of Fmoc-N-Me-Nle-OH

The solubility of Fmoc-protected amino acids is a critical parameter for efficient coupling reactions in SPPS.[8] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. The solubility of Fmoc-N-Me-Nle-OH is primarily dictated by the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the linear, nonpolar norleucine side chain.[9][10]

While exhaustive quantitative solubility data for Fmoc-N-Me-Nle-OH across all common laboratory solvents is not extensively published, a qualitative and estimated solubility profile can be constructed based on the behavior of structurally similar Fmoc-amino acids.[9][11]

Table of Estimated Solubility in Common SPPS Solvents:

SolventChemical ClassPredicted SolubilityRationale & Practical Insights
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is the most prevalent solvent in SPPS due to its excellent ability to dissolve Fmoc-amino acids and swell the polystyrene resin support.[9][12] Complete dissolution is expected at concentrations typically used for coupling reactions (0.2-0.5 M).
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleNMP is an effective alternative to DMF, offering similar or sometimes superior solvating properties for complex or aggregation-prone sequences.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleWhile a powerful solvent, its high boiling point can complicate removal. It is often used as a co-solvent to dissolve particularly difficult building blocks.[7][11]
Dichloromethane (DCM) Nonpolar AproticModerately to Highly SolubleThe hydrophobicity of the Fmoc group and norleucine side chain suggests good solubility in DCM. It is frequently used for washing steps and in some coupling protocols.[11]
Tetrahydrofuran (THF) Polar AproticModerately SolubleTHF can be used in SPPS, but its solvating power for some Fmoc-amino acids may be lower than that of DMF or NMP.[9][11]
Acetonitrile (ACN) Polar AproticSparingly to Moderately SolubleOften used in the mobile phase for RP-HPLC purification, but less common as a primary solvent for coupling due to the limited solubility of many Fmoc-amino acids.[11]
Methanol (MeOH) / Ethanol (EtOH) Polar ProticSparingly to Very Slightly SolubleThe large, nonpolar Fmoc group significantly reduces solubility in polar protic solvents like alcohols.[8]
Experimental Protocol: Gravimetric Determination of Solubility

Given that solubility can be influenced by factors such as temperature, water content, and lot-to-lot purity, empirical determination is strongly recommended. The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Objective: To determine the quantitative solubility of Fmoc-N-Me-Nle-OH in a specific solvent at a controlled temperature.

Materials:

  • Fmoc-N-Me-Nle-OH

  • Solvent of interest (e.g., DMF, DCM)

  • Scintillation vials with screw caps

  • Analytical balance

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (0.2 µm, PTFE)

  • HPLC vials

Procedure:

  • Sample Preparation: Add an excess amount of Fmoc-N-Me-Nle-OH to a vial containing a known volume of the solvent. Ensure enough solid is added so that it remains undissolved after equilibration.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the vials to sit undisturbed for a short period to let the undissolved solid settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe, and filter it through a 0.2 µm syringe filter directly into a pre-weighed HPLC vial to remove any suspended solids.

  • Solvent Evaporation: Evaporate the solvent from the HPLC vial under a stream of nitrogen or in a vacuum concentrator.

  • Gravimetric Analysis: Once the solvent is completely removed, weigh the HPLC vial containing the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent extracted.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess Fmoc-N-Me-Nle-OH to known volume of solvent B 2. Seal and shake at constant temperature (24-48h) A->B Equilibration C 3. Filter supernatant B->C Sample Extraction D 4. Evaporate solvent from a known volume of filtrate C->D E 5. Weigh dried solute D->E F 6. Calculate Solubility (mg/mL) E->F

Caption: Workflow for solubility determination.

Part 2: Stability Profile of Fmoc-N-Me-Nle-OH

The stability of Fmoc-N-Me-Nle-OH is a critical consideration, primarily revolving around two key aspects: the lability of the Fmoc protecting group under various conditions and the stereochemical integrity (racemization) of the α-carbon during synthesis.

Racemization: The Predominant Stability Challenge

N-methylated amino acids are significantly more prone to racemization during peptide coupling than their non-methylated counterparts.[13][14] This heightened risk is a consequence of both electronic and steric effects. The steric hindrance from the N-methyl group can slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions.[13]

Mechanism of Racemization: The principal pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[13][15] The proton at the chiral α-carbon of this intermediate is acidic and can be readily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate, which can then be attacked by the incoming amine from either face, resulting in a mixture of L- and D-isomers in the final peptide.[13]

G A Fmoc-N-Me-Nle-OH (L-isomer) B Activation with Coupling Reagent A->B C Activated Ester B->C D Intramolecular Cyclization C->D E 5(4H)-Oxazolone Intermediate (Chiral) D->E F Base-mediated Proton Abstraction E->F G Planar, Achiral Enolate F->G H Protonation G->H I Racemic 5(4H)-Oxazolone H->I J Nucleophilic Attack by Peptide-Amine I->J K Peptide with Racemized N-Me-Nle Residue (L & D) J->K

Caption: Racemization via oxazolone formation.

Factors Influencing Racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyAOP) are generally preferred. The use of carbodiimides like DIC should be accompanied by racemization-suppressing additives.[13]

  • Additives: Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are highly effective at minimizing racemization, superior to the older generation HOBt.[13]

  • Bases: The choice and amount of base are critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA), which can accelerate racemization.[16]

  • Solvents: Polar solvents have been shown to promote racemization.[14]

  • Temperature and Reaction Time: Increased temperature and prolonged coupling times, often employed to overcome the steric hindrance of N-methylated residues, can significantly increase the risk of racemization.[13]

Stability of the Fmoc Protecting Group

The Fmoc group is designed to be stable to acidic conditions but labile to bases, a principle of orthogonality that is fundamental to Fmoc-SPPS.[10]

  • Base-Mediated Deprotection: The standard condition for Fmoc removal is treatment with a 20% solution of piperidine in DMF.[17][18] The deprotection occurs via a β-elimination mechanism, releasing the free amine and generating a dibenzofulvene-piperidine adduct.[19][20]

  • Acid Stability: The Fmoc group is stable to the mild acidic conditions used to cleave side-chain protecting groups like Boc and Trt from other amino acids in the peptide chain. However, it is not stable to strong acids like the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin.

  • Premature Cleavage: While generally stable, some premature cleavage can occur during prolonged coupling steps, especially if an excess of base is used.[19]

Other Degradation Pathways

While racemization is the primary concern, other degradation pathways common to all amino acids should be considered, although the non-functional, aliphatic side chain of norleucine makes it relatively robust.

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the peptide bond can occur, but this is typically not a concern under standard SPPS conditions.

  • Decarboxylation/Deamination: These pathways generally require harsh conditions, such as high temperatures, and are not significant degradation routes during routine peptide synthesis.[21][22]

Protocol: HPLC-Based Assay for Assessing Stereochemical Stability

Objective: To quantify the extent of racemization of Fmoc-N-Me-Nle-OH during a model coupling reaction.

Methodology: This protocol involves coupling Fmoc-N-Me-Nle-OH to a model amino acid ester (e.g., H-Gly-OMe) under specific conditions and then analyzing the resulting dipeptide for diastereomeric purity using chiral HPLC.

Materials:

  • Fmoc-N-Me-L-Nle-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Quenching solution (e.g., 1N HCl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄)

  • HPLC system with a chiral column (e.g., Chiralpak)

Procedure:

  • Activation: In a reaction vial, dissolve Fmoc-N-Me-L-Nle-OH (1 equiv.), HATU (1 equiv.), and DIPEA (2 equiv.) in DMF. Stir for a defined pre-activation time (e.g., 2 minutes). Note: Minimize pre-activation time to reduce racemization risk.[4]

  • Coupling: Add a solution of H-Gly-OMe·HCl (1.2 equiv.) and DIPEA (1.2 equiv.) in DMF to the activated mixture.

  • Reaction: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

  • Work-up: Quench the reaction with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Fmoc Deprotection: Dissolve the crude dipeptide in 20% piperidine in DMF and stir for 30 minutes. Evaporate the solvent.

  • HPLC Analysis: Dissolve the deprotected dipeptide (N-Me-L-Nle-Gly-OMe) in the mobile phase and inject it onto a chiral HPLC column. The L-L and D-L diastereomers will be separated.

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

G cluster_reaction Model Coupling Reaction cluster_analysis Sample Preparation & Analysis A 1. Dissolve Fmoc-N-Me-L-Nle-OH, HATU, & DIPEA in DMF B 2. Pre-activate (e.g., 2 min) A->B C 3. Add H-Gly-OMe & DIPEA B->C D 4. Couple (e.g., 2h) C->D E 5. Quench, Extract & Dry D->E F 6. Deprotect Fmoc group E->F G 7. Analyze by Chiral HPLC F->G H 8. Quantify % Racemization G->H

Caption: Workflow for racemization analysis.

Conclusion and Best Practices

Fmoc-N-Me-Nle-OH is a valuable reagent for synthesizing peptides with enhanced therapeutic properties. Its successful application hinges on a thorough understanding of its solubility and stability characteristics.

Key Recommendations:

  • Solubility: Always use high-purity, polar aprotic solvents like DMF or NMP for coupling reactions. For challenging sequences, consider co-solvents like DMSO. When quantitative data is critical, perform empirical solubility tests.

  • Stability: Racemization is the most significant stability issue. To mitigate this:

    • Employ modern coupling reagents (HATU, PyAOP) with additives like HOAt or OxymaPure.

    • Use sterically hindered bases (DIPEA, collidine) and avoid excess.

    • Keep coupling times and temperatures to the minimum required for a complete reaction.

    • Monitor reaction completion carefully to avoid unnecessary exposure to coupling conditions.

  • Handling and Storage: Store Fmoc-N-Me-Nle-OH in a cool, dry place (2-8°C) to prevent degradation.[5]

By adhering to these principles and employing the protocols outlined in this guide, researchers can confidently and effectively utilize Fmoc-N-Me-Nle-OH to advance the frontiers of peptide science and drug discovery.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(16), 2562-2570. Available at: [Link]

  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. (2025). Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(16), 2555-2561. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. Available at: [Link]

  • Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2004). Alternative and Chemoselective Deprotection of the α-Amino and Carboxy Functions of N-Fmoc-Amino Acid and N-Fmoc-Dipeptide Methyl Esters by Modulation of the Molar Ratio in the AlCl3/N,N-Dimethylaniline Reagent System. European Journal of Organic Chemistry, 2004(21), 4437-4441. Available at: [Link]

  • Fmoc decomposition pathways. ResearchGate. Available at: [Link]

  • protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). Available at: [Link]

  • Yusof, Y., & Hanim, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]

  • Fmoc-N-Me-Nle-OH. P3 BioSystems. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • N-Methylated Amino Acids. Merck Millipore. Available at: [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. Royal Society of Chemistry. Available at: [Link]

  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MDPI. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing and Implementing Fmoc-N-Me-Nle-OH in Peptide Synthesis

Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1] The incorporation of an N-methyl group on an amino acid residue can induce significant conformational changes, enhance proteolytic resistance, and improve pharmacokinetic properties.[1]

Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) is a crucial building block in this endeavor. Norleucine, an isomer of leucine, provides a non-natural, hydrophobic side chain, while the N-methylation offers the aforementioned benefits. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality Fmoc-N-Me-Nle-OH and its effective implementation in solid-phase peptide synthesis (SPPS).

Fmoc-N-Me-Nle-OH: Chemical Profile

Before delving into sourcing and synthesis, it is essential to understand the key characteristics of this reagent.

PropertyValueSource
CAS Number 112883-42-8[2][3]
Molecular Formula C₂₂H₂₅NO₄[2][4]
Molecular Weight 367.4 g/mol [2][5]
Appearance White to off-white powder/solid[2][5]
Purity (Typical) ≥95-99.5% (HPLC)[2][4]
Storage Conditions 2-8°C or -20°C[2][4]

Strategic Sourcing: Selecting a Commercial Supplier for Fmoc-N-Me-Nle-OH

The success of peptide synthesis is fundamentally dependent on the quality of the starting materials. For a specialized reagent like Fmoc-N-Me-Nle-OH, careful supplier evaluation is critical. The following table outlines key commercial suppliers and the factors to consider.

SupplierNoteworthy AspectsConsiderations for Researchers
Chem-Impex Offers high purity (≥ 99.5% by Chiral HPLC) and provides detailed specifications.[2] Distributed through major channels like Fisher Scientific.[3]A strong candidate for applications requiring high enantiomeric purity. The detailed Certificate of Analysis (CoA) is valuable for quality control.
Sigma-Aldrich (Merck) A well-established supplier with a comprehensive product listing and readily available safety and technical data.Known for reliable supply chains and extensive documentation, which is beneficial for GMP or regulated environments.
Thermo Scientific Chemicals (Alfa Aesar) Provides various purities and pack sizes, often available through distributors like Fisher Scientific.[6]Offers flexibility in terms of scale and purity, catering to both initial research and scale-up needs.
Bachem A specialist in amino acid derivatives and peptides, known for high-quality products for research and GMP applications.[7]A premium supplier often chosen for projects with stringent quality requirements and a clear path to clinical development.
AKSci Provides competitive pricing and readily available stock in the USA, with clear hazard and handling information.[8]A good option for academic and early-stage research where budget and lead times are key considerations.
Advanced ChemTech Specializes in peptide synthesis reagents and building blocks.[9]A focused supplier with deep expertise in the field, potentially offering valuable technical support.
Cusabio Offers the product as a lyophilized powder with clear storage and handling guidelines.[4]The lyophilized form can be advantageous for stability and ease of dissolution.
ChemPep Provides the product and lists it under "Unusual Amino Acids," indicating a focus on specialized building blocks.[10]A potential source for a wide range of non-standard amino acids for complex peptide designs.

Expert Insight: When selecting a supplier, always request a lot-specific Certificate of Analysis (CoA). This document is more than a formality; it is your primary assurance of purity, identity, and quality. For N-methylated amino acids, pay close attention to the chiral purity data, as racemization can be a concern.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Nle-OH

The incorporation of N-methylated amino acids into a peptide sequence requires modifications to standard SPPS protocols due to the steric hindrance of the N-methyl group, which slows down coupling reactions.

Diagram of the Fmoc-SPPS Cycle

SPPS_Workflow cluster_resin Resin Bead Resin Resin with Linker & Growing Peptide Chain Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-N-Me-Nle-OH + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Resin Ready for next cycle Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Coupling Fmoc-N-Me-Nle-OH

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

1. Resin Preparation:

  • Action: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[11]

  • Rationale: Swelling the resin is crucial to expose the reactive sites within the polymer matrix, ensuring efficient subsequent reactions.[11]

2. Fmoc Deprotection:

  • Action: Treat the resin with 20% piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11]

  • Rationale: Piperidine is a secondary amine that acts as a base to cleave the acid-labile Fmoc group, liberating the terminal amine for the next coupling step.[11][12]

3. Washing:

  • Action: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.

  • Rationale: Incomplete washing can lead to neutralization of the subsequent coupling reagents and side reactions, reducing the overall yield and purity.

4. Coupling of Fmoc-N-Me-Nle-OH:

  • Causality: The steric hindrance from the N-methyl group significantly slows acylation. Standard coupling reagents like HBTU may be insufficient. A more potent activating agent is required.

  • Action:

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.[12]

    • Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (9.0 equivalents) to the solution to raise the pH and initiate activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for at least 4 hours. It can be extended overnight if necessary.[12]

  • Rationale: HATU, in the presence of HOAt, forms a highly reactive O-acylisourea intermediate that can overcome the steric barrier of the secondary amine on the N-methylated residue. The extended reaction time ensures the coupling goes to completion.

5. Post-Coupling Wash:

  • Action: Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Rationale: Proper washing is essential for preventing the carryover of unreacted materials into the next synthesis cycle.

6. Capping (Optional but Recommended):

  • Action: Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Rationale: If the coupling of the sterically hindered Fmoc-N-Me-Nle-OH is incomplete, capping acetylates any unreacted free amines. This prevents the formation of deletion sequences, simplifying the final purification of the target peptide.

7. Cycle Repetition:

  • Action: Return to Step 2 for the coupling of the next amino acid in the sequence.

Diagram of the Coupling Reaction

Coupling_Mechanism cluster_reactants Reactants AA Fmoc-N-Me-Nle-OH Activated_AA Activated O-acylisourea Ester AA->Activated_AA Activation HATU HATU/HOAt HATU->Activated_AA Activation Base Base (DIPEA) Base->Activated_AA Activation Coupled_Product Resin-Peptide-CO-N(Me)-Nle-Fmoc Activated_AA->Coupled_Product Coupling Resin_Peptide Resin-Peptide-NH2 (Deprotected) Resin_Peptide->Coupled_Product Coupling

Sources

Foundational

An In-depth Technical Guide to the Impact of N-Methylation on Peptide Proteolytic Stability

Executive Summary The therapeutic promise of peptides is often undermined by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and limited bioavailability.[1][2] N-methylation,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The therapeutic promise of peptides is often undermined by their inherent vulnerability to proteolytic degradation, leading to short in vivo half-lives and limited bioavailability.[1][2] N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a cornerstone of modern peptide drug design, offering a powerful solution to this critical challenge.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how N-methylation enhances proteolytic stability. We will explore the underlying molecular mechanisms, detail synthetic strategies and analytical protocols, and present a framework for the rational design of next-generation peptide therapeutics with improved pharmacological profiles.

The Challenge: Proteolytic Degradation of Peptides

Peptides are susceptible to enzymatic cleavage by a vast array of proteases present in biological systems, such as in the digestive tract and bloodstream.[6][7] These enzymes, classified as exopeptidases and endopeptidases, catalyze the hydrolysis of peptide bonds, breaking down the peptide into smaller, inactive fragments.[6][8] This rapid degradation is a primary obstacle to the clinical success of many peptide-based drugs.[1][6]

Proteases recognize and bind to specific amino acid sequences or structural motifs within the peptide backbone.[9][10] The interaction between the protease and the peptide is often stabilized by a network of hydrogen bonds involving the backbone amide protons.[2] Once bound, the protease facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond, leading to its cleavage.[7]

The Solution: N-Methylation as a Steric Shield

N-methylation confers proteolytic resistance primarily through the principle of steric hindrance.[2] The introduction of a methyl group onto the amide nitrogen atom of the peptide backbone introduces significant steric bulk, which physically obstructs the approach of the protease to the scissile peptide bond.[11][12] This "steric shield" disrupts the precise molecular recognition required for enzymatic activity.[2]

Furthermore, the replacement of the amide proton with a methyl group eliminates a key hydrogen bond donor.[13] This disruption of the hydrogen-bonding patterns that proteases rely on for substrate binding further diminishes the affinity of the enzyme for the peptide, thereby inhibiting cleavage.[2] A single N-methylation can confer protection not only at the site of modification but can also reduce proteolysis over a four-residue window.[2]

Mechanism of Proteolytic Cleavage and N-Methylation Protection cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Unmodified Peptide Unmodified Peptide P Protease S Peptide Substrate (with Amide H) P->S Binding ES Enzyme-Substrate Complex (H-Bonding) C Cleavage Products ES->C Hydrolysis N-Methylated Peptide N-Methylated Peptide P2 Protease S_Me N-Methylated Peptide (Steric Shield) P2->S_Me Steric Hindrance NoBinding Binding Hindered

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantifying the Impact: Enhanced Stability in Action

The stabilizing effect of N-methylation is not merely theoretical; it has been extensively demonstrated through in vitro and in vivo studies. The half-life (t½) of peptides in the presence of proteases can be dramatically increased by orders of magnitude with the introduction of one or more N-methylated residues.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)Trypsin3 h72
N-Me-K (at P1 position)Trypsin> 42 h> 1000
N-Me-L (at P1' position)Trypsin> 42 h> 1000
N-Me-Y (at P2' position)Trypsin> 42 h> 1000
Data sourced from a study on N-methyl scanning mutagenesis.[2]

Experimental Protocols: Synthesis and Stability Assessment

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amine, which can lead to difficult coupling steps.[14][15] However, robust methods have been developed to overcome these hurdles.

Method 1: Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acids

This is a straightforward approach involving the use of commercially available or custom-synthesized N-methylated amino acid building blocks during standard solid-phase peptide synthesis (SPPS).[4]

Method 2: On-Resin N-Methylation

This versatile and cost-effective method allows for the site-specific methylation of a peptide backbone directly on the solid support.[14][16] A common procedure is outlined below:

Step-by-Step Protocol for On-Resin N-Methylation:

  • Peptide Synthesis: Synthesize the peptide on a solid support up to the residue preceding the desired methylation site using standard Fmoc-SPPS chemistry.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid.

  • Sulfonylation: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) to protect the primary amine.

  • Methylation: Alkylate the sulfonamide nitrogen using a methylating agent like methyl p-nitrobenzenesulfonate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

  • Sulfonamide Deprotection: Remove the o-NBS protecting group by treatment with a thiol, such as β-mercaptoethanol, and a base like DBU in a solvent like N,N-dimethylformamide (DMF).

  • Continue Peptide Synthesis: Resume standard Fmoc-SPPS to elongate the peptide chain. Special, highly efficient coupling reagents like HATU or PyAOP are often required to couple the next amino acid to the sterically hindered N-methylated amine.[15][17]

On-Resin N-Methylation Workflow start Start SPPS deprotect Fmoc Deprotection start->deprotect sulfonylate Sulfonylation (o-NBS-Cl) deprotect->sulfonylate methylate Methylation (e.g., Me-PNB) sulfonylate->methylate deprotect_nbs Sulfonamide Deprotection (Thiol, Base) methylate->deprotect_nbs couple Couple next Fmoc-AA (e.g., HATU) deprotect_nbs->couple continue_spps Continue SPPS couple->continue_spps

Caption: A typical workflow for the on-resin N-methylation of peptides.

In Vitro Proteolytic Stability Assay

A common method to assess the proteolytic stability of peptides is to incubate them with serum or specific proteases and monitor the degradation over time using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19]

Step-by-Step Protocol for Serum Stability Assay:

  • Peptide Preparation: Synthesize and purify both the non-methylated and N-methylated peptides to >95% purity using RP-HPLC. Confirm their identity via mass spectrometry.[2]

  • Reaction Setup: Dissolve the peptide in an appropriate assay buffer. Prepare a solution of human serum (or a specific protease like trypsin) in the same buffer.[20][21]

  • Incubation: Initiate the degradation reaction by mixing the peptide solution with the serum/protease solution. Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Precipitation: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trichloroacetic acid) or a mixture of organic solvents to the aliquot.[18][19] This also serves to precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[18][19]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from this data.

Broader Implications for Drug Design

While enhancing proteolytic stability is a primary driver for N-methylation, this modification has other profound effects that must be considered during the drug design process:

  • Conformational Control: N-methylation introduces steric constraints that restrict the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[3] This can pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[3][5]

  • Membrane Permeability and Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide and reduces the energetic penalty of moving from an aqueous to a lipid environment.[3][13] This can significantly improve a peptide's ability to cross cell membranes, a critical factor for oral bioavailability.[1][22][23]

  • Receptor Binding: The conformational changes induced by N-methylation can either enhance or diminish binding affinity for the target receptor.[5][24] Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often employed to identify positions where the modification is beneficial.[1]

The strategic application of N-methylation has been instrumental in the development of successful peptide-based therapeutics, such as the immunosuppressant Cyclosporine, which contains multiple N-methylated residues.[3][25]

Conclusion

N-methylation is a powerful and versatile strategy in medicinal chemistry for overcoming the intrinsic limitation of proteolytic instability in peptide-based drug candidates. By providing a steric shield and disrupting key enzymatic recognition patterns, this seemingly subtle modification can dramatically extend a peptide's in vivo half-life. The ability to rationally incorporate N-methylated amino acids, guided by a thorough understanding of the synthetic methodologies and a comprehensive assessment of the impact on stability, conformation, and biological activity, empowers researchers to transform promising peptide leads into robust clinical candidates. As our understanding of the complex interplay between N-methylation and peptide properties continues to grow, this technique will undoubtedly remain at the forefront of innovative peptide drug design.

References

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  • Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.

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  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.

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Exploratory

An In-depth Technical Guide to the Conformational Effects of Incorporating N-Methyl-Norleucine

Abstract The strategic modification of peptide backbones is a cornerstone of modern drug development, aiming to overcome the inherent pharmacological liabilities of native peptides, such as poor metabolic stability and l...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug development, aiming to overcome the inherent pharmacological liabilities of native peptides, such as poor metabolic stability and low membrane permeability. N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful and nuanced tool for achieving these goals.[1][2] This guide provides an in-depth technical analysis of incorporating a specific N-methylated amino acid, N-methyl-norleucine (NMeNle), into peptide scaffolds. We will explore the profound stereoelectronic consequences of this modification, from the fundamental impact on peptide bond geometry and local conformational freedom to the cascading effects on secondary structure, proteolytic resistance, and overall pharmacokinetic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design next-generation peptide therapeutics by leveraging the unique conformational constraints offered by N-methyl-norleucine.

The Rationale for N-Methylation: A Strategic Overview

Peptide therapeutics offer high target selectivity and potency, but their progression into viable drugs is frequently hindered by rapid degradation by proteases and an inability to cross cellular membranes.[3][4] N-methylation addresses these challenges by fundamentally altering the peptide backbone.[5][6] The introduction of a methyl group onto the amide nitrogen accomplishes three critical objectives:

  • Enhanced Proteolytic Stability: The methyl group provides a steric shield, physically obstructing the approach of proteolytic enzymes that recognize and cleave specific peptide bond sequences.[7][8] This steric hindrance is a primary mechanism for increasing a peptide's in vivo half-life.[7][9]

  • Improved Membrane Permeability: The replacement of the amide proton (a hydrogen bond donor) with a non-polar methyl group reduces the peptide's overall hydrogen bonding capacity and increases its lipophilicity.[1][2] This change lowers the energetic penalty for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of cell membranes, thereby improving bioavailability.[5][10][11]

  • Conformational Pre-organization: The steric bulk of the N-methyl group restricts the allowable rotational space around the backbone dihedral angles (Φ, Ψ), reducing the peptide's overall conformational flexibility.[1][2] This can "lock" the peptide into a bioactive conformation, reducing the entropic cost of binding to its target and potentially increasing affinity and selectivity.[1]

Norleucine (Nle) itself is an acyclic isomer of leucine and isoleucine, often used as a non-oxidizable replacement for methionine.[12][13][14] Its N-methylated counterpart, N-methyl-norleucine, therefore serves as a valuable tool for imposing these conformational and pharmacokinetic benefits while maintaining a specific side-chain volume and character.

Caption: A typical experimental workflow for the synthesis and analysis of NMeNle-peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an NMeNle-Peptide

The incorporation of Fmoc-N-methyl-L-norleucine presents a synthetic challenge due to the steric hindrance of the secondary amine, which slows coupling reactions. [15]Potent activation methods are required.

Objective: To incorporate Fmoc-NMeNle-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-norleucine (Fmoc-NMeNle-OH) [16]* Rink Amide resin

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [15]* Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution, agitate for 5 minutes, drain. Repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation (for NMeNle): In a separate vessel, dissolve Fmoc-NMeNle-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes. Causality: HATU is a highly potent coupling reagent necessary to overcome the steric hindrance of the N-methyl group, ensuring efficient acylation of the secondary amine. [15]4. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours.

  • Coupling Monitoring: Perform a bromophenol blue test to check for completion. A yellow color indicates the absence of free amines (complete reaction). A blue or green color indicates an incomplete reaction. Trustworthiness: The standard Kaiser test gives a false negative for secondary amines like NMeNle; the bromophenol blue test is a reliable alternative for ensuring the self-validating completion of this critical step. [15]6. Double Coupling (If Necessary): If the monitoring test is positive (incomplete), drain the solution and repeat steps 3-5 with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation & Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. Dry the crude peptide under vacuum.

Protocol: Conformational Analysis by NMR Spectroscopy

NMR is the most powerful technique for elucidating the detailed three-dimensional structure of N-methylated peptides in solution. [17][18] Objective: To acquire and interpret NMR data to determine the solution conformation of an NMeNle-peptide.

Materials:

  • Purified NMeNle-peptide (>95% purity)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃OH)

  • Internal standard (e.g., DSS or TMSP)

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent to a final concentration of 1-5 mM. [17]2. 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Look for a characteristic singlet peak for the N-methyl protons between 2.7 - 3.1 ppm. [18]The presence of multiple peaks in this region can indicate the presence of cis/trans isomers. [19]3. 2D TOCSY Acquisition: Acquire a 2D TOCSY spectrum to identify coupled proton spin systems for each amino acid residue.

  • 2D ROESY Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms. [19]Causality: For medium-sized molecules like peptides, the NOE (Nuclear Overhauser Effect) can be close to zero. ROESY is preferred over NOESY as it provides reliable through-space correlations regardless of molecular tumbling rate, which is essential for deriving distance restraints. [17]5. ¹H-¹³C HSQC Acquisition: Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate protons to their directly attached carbons. This definitively confirms the assignment of the N-methyl group (¹³C signal typically ~30-35 ppm). [18]6. Data Analysis & Structure Calculation:

    • Assign all proton and carbon resonances using the combination of TOCSY, ROESY, and HSQC spectra.

    • Integrate the cross-peak volumes from the ROESY spectrum to calculate inter-proton distance restraints.

    • Use the distance restraints in a molecular dynamics or distance geometry program to calculate a family of structures consistent with the NMR data.

Protocol: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure content of a peptide in solution. [20][21] Objective: To determine the secondary structure composition (α-helix, β-sheet, random coil) of an NMeNle-peptide.

Materials:

  • Purified NMeNle-peptide

  • CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette (0.1 cm path length)

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide and dilute it in the buffer to a final concentration of 0.1-0.2 mg/mL (approx. 100 µM). [20][22]Prepare a matched buffer blank.

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the temperature to 25°C.

  • Blank Measurement: Acquire a CD spectrum of the buffer blank from 260 nm down to 190 nm.

  • Sample Measurement: Rinse the cuvette, add the peptide sample, and acquire the spectrum using the same parameters.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].

  • Interpretation: Analyze the resulting spectrum. A strong negative band around 222 nm and 208 nm is characteristic of an α-helix. A single negative band around 218 nm suggests β-sheet content. A strong negative band below 200 nm indicates a random coil or disordered structure. Use deconvolution algorithms to estimate the percentage of each secondary structure type. [22]

Conclusion

The incorporation of N-methyl-norleucine is a sophisticated strategy in peptide medicinal chemistry that offers a powerful means to control conformation and enhance drug-like properties. By introducing localized steric hindrance, NMeNle restricts backbone flexibility, promotes turn structures, and shields against proteolytic degradation. This seemingly subtle modification can profoundly impact a peptide's stability, permeability, and biological activity, transforming a promising lead compound into a viable therapeutic candidate. A thorough understanding of its conformational effects, coupled with a rigorous analytical workflow encompassing advanced synthesis and spectroscopic techniques, empowers researchers to rationally engineer peptides with superior pharmacological profiles.

References

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Foundational

A Comprehensive Technical Guide to the Safe Handling of Fmoc-N-Me-Nle-OH for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methylamino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a crucial building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safe handling, storage, and disposal of (2S)-2-[[(9H-Fluoren-9-yl)methoxy]carbonyl-methylamino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a crucial building block in peptide synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets, supplier information, and established laboratory safety protocols to offer a comprehensive resource for all personnel handling this compound.

Chemical and Physical Properties

Fmoc-N-Me-Nle-OH is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for quick reference. Understanding these characteristics is the first step in a robust safety assessment.

PropertyValueReferences
CAS Number 112883-42-8[1][2]
Molecular Formula C₂₂H₂₅NO₄[1][2]
Molecular Weight 367.43 g/mol [1]
Melting Point 110-127 °C
Appearance White to off-white powder
Purity Typically ≥95%[2]
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

Fmoc-N-Me-Nle-OH is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed or inhaled.[3]

GHS Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

It is important to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with Fmoc-N-Me-Nle-OH. The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS and SOPs Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed if understood Weigh_in_Hood Weigh in a Fume Hood or Vented Enclosure Don_PPE->Weigh_in_Hood Enter lab Dissolve_Carefully Dissolve with Gentle Agitation Weigh_in_Hood->Dissolve_Carefully Perform_Reaction Perform Reaction in Closed System if Possible Dissolve_Carefully->Perform_Reaction Decontaminate_Glassware Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Post-reaction Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate_Glassware->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of Fmoc-N-Me-Nle-OH.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for various operations.

OperationRecommended Personal Protective Equipment
Weighing and Handling Solid - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves- Laboratory coat- Respiratory protection (N95 or higher) may be required based on the quantity and duration of handling.
Handling Solutions - Safety goggles- Nitrile or neoprene gloves- Laboratory coat
Cleaning Spills - Safety goggles and face shield- Chemical-resistant gloves (nitrile or neoprene)- Laboratory coat or chemical-resistant apron- Respiratory protection (N95 or higher)

Step-by-Step Experimental Protocol for Safe Use

The following protocol provides a framework for the safe use of Fmoc-N-Me-Nle-OH in a typical peptide synthesis workflow.

  • Preparation:

    • Before starting, consult the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated, clean spatula and weighing paper.

    • Carefully transfer the desired amount of Fmoc-N-Me-Nle-OH to a suitable reaction vessel.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Dissolution:

    • Add the solvent to the reaction vessel containing the solid Fmoc-N-Me-Nle-OH.

    • Use gentle agitation (e.g., magnetic stirring or gentle swirling) to dissolve the solid. Avoid vigorous shaking which could create aerosols.

  • Reaction:

    • Conduct the reaction in a closed or contained system whenever possible.

    • If the reaction requires heating, use a well-controlled heating mantle or oil bath within the fume hood.

  • Post-Reaction Work-up and Purification:

    • Handle all solutions and subsequent materials with the same level of precaution as the initial compound.

    • Perform extractions and chromatography in a well-ventilated area, preferably within a fume hood.

Storage and Stability

Proper storage is crucial for maintaining the integrity of Fmoc-N-Me-Nle-OH and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area at 2-8°C.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture and direct sunlight.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for hazardous waste. Avoid creating dust.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Ventilate the area.

  • Small Spills (Solution):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing Fmoc-N-Me-Nle-OH, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety office for specific guidance.

Conclusion

Fmoc-N-Me-Nle-OH is an invaluable reagent in the field of peptide chemistry and drug development. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its properties, adhering to strict safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe and productive laboratory environment. The causality behind these stringent protocols lies in the precautionary principle: in the absence of complete toxicological data, all necessary measures must be taken to prevent exposure and protect the health of laboratory personnel. This self-validating system of protocols, when followed rigorously, provides a robust framework for the safe and effective use of this important chemical compound.

References

  • Cusabio. Fmoc-N-Me-Nle-OH. Available at: [Link]

  • PubChem. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

Introduction The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity.[1][2] The success...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity.[1][2] The success of Fmoc-based SPPS is critically dependent on the chemical integrity of the Fmoc-protected amino acid building blocks. Improper storage and handling of these reagents can lead to their degradation, introducing impurities that can compromise the synthesis, purification, and biological activity of the final peptide product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-protected amino acids, grounded in the principles of chemical stability and reaction kinetics. It is intended for researchers, scientists, and drug development professionals who rely on high-quality peptide synthesis.

The Chemical Vulnerabilities of Fmoc-Protected Amino Acids

The stability of Fmoc-protected amino acids is governed by the lability of the Fmoc group under basic conditions, a feature that is exploited for its removal during SPPS.[3][4] However, this inherent reactivity also makes these compounds susceptible to degradation if not stored and handled correctly. Key factors that can compromise their integrity include exposure to moisture, elevated temperatures, light, and atmospheric oxygen.

Moisture-Induced Degradation

Moisture is a significant threat to the stability of Fmoc-amino acids.[][6] The presence of water can facilitate the hydrolysis of the carbamate linkage, leading to the formation of the free amino acid and Fmoc-OH. More critically, residual moisture can promote the autocatalytic cleavage of the Fmoc group, especially in the presence of trace amounts of free amino acids.[7]

Thermal Decomposition

Elevated temperatures can accelerate the rate of various degradation pathways.[] While solid Fmoc-amino acids are generally more stable than in solution, prolonged exposure to ambient or higher temperatures can lead to a gradual loss of purity. For long-term storage, maintaining low temperatures is crucial to minimize the kinetic energy available for degradation reactions to occur.[6][8]

Photochemical Sensitivity

The fluorenyl moiety of the Fmoc group is known to be sensitive to light, particularly in solution.[][6] While the solid-state compounds are more robust, prolonged exposure to light, especially UV radiation, should be avoided as a precautionary measure to prevent photochemical degradation.[6]

Common Impurities and Their Formation

Several types of impurities can arise from the synthesis and subsequent degradation of Fmoc-amino acids. Understanding these impurities is key to appreciating the importance of stringent storage and handling protocols.

  • Dipeptides: During the synthesis of Fmoc-amino acids, the activating reagent can sometimes react with an already formed Fmoc-amino acid, leading to the formation of a dipeptide (e.g., Fmoc-Ala-Ala-OH).[9] These impurities can cause the insertion of an extra amino acid residue during peptide synthesis.

  • β-Alanine Derivatives: A common impurity arises from the rearrangement of the Fmoc-OSu reagent used in the synthesis, leading to the formation of Fmoc-β-Ala-OH.[7][9] This can result in the incorrect incorporation of a β-alanine residue into the peptide chain.[9]

  • Free Amino Acids: Incomplete reaction during the introduction of the Fmoc group can leave residual free amino acids.[7] These can lead to multiple additions during a coupling step in SPPS and can also catalyze the degradation of the Fmoc-amino acid during storage.[7]

  • Acetic Acid: Trace amounts of acetic acid, often from residual ethyl acetate from the purification process, can act as a chain terminator during peptide synthesis.

Recommended Storage Conditions

To mitigate the risks of degradation and preserve the high purity of Fmoc-protected amino acids, a multi-tiered storage strategy is recommended, encompassing long-term, short-term, and in-use scenarios.

Long-Term Storage

For extended periods, Fmoc-amino acids should be stored under conditions that minimize all potential degradation pathways.

ParameterRecommendationRationale
Temperature -20°C to 5°CReduces the rate of chemical degradation and preserves long-term stability.[6][8]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and moisture-related degradation, especially for sensitive amino acids.
Container Tightly sealed, opaque vialsPrevents exposure to atmospheric moisture and light.[6][8]
Location Dark, dedicated freezer or refrigeratorProtects from light and prevents temperature fluctuations from frequent opening.[6]
Short-Term Storage

For reagents that will be used within a few weeks, slightly less stringent conditions are acceptable, although care should still be taken.

ParameterRecommendationRationale
Temperature 5°C or room temperature (for very short periods)Balances accessibility with the need to slow degradation.[8][10]
Container Tightly sealed vials in a desiccatorProvides a dry environment to protect from ambient moisture.[8]

Best Practices for Handling Fmoc-Amino Acids

Proper handling procedures are as critical as correct storage conditions to prevent contamination and degradation. The following protocols outline the best practices for common laboratory manipulations of Fmoc-amino acids.

Equilibration to Room Temperature

A critical step before opening any refrigerated or frozen reagent is to allow it to fully equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its stability.[8]

EquilibrationWorkflow Start Reagent at -20°C or 5°C Process1 Place in a desiccator at room temperature Start->Process1 Remove from cold storage Process2 Allow sufficient time for thermal equilibration Process1->Process2 Decision Is the container at room temperature? Process2->Decision Decision->Process2 No End Proceed to open and weigh Decision->End Yes Error Moisture Condensation Risk! Decision->Error If opened prematurely

Caption: Workflow for safely bringing Fmoc-amino acids to room temperature.

Weighing and Aliquoting

To maintain the integrity of the bulk supply, it is advisable to aliquot the required amount of reagent for immediate use rather than repeatedly accessing the main stock container.

Experimental Protocol: Weighing and Aliquoting Fmoc-Amino Acids

  • Preparation: Ensure the Fmoc-amino acid container has equilibrated to room temperature inside a desiccator.

  • Inert Atmosphere (Optional but Recommended): For particularly sensitive amino acids or for long-term aliquots, perform weighing inside a glove box with an inert atmosphere.

  • Weighing: Briefly open the container and quickly weigh the desired amount of the powder into a clean, dry, and tared vial.

  • Sealing: Immediately and tightly seal both the main stock container and the new aliquot vial.

  • Purging: Gently purge the headspace of the main stock container with an inert gas (e.g., argon or nitrogen) before final sealing and returning to storage.[8]

  • Labeling: Clearly label the aliquot with the compound name, lot number, and date of aliquoting.

Dissolution for Peptide Synthesis

The dissolution of Fmoc-amino acids is a critical step preceding the coupling reaction in SPPS. The choice of solvent and the dissolution technique can impact the success of the synthesis.

Experimental Protocol: Standard Dissolution of Fmoc-Amino Acids

  • Solvent Selection: Use high-purity, amine-free dimethylformamide (DMF) as the primary solvent. For sparingly soluble Fmoc-amino acids, a small amount of dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be added to the DMF to enhance solubility.[11]

  • Procedure: a. Weigh the desired amount of the Fmoc-amino acid into a clean, dry vial.[11] b. Add the calculated volume of the chosen solvent.[11] c. Vortex the vial for 1-2 minutes to suspend the solid.[11] d. If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[11] e. If solubility remains an issue, gentle warming of the solution to approximately 37°C with intermittent vortexing can be employed. However, avoid prolonged or excessive heating to prevent degradation.[11]

  • Immediate Use: Once dissolved, the solution should be used immediately for the coupling reaction to minimize potential degradation in solution.[11]

DissolutionTroubleshooting Start Weigh Fmoc-Amino Acid Add High-Purity DMF Vortex Vortex for 1-2 minutes Start->Vortex Check1 Is it fully dissolved? Vortex->Check1 Sonicate Sonicate for 5-10 minutes Check1->Sonicate No UseSolution Use immediately in coupling reaction Check1->UseSolution Yes Check2 Is it fully dissolved? Sonicate->Check2 Warm Gently warm to 37°C Check2->Warm No Check2->UseSolution Yes Check3 Is it fully dissolved? Warm->Check3 Check3->UseSolution Yes ConsiderSolvent Consider alternative solvent (e.g., DMF/DMSO mixture) Check3->ConsiderSolvent No

Caption: Troubleshooting logic for dissolving Fmoc-amino acids.

Analytical Monitoring of Fmoc-Amino Acid Purity

Regular assessment of the purity of Fmoc-amino acid stocks, especially for long-term stored materials or when synthesis issues arise, is a crucial aspect of quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of Fmoc-amino acids.[9] A typical method involves a C18 column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[9] This method can effectively separate the main compound from common impurities such as dipeptides and β-alanine derivatives.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and is useful for identifying and quantifying impurities that may not be easily resolved by HPLC.[12] Both ¹H and ¹³C NMR can be employed to confirm the structure of the Fmoc-amino acid and to detect the presence of any degradation products or synthesis-related impurities.[13][14]

Conclusion

The chemical integrity of Fmoc-protected amino acids is a prerequisite for the successful synthesis of high-quality peptides. The protocols and guidelines presented in this technical guide, which emphasize storage at low temperatures, in a dry and dark environment, and under an inert atmosphere, are critical for preserving the purity of these essential reagents. By implementing these rigorous storage and handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • Klein, B. A. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Available from: [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]

  • Reddit. How stable are Fmoc amino acids at room temp? : r/Chempros. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Available from: [Link]

  • NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

  • NIH. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Available from: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]

  • ResearchGate. Thermal Cleavage of the Fmoc Protection Group. Available from: [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]

  • NIH. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available from: [Link]

  • PubMed Central. Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Available from: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • PubMed. Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Nle-OH into Bioactive Peptides

Abstract The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve membrane perm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance proteolytic stability, modulate conformation, and improve membrane permeability.[1][2] This guide provides a comprehensive technical overview and detailed protocols for utilizing Fmoc-N-Me-Nle-OH, a non-proteinogenic N-methylated amino acid, in solid-phase peptide synthesis (SPPS). We will explore the unique advantages conferred by the N-methyl-norleucine moiety, address the significant synthetic challenges posed by its steric hindrance, and provide validated protocols for its efficient incorporation using both manual and automated SPPS platforms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.

Introduction: The Strategic Advantage of N-Methyl-Norleucine

N-methylation of the peptide backbone, the replacement of an amide proton with a methyl group, is a subtle yet profound modification. This single alteration removes a hydrogen bond donor, which introduces significant steric constraints that restrict the conformational freedom of the peptide backbone.[1][3] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[3] Furthermore, the N-methyl group acts as a steric shield, effectively blocking access for proteolytic enzymes and dramatically increasing the peptide's metabolic stability and in vivo half-life.[4][5]

The choice of Norleucine (Nle) , an isomer of leucine, is equally strategic. It serves as a non-oxidizable isostere for methionine.[6][7] By replacing methionine with norleucine, researchers can eliminate the risk of oxidation of the thioether side chain, a common in vivo and in vitro degradation pathway, without significantly altering the side chain's hydrophobicity and steric profile.[7]

The combination, N-methyl-norleucine (N-Me-Nle) , therefore offers a dual advantage:

  • Enhanced Proteolytic Resistance: Courtesy of the N-methyl group.[4]

  • Oxidative Stability: Courtesy of the norleucine side chain.

However, the very steric bulk that provides these benefits also presents the primary challenge in its synthetic incorporation.

Physicochemical Properties of Fmoc-N-Me-Nle-OH

A thorough understanding of the building block is critical for successful synthesis. The properties of Fmoc-N-Me-Nle-OH are summarized below.

PropertyValueReference(s)
Chemical Name Fmoc-N-methyl-L-norleucine[8][9]
CAS Number 112883-42-8[2][8]
Molecular Formula C₂₂H₂₅NO₄[2][8]
Molecular Weight 367.44 g/mol [2][8]
Appearance White to off-white powder/solid[8]
Melting Point 112 - 125 °C[8]
Optical Rotation [α]²⁰/D = -22 ± 2° (c=1 in DMF)[8]
Storage Conditions 2 - 8 °C, keep away from moisture[2][8]
Purity ≥96.0% (HPLC)[2]

The Core Challenge: Overcoming Steric Hindrance in Coupling

The central difficulty in incorporating Fmoc-N-Me-Nle-OH lies in the steric hindrance at the secondary amine.[6][10] The N-methyl group and the adjacent fluorenylmethoxycarbonyl (Fmoc) group create a crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid during the coupling step.[10] This is particularly challenging when coupling another amino acid onto the N-Me-Nle residue.

This steric clash leads to sluggish and inefficient coupling reactions, often resulting in:

  • Low Coupling Yields: Leading to a higher proportion of deletion sequences (peptides missing the intended amino acid).[10]

  • Required Harsh Conditions: Necessitating more potent reagents and longer reaction times, which can increase the risk of side reactions like racemization.[1]

  • On-Resin Aggregation: Hydrophobic sequences containing N-Me-Nle can be prone to aggregation on the solid support, further blocking reactive sites.[10][11]

Standard coupling reagents used in SPPS, such as DIC/HOBt, are often ineffective at driving these sterically demanding reactions to completion.[12] Therefore, the use of highly reactive coupling reagents is mandatory.

Recommended Coupling Reagents: A Comparative Overview

For the successful incorporation of Fmoc-N-Me-Nle-OH, aminium/uronium or phosphonium salt-based reagents are strongly recommended due to their high reactivity.[12][13]

ReagentClassKey AdvantagesConsiderations
HATU Aminium SaltHighly reactive, excellent for hindered couplings, low racemization risk.[14][15]Higher cost. Potential for guanidinylation of the N-terminus if pre-activation is not performed correctly.[15]
HCTU Aminium SaltReactivity comparable to HATU, often more cost-effective.[15][16]Similar potential for side reactions as HATU.
COMU Aminium SaltEfficiency comparable to HATU, with a better safety profile (incorporates Oxyma Pure instead of explosive HOBt/HOAt). Excellent for microwave-assisted SPPS.[16][17]Relatively newer, may be less widely stocked than HATU/HBTU.
PyAOP Phosphonium SaltStrong activating agent, no risk of guanidinylation.[12]Byproducts can be more challenging to remove in solution-phase synthesis.
PyBOP Phosphonium SaltEfficient coupling, often used with HOAt for N-methyl amino acids.[12]Less reactive than HATU for the most challenging couplings.

Recommendation: For most applications involving Fmoc-N-Me-Nle-OH, HATU or COMU are the preferred choices due to their superior reactivity and proven efficacy in overcoming steric hindrance.

Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of Fmoc-N-Me-Nle-OH. Optimization may be required depending on the specific peptide sequence.

General Workflow for SPPS

The overall process for incorporating an N-methylated amino acid follows the standard SPPS cycle, with critical modifications to the coupling step.

Resin Start: Peptide-Resin (Free Amine) Wash1 Wash (DMF) Resin->Wash1 Prepare Resin Coupling Coupling: 1. Pre-activate Fmoc-N-Me-Nle-OH with HATU/DIPEA 2. Add to Resin (Extended Time / Double Couple) Wash1->Coupling Monitor Monitor Coupling (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash2 Wash (DMF, DCM) Monitor->Wash2 Coupling Complete Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection Cleavage Final Cleavage & Deprotection Wash2->Cleavage Sequence Complete Wash3 Wash (DMF) Deprotection->Wash3 NextAA Couple Next Amino Acid Wash3->NextAA Repeat Cycle NextAA->Wash1 Purify Purification (RP-HPLC) Cleavage->Purify End End: Purified Peptide Purify->End

Caption: General SPPS workflow for incorporating Fmoc-N-Me-Nle-OH.

Protocol 1: Manual SPPS Coupling of Fmoc-N-Me-Nle-OH

This protocol is designed for a standard manual synthesis setup.

Materials:

  • Fmoc-deprotected peptide-resin in a reaction vessel

  • Fmoc-N-Me-Nle-OH

  • HATU (or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol Blue solution for monitoring

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 times). Swell the resin in DMF for at least 30 minutes.[18]

  • Amino Acid Activation (Pre-activation is critical):

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For difficult sequences (e.g., coupling onto another hindered or N-methylated residue), extend the coupling time to 4 hours or perform a double coupling.[12]

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Bromophenol Blue test. A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction.[10]

    • Note: The Kaiser test will give a false negative result for the secondary amine of N-Me-Nle and should not be used.[12]

  • Recoupling (if necessary): If the Bromophenol Blue test is positive, drain the reaction vessel and repeat steps 2 and 3 with a fresh solution of activated Fmoc-N-Me-Nle-OH.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Proceed to the next cycle: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Automated SPPS Coupling of Fmoc-N-Me-Nle-OH

This protocol is a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument's software and capabilities.

Reagents:

  • Fmoc-N-Me-Nle-OH solution in DMF

  • Coupling reagent solution (e.g., HATU or HCTU in DMF)

  • Activation base solution (e.g., DIPEA in DMF or NMP)

  • Deprotection solution (20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Programming the Synthesizer:

  • Define a Special Coupling Method: In the synthesizer's software, create a specific coupling method for Fmoc-N-Me-Nle-OH.

  • Increase Coupling Time: Program a longer coupling time compared to standard amino acids. A minimum of 60-120 minutes is a good starting point.[18]

  • Incorporate Double Coupling: Program the instrument to perform the coupling step twice consecutively without an intermediate deprotection step.

  • Reagent Equivalents: Ensure the protocol delivers the correct equivalents (e.g., 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA).

  • Microwave Application (if available): For microwave-assisted synthesizers, using a moderate temperature (e.g., 50-75°C) for a shorter duration (e.g., 10-30 minutes) can significantly improve coupling efficiency. However, this must be optimized to avoid racemization.[10]

  • Post-Coupling Wash: Ensure a thorough washing protocol is in place after the coupling step to remove all excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and side-chain protecting groups removed. The N-methyl group is stable to standard TFA cleavage conditions.

Reagents:

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[11]

    • Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[19]

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.

  • Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Troubleshooting Common Issues

Incorporating a hydrophobic, N-methylated amino acid like N-Me-Nle can lead to specific challenges.

problem { Problem (Low Yield / Deletion Sequence)} cause1 Cause 1 Incomplete Coupling problem->cause1 cause2 Cause 2 On-Resin Aggregation problem->cause2 solution1a Use Potent Reagent (HATU, COMU) cause1->solution1a solution1b Increase Coupling Time &/or Temperature cause1->solution1b solution1c Perform Double Coupling cause1->solution1c solution2a Switch Solvent (DMF -> NMP) cause2->solution2a solution2b Use Chaotropic Salts (e.g., LiCl) cause2->solution2b solution2c Use Low-Load or PEG-based Resin cause2->solution2c

Caption: Troubleshooting workflow for common issues in N-Me-Nle-OH incorporation.

IssueProbable CauseRecommended Solution(s)
Low crude purity with significant deletion peak at -127 Da (mass of Nle) Incomplete Coupling: Steric hindrance of N-Me-Nle prevented complete reaction.1. Confirm Reagent Potency: Ensure you are using a high-reactivity coupling reagent like HATU or COMU.[12]2. Double Couple: Always perform a double coupling for the residue being added onto the N-Me-Nle residue.[10]3. Extend Reaction Time: Increase coupling time to 4 hours or even overnight for particularly difficult sequences.[12]
Overall low yield; resin appears clumpy or does not swell properly On-Resin Aggregation: The hydrophobic peptide chains are self-associating, blocking reactive sites.1. Change Solvent: Switch from DMF to NMP, or add up to 25% DMSO to the coupling solvent to improve solvation.[11]2. Incorporate Chaotropic Salts: Add LiCl (0.5-1.0 M) to the DMF during coupling to disrupt hydrogen bonds.[11]3. Use Specialized Resins: Start the synthesis on a low-substitution resin (e.g., 0.2-0.4 mmol/g) or a PEG-based resin (e.g., NovaSyn® TG) to increase the distance between peptide chains.[10]
Peptide is insoluble after cleavage Aggregation in Solution: The final peptide is highly hydrophobic due to the N-Me-Nle and other residues.1. Use Co-solvents: Attempt to dissolve the peptide in a small amount of DMSO, DMF, or acetonitrile before adding aqueous buffer.[20]2. Adjust pH: For peptides with ionizable groups, dissolving in an acidic (pH < 7) or basic (pH > 7) buffer can improve solubility.[20]3. Use Solubilizing Agents: In difficult cases, 10-30% acetic acid or even denaturants like 6 M Guanidinium-HCl may be required.[20]

Characterization of N-Me-Nle Containing Peptides

Standard analytical techniques are used to confirm the identity and purity of the final peptide.

  • RP-HPLC: The primary method for assessing purity. The increased hydrophobicity from the N-Me-Nle residue will typically increase the peptide's retention time compared to its non-methylated counterpart.[21]

  • Mass Spectrometry (MS): Essential for confirming the correct molecular weight. The incorporation of an N-Me-Nle residue instead of an Nle residue will result in a mass increase of 14.02 Da (CH₂). High-resolution mass spectrometry can confirm the elemental composition.

  • Tandem MS (MS/MS): Used for sequence verification. The fragmentation patterns of N-methylated peptides can be complex. The peptide bond C-terminal to the N-methylated residue is often more labile. Electron Transfer Dissociation (ETD) is often superior to Collision-Induced Dissociation (CID) for sequencing N-methylated peptides as it better preserves the modification and provides c- and z-type ions that can unambiguously locate the methylation site.[8][22]

  • NMR Spectroscopy: Provides detailed structural information. 1H-NMR can confirm the presence of the N-methyl group (a singlet typically around 2.6-3.1 ppm). More advanced 2D NMR techniques (like NOESY/ROESY) can be used to study the conformational impact of the N-Me-Nle residue on the peptide's three-dimensional structure.[2][23] The incorporation of N-Me-Nle can lead to a higher population of cis amide bond isomers compared to non-methylated peptides (excluding proline), which can be observed as distinct sets of resonances in the NMR spectrum.[2]

Conclusion

The incorporation of Fmoc-N-Me-Nle-OH is a powerful strategy for developing peptide therapeutics with enhanced stability and potentially improved biological activity. While its synthesis presents challenges due to steric hindrance, these can be reliably overcome through the judicious selection of potent coupling reagents, optimized reaction conditions, and vigilant monitoring. The protocols and troubleshooting guides provided herein offer a validated framework for researchers to successfully synthesize and characterize these valuable modified peptides, paving the way for the next generation of peptide-based drugs.

References

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated Peptides: Synthesis and Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. Retrieved from [Link]

  • Weisshoff, H., Wieprecht, T., Henklein, P., Frömmel, C., Antz, C., & Mügge, C. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS letters, 387(2-3), 201–207. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews, 104(12), 5823-5846. Retrieved from [Link]

  • P3 BioSystems. (n.d.). Fmoc-N-Me-Nle-OH. Retrieved from [Link]

  • LifeTein. (2025). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Retrieved from [Link]

  • Zhang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Retrieved from [Link]

  • Li, X., et al. (2014). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Journal of the American Chemical Society, 136(11), 4315-4324. Retrieved from [Link]

  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]

  • Wilce, M. C. J., et al. (1995). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Protein Science, 4(12), 2561-2572. Retrieved from [Link]

  • Epand, R. M., & Raymer, K. E. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. International Journal of Peptide and Protein Research, 30(4), 515-521. Retrieved from [Link]

  • Brigaud, T., et al. (2014). Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity indexes (Δφ0) compared to the reference alanine containing peptide. ResearchGate. Retrieved from [Link]

  • Teixeira, J. M., et al. (2014). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Computer-Aided Molecular Design, 28(8), 857-867. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • Biontech. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • Peptide 2.0 Inc. (2025). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Zhang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Al-Haque, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6128. Retrieved from [Link]

  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(28), 4879-4882. Retrieved from [Link]

  • Hagn, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Angewandte Chemie International Edition, 57(40), 13134-13138. Retrieved from [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. Retrieved from [Link]

  • Poth, A. G., et al. (2014). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 6(11), 3147-3161. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Mastering the Challenge of Coupling Sterically Hindered N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Unique Challenge of N-Methylated Peptides N-methylation of amino acids is a pivotal modi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of N-Methylated Peptides

N-methylation of amino acids is a pivotal modification in modern peptide science and drug discovery. This seemingly simple addition of a methyl group to the peptide backbone nitrogen can profoundly enhance a peptide's therapeutic potential by increasing its metabolic stability against enzymatic degradation, improving cell membrane permeability, and constraining its conformation to favor bioactive structures.[1] However, these benefits come at a synthetic cost. The N-methyl group introduces significant steric hindrance, transforming the secondary amine into a less reactive nucleophile.[2] This bulkiness dramatically complicates the formation of the peptide bond, especially when coupling two consecutive N-methylated residues, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1]

Standard coupling reagents, such as HBTU or DCC, frequently prove inadequate for these demanding couplings.[3] Success in synthesizing N-methylated peptides hinges on the strategic selection of highly potent coupling reagents and the optimization of reaction protocols to drive the reaction to completion while mitigating side reactions, most notably epimerization.[4] This guide provides an in-depth analysis of the most effective coupling reagents for this task, explains the causality behind their efficacy, and offers detailed, field-proven protocols for their application.

Understanding the Hurdle: Steric Hindrance and Reduced Nucleophilicity

The core problem lies in the kinetics of the coupling reaction. The N-methyl group, along with the amino acid side chain, creates a crowded environment around the nitrogen nucleophile. This physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing the rate of amide bond formation.[2] This sluggish reaction provides a window for undesirable side reactions to occur, including the epimerization of the activated amino acid, which can compromise the biological activity of the final peptide.[4] Therefore, the ideal coupling reagent must create a highly reactive activated species that can overcome this steric barrier efficiently and rapidly.

Comparative Analysis of High-Potency Coupling Reagents

The key to overcoming the challenges of N-methylated amino acid coupling lies in the use of reagents that generate highly reactive acylating species. Onium (uronium/aminium and phosphonium) salts have emerged as the gold standard. Below is a comparative overview of the most effective reagents.

Data Presentation: Performance of Key Coupling Reagents
Reagent FamilyReagent NameActivating AdditiveRecommended BaseRelative Efficiency for N-Me CouplingEpimerization RiskKey Characteristics & Field Notes
Uronium/Aminium Salts HATU Internal (HOAt)DIEA, CollidineVery High Low to ModerateThe industry benchmark for difficult couplings. The 7-aza-benzotriazole moiety provides anchimeric assistance, accelerating the reaction.[5][6] Guanidinylation of the N-terminus can occur if used in large excess.[1]
COMU Internal (Oxyma)DIEAVery High Very Low A third-generation reagent with efficiency comparable to HATU but with a superior safety profile (non-explosive).[7][8] Its byproducts are water-soluble, simplifying purification.[9]
Phosphonium Salts PyBOP Internal (HOBt)DIEAModerate to HighLowGenerally effective, but can be less efficient than HATU or COMU for coupling two adjacent N-methyl residues.[10]
PyAOP Internal (HOAt)DIEAHighLowThe HOAt analogue of PyBOP, showing enhanced reactivity. Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[11]
PyBroP NoneDIEAExtremely High Low (if cooled)A highly reactive halogenophosphonium salt, excellent for the most challenging couplings.[12][13] Does not require pre-activation. Caution: can cause NCA formation with Boc-protected amino acids.[12]
Other Powerful Methods Amino Acid Chlorides None (In situ formation)Collidine, 2,6-LutidineExtremely High Very Low Generated in situ using reagents like bis(trichloromethyl) carbonate (BTC).[14] The resulting acid chlorides are highly reactive acylating agents that couple efficiently and with minimal epimerization.[15]

Mechanistic Insights: Why These Reagents Work

Understanding the mechanism of action clarifies why certain reagents excel. The most successful reagents generate highly reactive activated esters or acyl halides that can rapidly acylate the sterically hindered secondary amine before epimerization can occur.

Uronium/Aminium Salts: The HATU & COMU Pathway

HATU and COMU function by reacting with the carboxylate of the N-protected amino acid to form a highly reactive O-acylisouronium intermediate. This is rapidly converted into a highly reactive OAt (in the case of HATU) or Oxyma (in the case of COMU) active ester. The pyridine nitrogen in the HOAt leaving group of HATU is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[16]

HATU_Mechanism cluster_activation Activation AA Fmoc-N-Me-AA-COO⁻ Intermediate O-Acylisouronium Intermediate AA->Intermediate + HATU HATU HATU Base Base (e.g., DIEA) Base->AA - H⁺ ActiveEster OAt-Active Ester Intermediate->ActiveEster Fast Rearrangement TMU Tetramethylurea Peptide Fmoc-N-Me-AA-N(Me)-Peptide ActiveEster->Peptide + Amine Amine H-N(Me)-Peptide-Resin HOAt HOAt

Activation and coupling pathway using a uronium reagent like HATU.
Phosphonium Salts: The PyBroP Pathway

PyBroP is a more powerful phosphonium salt. In the presence of a base, it reacts with the carboxylic acid to form a highly reactive (acyloxy)phosphonium salt. This intermediate is so reactive that it can directly acylate the N-methyl amine or proceed through a symmetric anhydride or acyl bromide intermediate, all of which are potent acylating agents.

PyBroP_Mechanism cluster_activation Activation AA Fmoc-N-Me-AA-COOH Intermediate Acyloxyphosphonium Salt AA->Intermediate + PyBroP + Base PyBroP PyBroP Base Base (e.g., DIEA) Peptide Fmoc-N-Me-AA-N(Me)-Peptide Intermediate->Peptide + Amine Amine H-N(Me)-Peptide-Resin Byproduct Phosphonium Oxide

Logical flow of the PyBroP-mediated coupling reaction.

Experimental Workflows and Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency while minimizing side reactions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based SPPS.

SPPS_Cycle Start Peptide-Resin (Free Secondary Amine) Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent 3. Base (e.g., DIEA) Start->Coupling Wash1 DMF Wash (Removes Excess Reagents) Coupling->Wash1 Monitor Monitor Completion (Bromophenol Blue Test) Wash1->Monitor Monitor->Coupling If Incomplete: Recouple Fmoc_Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Monitor->Fmoc_Deprotect If Coupling Complete Wash2 DMF Wash (Removes Piperidine) Fmoc_Deprotect->Wash2 End Ready for Next Cycle or Final Cleavage Wash2->End

Sources

Method

using HATU for Fmoc-N-Me-Nle-OH peptide coupling

Application Notes & Protocols Topic: High-Efficiency Peptide Coupling of Fmoc-N-Me-Nle-OH using HATU Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of N-Met...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Peptide Coupling of Fmoc-N-Me-Nle-OH using HATU

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of N-Methylated Peptide Synthesis

The incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone strategy for enhancing pharmacological properties. N-methylation can significantly increase metabolic stability, improve membrane permeability, and induce specific conformational constraints favorable for target binding.[1] However, these benefits come with significant synthetic challenges. The N-methyl group introduces steric hindrance and reduces the nucleophilicity of the secondary amine, which can lead to slow reaction times, incomplete couplings, and an increased risk of racemization.[1][2]

Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-norleucine-OH) is a prime example of such a sterically demanding building block. Standard coupling reagents often fail to provide satisfactory yields and purity when incorporating this and other N-methylated residues. This guide provides an in-depth analysis and a validated protocol for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for overcoming the hurdles associated with Fmoc-N-Me-Nle-OH and other N-methylated amino acids.[1][3][4]

The HATU Advantage: Mechanism and Rationale

HATU has emerged as a superior reagent for difficult couplings due to its rapid activation of carboxylic acids and its ability to suppress racemization.[5][6] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.[5][7][8]

The activation process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The carboxylic acid of Fmoc-N-Me-Nle-OH is deprotonated by DIPEA to form a carboxylate anion.[5][9]

  • Formation of the O-acyl(tetramethyl)isouronium salt: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][7][10]

  • Formation of the OAt-active ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This step is the key to HATU's effectiveness, yielding the OAt-active ester. This ester is significantly more reactive than the corresponding OBt-esters formed by reagents like HBTU, due to the electron-withdrawing nature and the potential for anchimeric assistance from the pyridine nitrogen of the HOAt moiety.[8][11]

  • Nucleophilic Attack: The sterically hindered and less nucleophilic secondary amine of the resin-bound peptide attacks the highly reactive OAt-active ester, forming the desired peptide bond and releasing HOAt.[7]

This rapid and efficient pathway kinetically disfavors the competing racemization pathway, which primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[12]

Experimental Workflow and Protocols

General Workflow for SPPS Incorporation of Fmoc-N-Me-Nle-OH

The following diagram outlines a standard cycle for the incorporation of an N-methylated amino acid in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Prepares for Coupling Wash1 DMF Wash Deprotection->Wash1 Removes Piperidine Coupling Coupling Step: 1. Fmoc-N-Me-Nle-OH 2. HATU 3. DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Removes Excess Reagents & Byproducts Next Next Cycle or Final Cleavage Wash2->Next

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Detailed Protocol: HATU-Mediated Coupling of Fmoc-N-Me-Nle-OH

This protocol is optimized for a standard 0.1 mmol scale solid-phase synthesis. Reagent stoichiometry is critical for driving the reaction to completion while minimizing side reactions.

Materials and Reagents:

  • Fmoc-N-Me-Nle-OH

  • Peptide-resin with a free N-terminal secondary amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine), peptide synthesis grade

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Bromophenol Blue monitoring solution (250 mg in 50 ml of DMF)[4]

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (0.1 mmol) in DMF for at least 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate, clean, and dry vessel, dissolve Fmoc-N-Me-Nle-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes at room temperature.[1] Causality Note: A short pre-activation time is crucial. It allows for the formation of the highly reactive OAt-active ester while minimizing potential side reactions like guanidinylation of the free N-terminus or racemization of the amino acid.[1][2]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling an N-methylated amino acid onto another N-methylated residue, longer reaction times or a second coupling may be necessary.[1][3]

  • Reaction Monitoring:

    • The standard Kaiser (ninhydrin) test is not suitable for monitoring couplings to secondary amines like N-methylated residues.[4]

    • Use the Bromophenol Blue test:

      • Remove a small sample of resin beads and wash them thoroughly with DMF, then methanol.

      • Add a few drops of the Bromophenol Blue test solution.

      • Yellow beads: indicate a complete reaction (absence of free amine).

      • Blue or green beads: indicate an incomplete reaction (presence of free amine).[4]

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Bromophenol Blue test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Capping (Optional but Recommended for Incomplete Couplings):

    • If the coupling remains incomplete after a second attempt, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (50 eq.) and DIPEA (50 eq.) in DMF for 30 minutes.[13]

Data Presentation: Reagent Stoichiometry

The following table summarizes the recommended reagent equivalents for the HATU-mediated coupling of Fmoc-N-Me-Nle-OH on a 0.1 mmol scale.

ReagentEquivalents (relative to resin loading)Moles (for 0.1 mmol scale)Purpose
Fmoc-N-Me-Nle-OH4.00.4 mmolProvides a sufficient excess to drive the reaction to completion for a sterically hindered residue.
HATU3.90.39 mmolActivates the carboxylic acid. A slight sub-stoichiometric amount relative to the amino acid minimizes excess reagent.[14]
DIPEA8.00.8 mmolActs as a non-nucleophilic base to facilitate carboxylate formation and neutralize the reaction.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric Hindrance: The primary challenge with N-methylated residues.[3][15] Peptide Aggregation: On-resin aggregation can block reactive sites.[15]Double Coupling: Perform a second coupling with a fresh solution of activated amino acid.[14][16] Increase Reaction Time/Temperature: Extend the coupling time (e.g., overnight) or gently heat the reaction (use with caution to avoid racemization).[14] Solvent Choice: Consider using N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[14]
Racemization Prolonged Activation: Extended pre-activation or long reaction times in the presence of a base can promote oxazolone formation.[2][12]Minimize Pre-activation Time: Adhere strictly to the 1-3 minute pre-activation window.[1] Base Selection: While DIPEA is standard, for extremely sensitive residues, a bulkier base like 2,4,6-collidine could be considered to further suppress racemization.[17]
Guanidinylation Excess Uronium Reagent: Excess HATU can react with the free N-terminal amine, forming an irreversible guanidinium cap and terminating the peptide chain.[1][16]Control Stoichiometry: Use a slight sub-stoichiometric amount of HATU relative to the amino acid (e.g., 0.95-0.98 equivalents).[16] Short Pre-activation: Adding the pre-activated solution to the resin promptly minimizes the time excess HATU is available to react with the N-terminus.[1]
Logical Relationship Diagram: Troubleshooting Incomplete Coupling

Troubleshooting start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_couple Perform Double Coupling start->double_couple retest1 Retest with Bromophenol Blue double_couple->retest1 increase_time Increase Reaction Time or Temperature retest1->increase_time Positive proceed Proceed to Next Deprotection Cycle retest1->proceed Negative retest2 Retest with Bromophenol Blue increase_time->retest2 change_solvent Switch Solvent (e.g., to NMP) retest2->change_solvent Positive cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) retest2->cap Still Positive (Consider Capping) retest2->proceed Negative change_solvent->retest1

Caption: A decision-making workflow for addressing incomplete coupling reactions.

Conclusion

The successful incorporation of sterically hindered N-methylated amino acids like Fmoc-N-Me-Nle-OH is a critical capability in modern peptide synthesis. While challenging, the use of a potent uronium salt reagent like HATU, combined with optimized protocols and careful monitoring, provides a reliable and efficient solution. By understanding the underlying chemical principles—from the mechanism of activation to the potential for side reactions—researchers can confidently synthesize complex, modified peptides, thereby advancing the frontiers of drug discovery and development.

References

  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids - Benchchem.
  • Preventing racemization during N-methyl
  • HATU:a third-gener
  • Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3) - Benchchem.
  • strategies to overcome steric hindrance in N-methyl
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Product Focus: Reagents for peptide synthesis Novabiochem® - Merck Millipore.
  • HATU - Wikipedia. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

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Application

Application Notes &amp; Protocols: Automated Solid-Phase Synthesis of N-Methylated Peptides Using Fmoc-N-Me-Nle-OH

Introduction: The Significance and Challenge of N-Methylation Backbone N-methylation is a cornerstone modification in medicinal chemistry, transforming native peptides into drug candidates with enhanced therapeutic profi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Methylation

Backbone N-methylation is a cornerstone modification in medicinal chemistry, transforming native peptides into drug candidates with enhanced therapeutic profiles.[1][2] The strategic replacement of a backbone amide proton with a methyl group imparts crucial advantages, including increased metabolic stability against enzymatic degradation, improved cell membrane permeability, and the ability to fine-tune receptor binding affinity and specificity.[2][3] Norleucine (Nle), an isomer of leucine, is a particularly interesting non-proteogenic amino acid used to probe binding site interactions and improve peptide stability. Its N-methylated form, N-methyl-norleucine (N-Me-Nle), further amplifies these benefits.

However, the incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nle-OH, into a growing peptide chain via automated solid-phase peptide synthesis (SPPS) presents a significant synthetic hurdle.[2] The secondary amine resulting from the N-methylation is sterically hindered, which dramatically slows down the kinetics of the subsequent coupling step, often leading to incomplete reactions and deletion sequences.[2]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to successfully perform the automated solid-phase synthesis of peptides containing N-methyl-norleucine. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and offer troubleshooting insights to ensure high-purity target peptide synthesis.

The Chemistry of N-Methylated Residue Coupling

The foundational chemistry of SPPS relies on a repeating cycle of Nα-deprotection and amino acid coupling.[4] In standard Fmoc-based SPPS, a primary amine is liberated after the piperidine-mediated removal of the Fmoc protecting group, which then acts as a nucleophile to attack the activated carboxyl group of the incoming Fmoc-amino acid.[5][6]

The introduction of an N-methyl group fundamentally alters this landscape. The resulting N-terminal secondary amine is a weaker nucleophile and is sterically encumbered by the adjacent methyl group. This steric hindrance significantly impedes the approach of the activated amino acid, making the formation of the peptide bond the rate-limiting step of the entire synthesis. Standard coupling reagents and conditions are often insufficient to drive this reaction to completion.

To overcome this challenge, highly efficient coupling reagents are required. Urionium/aminium-based reagents, particularly those containing a 7-azabenzotriazole (Oxyma or HOAt) moiety, have proven superior for coupling sterically hindered amino acids.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice in this context.[2][7] The presence of the HOAt leaving group in the activated ester intermediate is less sterically demanding than the HOBt found in reagents like HBTU, and it also benefits from a neighboring group effect that accelerates the aminolysis reaction.

Coupling_Mechanism Fmoc_AA Fmoc-N-Me-Nle-OH Activated_Ester Fmoc-N-Me-Nle-OAt (Active Ester) Fmoc_AA->Activated_Ester Activation HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Base->Fmoc_AA Deprotonates Carboxyl Coupled_Peptide Resin-Bound Peptide + N-Me-Nle Activated_Ester->Coupled_Peptide Coupling (Acylation) Resin Resin-Bound Peptide with free N-terminus Resin->Coupled_Peptide Nucleophilic Attack

Figure 1: Simplified workflow for the HATU-mediated coupling of Fmoc-N-Me-Nle-OH.

Materials and Reagents

Successful synthesis requires high-quality reagents. It is imperative to use peptide synthesis-grade solvents and reagents to avoid side reactions and ensure high purity of the final product.[8]

Reagent/MaterialGrade/SpecificationSupplier (Example)Notes
Resin Rink Amide or Wang Resin (pre-loaded or functionalized)Sigma-Aldrich, ChemPepChoice depends on desired C-terminus (amide or acid).
Fmoc-N-Me-Nle-OH >99% PurityChemPep, BachemVerify purity by HPLC/MS before use.
Standard Fmoc-Amino Acids >99% PurityVariousEnsure side-chain protecting groups are compatible with Fmoc chemistry.[4]
N,N-Dimethylformamide (DMF) Peptide Synthesis Grade, <0.005% H₂OVariousLow water content is critical to prevent hydrolysis of activated esters.
Piperidine Reagent GradeVariousUsed for Fmoc deprotection.
HATU >98% PurityVariousThe primary coupling reagent for N-methylated residues.
N,N-Diisopropylethylamine (DIPEA) Peptide Synthesis GradeVariousNon-nucleophilic base for activation.
Trifluoroacetic Acid (TFA) Reagent GradeVariousFor final cleavage from the resin.
Scavengers Triisopropylsilane (TIS), Water, PhenolVariousProtects sensitive residues during cleavage.[9]
Dichloromethane (DCM) ACS GradeVariousUsed for washing steps.
Methyl tert-butyl ether (MTBE) Reagent GradeVariousFor peptide precipitation.

Detailed Protocol for Automated Synthesis

This protocol is designed for a standard automated peptide synthesizer and assumes a synthesis scale of 0.1 mmol.[10] Adjust volumes accordingly for different scales.

Part 1: Pre-Synthesis and Instrument Setup
  • Resin Preparation: If starting with a non-preloaded resin, perform the loading of the first Fmoc-amino acid according to standard protocols. Swell the resin (e.g., 0.1 mmol Rink Amide resin) in DMF for at least 30 minutes in the synthesizer's reaction vessel.

  • Reagent Preparation:

    • Deprotection Solution: 20% (v/v) piperidine in DMF.

    • Amino Acid Solutions: Prepare 0.2 M solutions of all standard Fmoc-amino acids in DMF.

    • Fmoc-N-Me-Nle-OH Solution: Prepare a 0.2 M solution of Fmoc-N-Me-Nle-OH in DMF.

    • Activator Solution: Prepare a 0.5 M solution of HATU in DMF.

    • Base Solution: Prepare a 2 M solution of DIPEA in NMP (N-Methyl-2-pyrrolidone). NMP is often preferred for the base solution to prevent potential issues with DMF stability.

Part 2: The Synthesis Cycle

The automated synthesizer will execute the following cycles for each amino acid addition.[11]

SPPS_Cycle start Start Cycle deprotection Fmoc Deprotection 1. Add 20% Piperidine/DMF 2. React (3 min) 3. Drain 4. Repeat Step 1-3 5. React (7 min) start->deprotection wash1 DMF Wash 6x Volume deprotection->wash1 coupling Coupling Add AA/HATU/DIPEA React (See Table 2) wash1->coupling wash2 DMF Wash 3x Volume coupling->wash2 end End Cycle wash2->end

Figure 2: Automated Fmoc-SPPS Cycle Workflow.

Table 2: Recommended Coupling Parameters

ParameterStandard Amino Acid CouplingFmoc-N-Me-Nle-OH CouplingCausality & Rationale
Fmoc-AA Equivalents 5 eq.5 eq.Ensures a sufficient concentration gradient to drive the reaction forward.
Coupling Reagent 5 eq. HCTU or HATU4.95 eq. HATUHATU is superior for sterically hindered couplings. Using slightly less than the amino acid prevents potential side reactions with the activator itself.
Base Equivalents 10 eq. DIPEA10 eq. DIPEAActivates the carboxylic acid and maintains a basic environment for the reaction.
Coupling Time 30 - 45 minutes2 - 4 hoursCRITICAL: Extended coupling time is necessary to overcome the high activation energy barrier of coupling to the N-methylated secondary amine.[7] Monitor with a Kaiser or Chloranil test if performing manually.
Double Coupling Optional (if needed)Highly Recommended A second, fresh addition of reagents ensures the reaction goes to completion, minimizing deletion byproducts which can be difficult to separate during purification.
Temperature AmbientAmbient to 40°CMild heating can increase reaction kinetics but must be used cautiously to avoid racemization, especially for sensitive residues like Cysteine or Histidine.[8]
Part 3: Post-Synthesis Cleavage and Deprotection
  • Final Fmoc Removal: Ensure the synthesizer protocol includes a final Fmoc-deprotection cycle after the last amino acid has been coupled.

  • Resin Washing and Drying: After synthesis is complete, wash the peptide-resin thoroughly with DCM (3x) and methanol (3x) to remove residual DMF. Dry the resin under a high vacuum for at least 4 hours.[12]

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A standard and robust choice is Reagent B .[9]

    • Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS.[9]

    • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) in a reaction vessel.

    • Stir at room temperature for 2-3 hours.

    • Caution: Peptides with an N-terminal acetylated N-methyl amino acid can be susceptible to cleavage of that residue under acidic conditions.[13] If this is the case, monitor the cleavage progress carefully and consider alternative N-terminal modifications or milder cleavage conditions if byproducts are observed.[13]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold (4°C) methyl tert-butyl ether (at least 10x the volume of the filtrate).

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry (MS).

Troubleshooting and Expert Insights

  • Problem: Low Yield/Significant Deletion of N-Me-Nle.

    • Cause: Incomplete coupling.

    • Solution: The most critical parameters are coupling time and the use of a high-efficiency reagent like HATU.[7] Always perform a double coupling for the residue following the N-methylated amino acid as well, as the N-terminus of the N-methylated residue can also present some steric hindrance.

  • Problem: Racemization.

    • Cause: Prolonged exposure to base or excessive heat during coupling.

    • Solution: While extended coupling times are necessary, avoid excessively long reactions (>12 hours) at room temperature. If using heat, validate the method to ensure it does not cause epimerization of the C-terminal activated residue. Use the minimum amount of base required for activation.[8]

  • Problem: Aspartimide Formation.

    • Cause: A common side reaction involving Aspartic Acid (Asp) residues, promoted by piperidine treatment.[8][14]

    • Solution: If your sequence contains an Asp residue, especially in a sterically demanding region or next to the N-Me-Nle, consider using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH protecting groups, which are designed to suppress this side reaction.

Conclusion

The successful automated synthesis of peptides containing Fmoc-N-Me-Nle-OH is readily achievable with a rational and optimized approach. The cornerstone of this success lies in acknowledging the inherent steric hindrance of the N-methylated amine and compensating for it with the appropriate choice of a highly active coupling reagent (HATU) and significantly extended coupling times. By implementing the detailed protocols and considering the expert insights provided in these application notes, researchers can confidently incorporate this valuable modification to develop novel peptide therapeutics with enhanced pharmacological properties.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. National Institutes of Health. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. Available at: [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers. Available at: [Link]

  • Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Automated Peptide Synthesis. Gyros Protein Technologies. Available at: [Link]

Sources

Method

Application Note: A Practical Guide to the Manual Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Nle-OH

Abstract The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved membrane permeability, and cons...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility.[1][2][3] However, these modifications introduce significant synthetic challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH). We present field-proven protocols, explain the causality behind experimental choices, and detail robust monitoring techniques to ensure high-yield, high-purity synthesis of these challenging sequences.

The Chemistry of the Challenge: Steric Hindrance in N-Methylated Residues

The primary obstacle in synthesizing peptides with N-methylated residues is the fundamental change in the nucleophile at the N-terminus. The replacement of a proton with a methyl group on the backbone amide nitrogen converts a primary amine into a secondary amine. This seemingly small change has profound mechanistic consequences:

  • Increased Steric Bulk: The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, significantly slowing the kinetics of peptide bond formation.[4] This effect is particularly pronounced when coupling a bulky amino acid onto the N-methylated residue or when coupling two consecutive N-methylated amino acids.[4][5]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group, combined with the steric hindrance, makes the nitrogen atom a less potent nucleophile compared to a primary amine.[1]

  • Consequences of Inefficiency: These factors often lead to incomplete coupling reactions. Failure to drive the reaction to completion results in the formation of deletion sequences—impurities that lack the intended N-methylated residue and are often difficult to separate from the target peptide, ultimately lowering the final yield and purity.[1][4]

Overcoming these challenges requires a departure from standard SPPS protocols and the adoption of more potent reagents and rigorous monitoring.

Critical Reagent Selection for Hindered Couplings

Standard coupling conditions are often insufficient for N-methylated residues.[4] Success hinges on the selection of highly efficient reagents that can overcome the high activation energy of these sterically demanding reactions.

Coupling Reagents: Choosing Power and Efficiency

The choice of coupling reagent is arguably the most critical factor. Reagents are typically categorized as uronium/aminium or phosphonium salts, which convert the carboxylic acid of the incoming amino acid into a highly reactive activated ester.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

ReagentFull NameClassKey Feature & Rationale
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumForms a reactive OBt-ester. Often insufficient for N-methylated residues due to lower reactivity.[4][5]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium Forms a highly reactive OAt-ester. The nitrogen at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making HATU superior for difficult couplings, including N-methylated residues.[6][7] This is the recommended default reagent.
PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PhosphoniumForms a reactive OBt-ester, similar in efficacy to HBTU but can be useful in specific contexts.
PyBroPBromotripyrrolidinophosphonium hexafluorophosphatePhosphoniumExceptionally reactive reagent. Recommended for the most challenging couplings, such as between two consecutive N-methylated residues, where HATU may be insufficient.[5][8]
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminiumA newer generation reagent with reactivity comparable to HATU, but based on the non-explosive Oxyma Pure leaving group.[9]

For the synthesis of peptides containing Fmoc-N-Me-Nle-OH, HATU is the reagent of choice due to its consistent high performance and the enhanced reactivity of its OAt-ester intermediate.[6][10]

Bases and Solvents
  • Base: A non-nucleophilic tertiary amine is required to facilitate the activation and coupling steps. N,N-Diisopropylethylamine (DIPEA) is standard, though 2,4,6-Collidine can sometimes offer better results by reducing the risk of side reactions.[10] A significant excess (e.g., 2 equivalents relative to the amino acid) is used to ensure the reaction remains basic.

  • Solvent: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF) is the standard solvent.[11] For sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can improve solvation and accessibility of the reaction sites.[11][12]

The Imperative of Accurate Reaction Monitoring

Trustworthy synthesis protocols must be self-validating. For SPPS, this means accurately monitoring the completion of each coupling step. The steric hindrance of N-methylated residues makes incomplete reactions a common occurrence, necessitating vigilant monitoring.

Crucial Point: The standard Kaiser (ninhydrin) test is unreliable for monitoring coupling to a primary amine that will be followed by an N-methylated residue, and it is completely ineffective for monitoring the coupling of an amino acid to an N-methylated residue.[12][13] The Kaiser test detects primary amines by producing a dark blue color; secondary amines, like N-Me-Nle, yield a weak or false-negative result (e.g., a reddish-brown color or no change).[13]

Therefore, alternative qualitative tests are mandatory.

Recommended Monitoring Protocol: The Bromophenol Blue (BPB) Test

The BPB test is a simple acid-base indicator test that is effective for both primary and secondary amines.[5][13]

Protocol Steps:

  • Prepare a 0.04% (w/v) solution of Bromophenol Blue in DMF.

  • After the coupling reaction, remove a small sample of resin beads (5-10 mg) into a small test tube.

  • Wash the beads thoroughly with methanol and then with DMF to remove any residual base (e.g., DIPEA) that would cause a false positive.[5]

  • Add 1-2 mL of the BPB test solution to the resin.[5]

  • Gently agitate for 1-2 minutes and observe the color.

    • Yellow: Indicates an acidic environment, meaning no free amine is present. Coupling is complete. [5][13]

    • Blue or Green: Indicates a basic environment from the unreacted free amine. Coupling is incomplete. [5][13]

Confirmatory Monitoring Protocol: The Chloranil Test

The Chloranil test is highly sensitive for secondary amines and serves as an excellent orthogonal method.[13]

Protocol Steps:

  • Prepare Reagent A: 2% (v/v) acetaldehyde in DMF.

  • Prepare Reagent B: 2% (w/v) p-chloranil in DMF.

  • Place a small sample of washed resin (5-10 mg) in a test tube.

  • Add 1-2 drops of Reagent A, followed by 1-2 drops of Reagent B.

  • Let the mixture stand at room temperature for 5-10 minutes.[13]

  • Observe the color of the resin beads.

    • Yellow/Colorless: Coupling is complete. [13]

    • Blue or Blue-Green: Indicates the presence of unreacted secondary amines. Coupling is incomplete. [13]

The following workflow illustrates the decision-making process based on these crucial monitoring steps.

sps_workflow start Start Coupling Step (e.g., Fmoc-AA to N-Me-Nle-Resin) wash Wash Resin Thoroughly (DMF, MeOH, DMF) start->wash test Perform Bromophenol Blue Test wash->test decision Observe Color test->decision incomplete Incomplete Coupling decision->incomplete Blue / Green complete Complete Coupling decision->complete Yellow recouple Perform Second Coupling ('Double Couple') with Fresh Reagents incomplete->recouple proceed Proceed to Next Fmoc Deprotection complete->proceed wash2 Wash Resin Thoroughly recouple->wash2 test2 Perform Bromophenol Blue Test Again wash2->test2 decision2 Observe Color test2->decision2 decision2->complete Yellow cap Cap Unreacted Amines (Acetic Anhydride / DIPEA) decision2->cap Blue / Green cap->proceed

Sources

Application

The Strategic Integration of Fmoc-N-Me-Nle-OH in the Advancement of Peptide-Based Therapeutics

Introduction: A Paradigm Shift in Peptide Drug Design The landscape of therapeutic peptides is undergoing a significant transformation, driven by the need to overcome inherent pharmacological hurdles such as proteolytic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Peptide Drug Design

The landscape of therapeutic peptides is undergoing a significant transformation, driven by the need to overcome inherent pharmacological hurdles such as proteolytic instability, poor membrane permeability, and conformational ambiguity.[1] A powerful strategy that has emerged to address these challenges is the site-specific N-methylation of the peptide backbone.[1][2][3] This modification, the substitution of an amide proton with a methyl group, can profoundly enhance the drug-like properties of a peptide.[1][3] This guide focuses on the strategic application of a unique building block, Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), in the design and synthesis of next-generation peptide therapeutics.

Norleucine (Nle), a non-proteinogenic amino acid, serves as a valuable substitute for methionine, mitigating the risk of oxidation while maintaining similar steric properties.[4][5] The combination of N-methylation and the norleucine side chain in Fmoc-N-Me-Nle-OH provides a synergistic approach to enhancing peptide stability and fine-tuning biological activity.[6][7] This document provides a comprehensive overview of the rationale behind using Fmoc-N-Me-Nle-OH, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and analytical methods for the characterization of the resulting N-methylated peptides.

The Rationale for Employing Fmoc-N-Me-Nle-OH: A Multifaceted Approach

The incorporation of Fmoc-N-Me-Nle-OH into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic advantages. The benefits are rooted in the fundamental physicochemical changes induced by both N-methylation and the norleucine side chain.

Enhanced Enzymatic Stability

A primary obstacle in the clinical development of peptide drugs is their rapid degradation by proteases.[8] N-methylation provides a steric shield that disrupts the hydrogen-bonding patterns recognized by proteolytic enzymes, thereby inhibiting cleavage of the peptide bond.[8] This steric hindrance can dramatically increase the in vivo half-life of a peptide therapeutic.[9] The protective effect is not just localized; a single N-methyl group can confer resistance to proteolysis over a four-residue window.[8]

Improved Membrane Permeability and Oral Bioavailability

The substitution of an amide proton with a methyl group removes a hydrogen bond donor, which in turn increases the lipophilicity of the peptide.[7][9] This enhanced lipophilicity can improve the peptide's ability to cross cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[2][10][11]

Conformational Control and Receptor Binding

N-methylation introduces steric constraints that restrict the rotational freedom of the peptide backbone, reducing its conformational flexibility.[1][3][7] This can pre-organize the peptide into its bioactive conformation, the specific three-dimensional structure required for optimal interaction with its biological target.[1][3] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1]

Norleucine as a Methionine Mimic

Methionine residues in peptides are susceptible to oxidation, which can lead to a loss of biological activity. Norleucine, with its linear four-carbon side chain, is a close structural isomer of methionine but lacks the oxidizable sulfur atom.[4][12] Its incorporation can therefore enhance the chemical stability of the peptide without significantly altering its overall structure and function.[6][12]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Nle-OH: Protocols and Considerations

The synthesis of N-methylated peptides via SPPS requires optimized protocols to overcome the steric hindrance at the N-methylated amine, which can make the subsequent coupling step challenging.[9][13]

General Workflow for SPPS of N-Methylated Peptides

The overall process for incorporating Fmoc-N-Me-Nle-OH into a peptide sequence using Fmoc/tBu chemistry is outlined below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprot Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprot Wash1 Washing (DMF) Fmoc_Deprot->Wash1 Coupling Coupling of Fmoc-N-Me-Nle-OH Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-N-Me-Nle-OH.

Detailed Experimental Protocols

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.

  • Reagents:

    • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[14]

  • Procedure:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[15]

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine/DMF for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-N-Me-Nle-OH

Due to the steric hindrance of the N-methyl group, standard coupling conditions may be inefficient.[16] The use of potent activating reagents is highly recommended.[16][17]

  • Recommended Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [16][17]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) [18][19]

    • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) [18][19]

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-N-Me-Nle-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)[9] or PyAOP (4 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[9]

    • DMF (peptide synthesis grade)

  • Procedure (using HATU):

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH and HATU in DMF.

    • Add DIPEA to the solution to begin the activation (pre-activation for 2-5 minutes is often beneficial).[9]

    • Add the activated amino acid solution to the Fmoc-deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.[9] For difficult couplings, extended reaction times or double coupling may be necessary.[9]

    • Monitor the reaction for completion using a qualitative test such as the bromophenol blue test, as the Kaiser test is not effective for secondary amines.[17]

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity when incorporating N-methylated amino acids.

Coupling ReagentClassAdvantagesDisadvantages
HATU Aminium/Uronium SaltHighly reactive, effective for sterically hindered couplings.[16]Can cause side reactions if not used correctly.
PyAOP Phosphonium SaltHighly effective, avoids N-terminal guanidinylation.[16][18]Can be more expensive than other reagents.
PyBOP/HOAt Phosphonium SaltVery effective for hindered couplings, especially when used with HOAt.[18][19]Byproducts can be difficult to remove.
DIC/HOBt CarbodiimideCost-effective.Generally less effective for N-methylated amino acids, leading to incomplete coupling.[16]

Analytical Characterization of Peptides Containing N-Me-Nle

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for its purification.

  • Typical Conditions:

    • Column: C18 stationary phase

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[20]

    • Detection: UV absorbance at 214 nm and 280 nm.[20]

  • Important Consideration: N-methylated peptides may exhibit peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond.[18][20] Performing the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformers into a single, sharper peak.[20]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the Fmoc-N-Me-Nle-OH residue. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed three-dimensional structural information of the peptide in solution.[1] It is a powerful tool for investigating the conformational changes induced by N-methylation.[21]

Impact of N-Me-Nle Incorporation on Therapeutic Properties: Quantitative Insights

The strategic placement of N-methylated residues can have a profound impact on the therapeutic potential of a peptide.

Proteolytic Stability

The introduction of an N-methyl group can lead to a dramatic increase in the peptide's half-life in the presence of proteases.

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-[8]
G-protein-binding peptideN-Me-Lys (at P1 position)Trypsin> 42 h> 1000[8]
G-protein-binding peptideN-Me-Leu (at P1' position)Trypsin> 42 h> 1000[8]
Receptor Binding Affinity

N-methylation can either enhance or decrease receptor binding affinity depending on its position within the peptide sequence and the conformational requirements for binding.[22]

Receptor_Binding cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P Flexible Peptide R Receptor P->R High Entropic Penalty Lower Affinity P_Me Conformationally Constrained (N-Me-Nle) R_Me Receptor P_Me->R_Me Low Entropic Penalty Higher Affinity

Caption: N-methylation can pre-organize a peptide into its bioactive conformation, potentially increasing receptor binding affinity.

Conclusion

Fmoc-N-Me-Nle-OH is a valuable and strategic building block in the design of peptide-based therapeutics. Its incorporation offers a dual advantage: the N-methyl group enhances proteolytic stability, improves membrane permeability, and provides conformational constraint, while the norleucine side chain circumvents the issue of methionine oxidation.[1][2][4] Although the synthesis of N-methylated peptides requires optimized protocols to address the challenge of sterically hindered couplings, the potential therapeutic benefits make Fmoc-N-Me-Nle-OH an indispensable tool for medicinal chemists and drug development professionals.[16] By leveraging the unique properties of this modified amino acid, researchers can rationally design peptide candidates with improved pharmacological profiles, paving the way for the development of more effective and robust peptide drugs.

References

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. LifeTein. Available at: [Link]

  • The Role of Fmoc-N-Me-Val-OH in Advanced Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available at: [Link]

  • N-methylation of peptides and proteins: an important element for modulating biological functions. PubMed. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. PubMed. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions | Request PDF. ResearchGate. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Publications. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability | Request PDF. ResearchGate. Available at: [Link]

  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF. ResearchGate. Available at: [Link]

  • N-Methyl amino acids. Aapptec Peptides. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available at: [Link]

  • SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. Available at: [Link]

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Method

Application Note: Fmoc Deprotection of N-Methylated Residues

A Technical Guide to Overcoming Steric Hindrance and Ensuring Purity in Solid-Phase Peptide Synthesis Introduction: The Strategic Value and Synthetic Challenge of N-Methylation The Pharmacokinetic Advantages of N-Methyla...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Overcoming Steric Hindrance and Ensuring Purity in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value and Synthetic Challenge of N-Methylation

The Pharmacokinetic Advantages of N-Methylated Peptides

In modern drug development, N-methylation of the peptide backbone is a premier strategy for enhancing the therapeutic potential of peptide-based drugs.[1] This seemingly minor modification—the substitution of an amide proton with a methyl group—profoundly alters a peptide's physicochemical properties.[2] The strategic incorporation of N-methylated amino acids can significantly increase metabolic stability by shielding peptide bonds from proteolytic enzymes, improve membrane permeability, and enhance oral bioavailability by reducing the molecule's hydrogen-bonding capacity.[3][4] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[2][5]

The Core Challenge: Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

Despite these benefits, the synthesis of N-methylated peptides via the standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) protocol is notoriously challenging.[6] The difficulties primarily arise from steric hindrance introduced by the N-methyl group, which impacts two critical steps in each synthesis cycle:

  • Fmoc Deprotection: The N-methyl group sterically hinders the approach of the base (typically piperidine) required to initiate the Fmoc removal, leading to significantly slower reaction kinetics and a high risk of incomplete deprotection.[7]

  • Amino Acid Coupling: The resulting secondary amine is less nucleophilic and more sterically hindered than a primary amine, which complicates the subsequent coupling step, often resulting in low yields and deletion sequences.[8]

Incomplete Fmoc removal is a critical failure point, as it leads to the generation of deletion sequences that are often difficult to separate from the target peptide, compromising the purity and therapeutic efficacy of the final product.[9] This guide provides a detailed examination of the mechanism of Fmoc deprotection, outlines optimized protocols using alternative base cocktails to overcome steric hindrance, and describes essential monitoring techniques to ensure reaction completion.

The Mechanism of Fmoc Deprotection: A Tale of Two Amines

The Standard β-Elimination Pathway

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] In the standard protocol, a secondary amine like piperidine acts as the base. The mechanism proceeds in two main steps:

  • Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorene ring.

  • Elimination: This initiates a β-elimination, leading to the release of the highly reactive dibenzofulvene (DBF) intermediate and the liberation of the free N-terminal amine of the peptide.

  • Scavenging: Excess piperidine in the solution acts as a nucleophilic scavenger, trapping the DBF to form a stable adduct that is washed away.[11][12]

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Fmoc_Anion Fmoc⁻ Anion Fmoc_Peptide->Fmoc_Anion Base (Piperidine) Piperidine Piperidine Free_Amine H₂N-Peptide (Free Amine) Fmoc_Anion->Free_Amine DBF Dibenzofulvene (DBF) Fmoc_Anion->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Excess Piperidine

Caption: Standard mechanism of Fmoc deprotection by piperidine.

How N-Methylation Impedes the Reaction

When an N-methylated residue is at the N-terminus, the methyl group's steric bulk creates a crowded environment around the Fmoc group's base. This physically obstructs the approach of the piperidine molecule to the C9 proton, dramatically slowing the initial and rate-limiting step of the deprotection reaction.[7] Standard reaction times (e.g., 2 x 5-10 minutes) are often insufficient to achieve complete Fmoc removal, necessitating the use of more potent reagents or significantly extended reaction times.

Steric_Hindrance cluster_0 Standard Residue cluster_1 N-Methylated Residue Fmoc1 Fmoc N1 N-H Peptide1 Peptide Chain Base1 Piperidine Base1->Fmoc1 Easy Access Fmoc2 Fmoc N2 N-CH₃ Peptide2 Peptide Chain Methyl CH₃ Base2 Piperidine Base2->Fmoc2 Steric Hindrance

Caption: Steric hindrance from an N-methyl group impeding base access.

Optimized Deprotection Strategies and Reagent Cocktails

To overcome the challenge of slow deprotection kinetics, several alternative strategies have been developed and validated. The choice of method depends on the specific sequence, the degree of steric hindrance, and the sensitivity of the peptide to other side reactions.

Comparative Analysis of Deprotection Reagents

While extending the treatment time with the standard 20% piperidine in N,N-dimethylformamide (DMF) is a viable first step, it may not be sufficient for highly hindered residues and increases the risk of base-mediated side reactions. The use of stronger, non-nucleophilic bases, particularly 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has proven highly effective.[13][14]

Reagent CocktailTypical ConcentrationTypical Time (N-Me)AdvantagesDisadvantages & Potential Side Reactions
Piperidine/DMF 20% (v/v)2 x 20-30 minStandard, well-understood reagent.Slow kinetics for N-methyl residues. Risk of aspartimide and diketopiperazine formation with prolonged exposure.[10][14]
DBU/Piperazine/DMF 2% DBU, 5% Piperazine (v/v)2 x 5-10 minVery rapid and efficient deprotection.[7][15] Piperazine is an effective DBF scavenger.[15]DBU's high basicity can sometimes promote racemization or aspartimide formation if not carefully controlled.[14]
4-Methylpiperidine (4MP)/DMF 20% (v/v)2 x 20-30 minSimilar efficiency to piperidine.[10] May offer advantages in specific sequences.Subject to the same kinetic limitations as piperidine for hindered residues.
Piperazine/DMF 6-10% (w/v)2 x 15-25 minMilder base than piperidine, can reduce side reactions like aspartimide formation.[16]Slower deprotection kinetics than piperidine or DBU cocktails.
The Rise of DBU-Based Cocktails

DBU is a much stronger base than piperidine, allowing it to abstract the C9 proton far more rapidly. However, as a non-nucleophilic base, it cannot scavenge the liberated DBF.[13] This necessitates the inclusion of a nucleophilic scavenger in the cocktail to prevent DBF from forming adducts with the newly deprotected peptide amine. Piperazine has emerged as an ideal partner for DBU, as it is an excellent scavenger and its use can mitigate certain side reactions.[7][15] The combination of 2% DBU with 2-5% piperazine in DMF provides a powerful solution for rapid and complete Fmoc removal from N-methylated residues.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the efficient deprotection of Fmoc-N-methylated amino acids on a solid support.

Materials and Reagents
  • Peptide-resin with N-terminal Fmoc-N-methylated residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution A: 20% (v/v) piperidine in DMF

  • Deprotection Solution B: 2% (v/v) DBU and 5% (v/v) piperazine in DMF[7]

  • Chloranil Test Reagents: 2% (w/v) solutions of acetaldehyde and chloranil in DMF

  • Reaction vessel for SPPS (manual or automated)

Protocol A: Extended Piperidine Treatment

This protocol is a modification of the standard procedure, suitable for moderately hindered N-methylated residues.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin three times with DMF.

  • First Deprotection: Add Deprotection Solution A to the resin (approx. 10 mL per gram of resin). Agitate for 20-30 minutes at room temperature.

  • Drain & Wash: Drain the solution and wash the resin once with DMF.

  • Second Deprotection: Add a fresh portion of Deprotection Solution A and agitate for another 20-30 minutes.

  • Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-adduct.

  • Monitoring (Recommended): Perform a Chloranil test (Protocol C) to confirm the presence of a secondary amine.

Protocol B: High-Efficiency DBU/Piperazine Deprotection

This accelerated protocol is highly recommended for sterically hindered N-methylated residues.[7][15]

  • Resin Swelling & Wash: Perform steps 1 and 2 from Protocol A.

  • First Deprotection: Add Deprotection Solution B to the resin. Agitate for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of Deprotection Solution B and agitate for another 5-10 minutes.

  • Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times), followed by DCM (3 times) to prepare for the next coupling step.

  • Monitoring (Critical): Perform a Chloranil test (Protocol C) to confirm complete deprotection.

Workflow Diagram

SPPS_Deprotection_Workflow Start Start Cycle (Fmoc-N(Me)-AA-Resin) Swell Swell Resin in DMF Start->Swell Deprotect Perform Fmoc Deprotection (Protocol A or B) Swell->Deprotect Wash_DMF Wash Extensively with DMF Deprotect->Wash_DMF Monitor Monitor Completion (Chloranil Test) Wash_DMF->Monitor Monitor->Deprotect Negative (Incomplete) Couple Couple Next Fmoc-AA-OH Monitor->Couple Positive (Complete) Wash_Final Wash (DMF/DCM) Couple->Wash_Final End Next Cycle or Final Cleavage Wash_Final->End

Sources

Application

On-Resin N-Methylation: A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics

Introduction: The "Methyl-Touch" in Peptide Drug Discovery In the landscape of modern drug development, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Methyl-Touch" in Peptide Drug Discovery

In the landscape of modern drug development, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent pharmacological weaknesses, primarily metabolic instability and poor membrane permeability. N-methylation, the strategic substitution of a backbone amide proton with a methyl group, has emerged as a powerful tool to overcome these limitations.[1][2] This modification can dramatically enhance a peptide's resistance to enzymatic degradation, improve its oral bioavailability, and fine-tune its conformational properties to optimize receptor binding and selectivity.[1][3]

On-resin N-methylation techniques are particularly advantageous as they integrate this critical modification directly into the solid-phase peptide synthesis (SPPS) workflow. This approach streamlines the synthetic process, offering flexibility and cost-effectiveness compared to the alternative of incorporating pre-synthesized, and often expensive, N-methylated amino acid building blocks.[1]

This comprehensive guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the most robust and widely adopted on-resin N-methylation methodologies. Beyond a mere recitation of steps, this document delves into the causality behind the protocols, offering insights gleaned from extensive field application. We will explore the mechanistic underpinnings of each technique, provide detailed, validated protocols, and offer a comparative analysis to empower you to select the optimal strategy for your specific research objectives.

Core On-Resin N-Methylation Strategies: A Comparative Overview

The choice of an on-resin N-methylation strategy is dictated by several factors, including the peptide sequence, the desired site of methylation, and compatibility with existing protecting groups. Here, we dissect three of the most effective and commonly employed methods: the Fukuyama-Mitsunobu reaction, direct alkylation, and reductive amination.

Method Primary Use Case Key Reagents Typical Reaction Time Advantages Disadvantages
Fukuyama-Mitsunobu Site-specific internal amide methylationo-NBS-Cl, DIAD/DEAD, PPh₃, Methanol40 minutes - 4 hours[2]High efficiency for most amino acids, well-established.Multi-step process, use of hazardous reagents (DIAD/DEAD).
Direct Alkylation N-terminal or internal amide methylationMethyl iodide, Dimethyl sulfate, Non-nucleophilic base (e.g., DBU, LiOtBu)Variable, can be rapidSimpler, one-step methylation.Can be less selective, potential for over-methylation, requires strong base.
Reductive Amination Primarily for N-terminal methylationFormaldehyde, NaBH₃CN or NaBH(OAc)₃30 minutes to overnight[4][5]Highly selective for primary amines, mild conditions.Generally limited to the N-terminus, requires a free primary amine.

The Fukuyama-Mitsunobu Approach: A Robust, Three-Step Method

The Fukuyama-Mitsunobu reaction is a cornerstone of on-resin N-methylation, valued for its reliability and broad applicability.[1] This method transforms a backbone amide into a sulfonamide, which is a significantly more nucleophilic species, facilitating subsequent methylation. The process is a three-act play: activation via sulfonylation, methylation, and finally, the clean removal of the activating group.

The "Why": Mechanistic Insights

The success of this method hinges on the temporary installation of an electron-withdrawing 2-nitrobenzenesulfonyl (o-NBS) group on the amide nitrogen. This activation step dramatically increases the acidity of the N-H proton, allowing for its easy abstraction by a mild base. The resulting sulfonamide anion is a potent nucleophile that readily attacks the methylating agent in the subsequent Mitsunobu reaction. The o-NBS group is then cleaved under mild, nucleophilic conditions, typically with a thiol, to reveal the newly methylated amide. Recent optimizations have significantly reduced the total time for this three-step procedure from a lengthy 4 hours to a more manageable 40 minutes.[2][6]

Fukuyama_Mitsunobu_Workflow Resin Peptide-Resin (Free N-Terminus) Sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Base) Resin->Sulfonylation Wash1 Wash (NMP/DMF) Sulfonylation->Wash1 Methylation Step 2: Methylation (DIAD, PPh3, MeOH) Wash1->Methylation Wash2 Wash (THF/DMF) Methylation->Wash2 Desulfonylation Step 3: Desulfonylation (Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash (NMP/DMF) Desulfonylation->Wash3 N_Methylated_Peptide N-Methylated Peptide-Resin Wash3->N_Methylated_Peptide Next_Coupling Proceed to Next Coupling Cycle N_Methylated_Peptide->Next_Coupling

Caption: Workflow for On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction.

The "How": Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials and Reagents:

  • Peptide-resin with a deprotected N-terminal amine

  • N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP) or 2,4,6-Collidine

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (PPh₃)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in NMP or DMF for 30 minutes in a peptide synthesis vessel.

    • Wash the resin thoroughly with NMP or DMF (3 x 1 min).

  • Step 1: Sulfonylation (Activation)

    • In a separate vial, dissolve o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.[2]

    • Add the solution to the resin and shake at room temperature. Reaction time can be optimized from 5 minutes to 2 hours.[2][6] Monitor for completion using a test cleavage and LC-MS analysis.

    • Drain the reaction solution and wash the resin extensively with NMP (5 x 1 min).

  • Step 2: Mitsunobu Methylation

    • Wash the resin with anhydrous THF (3 x 1 min).

    • In a separate vial, dissolve PPh₃ (5 equivalents) in anhydrous THF.

    • Add methanol (10 equivalents) to the PPh₃ solution.

    • Slowly add DIAD (5 equivalents) to the solution. Caution: The reaction can be exothermic.

    • Add the prepared Mitsunobu reagent solution to the resin.

    • Shake the reaction vessel at room temperature for 10-30 minutes.[7]

    • Drain the solution and wash the resin with THF (3 x 1 min) followed by NMP (3 x 1 min).

  • Step 3: Desulfonylation (o-NBS Removal)

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake at room temperature for 5 minutes. Repeat this step once more.[7]

    • Drain the solution and wash the resin thoroughly with NMP (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

    • The resin is now ready for the next coupling step.

Direct Alkylation: A Quick and Direct Approach

Direct alkylation is a more straightforward method that avoids the need for an activating group.[8][9] It relies on the deprotonation of the backbone amide by a strong, non-nucleophilic base to generate an amide anion, which then reacts with a methylating agent like methyl iodide.

The "Why": Mechanistic Insights

The key to this method is the choice of a base strong enough to deprotonate the amide nitrogen but not nucleophilic enough to compete with the amide anion in reacting with the methylating agent. Bases like lithium tert-butoxide (LiOtBu) or DBU are commonly employed. The reaction is typically fast but can be less selective than the Fukuyama-Mitsunobu method, with a higher risk of side reactions, including methylation of side-chain functional groups if they are not adequately protected.

Direct_Alkylation_Workflow Resin Peptide-Resin (Target Amide) Deprotonation Step 1: Deprotonation (Strong Base, e.g., LiOtBu) Resin->Deprotonation Wash1 Wash (Anhydrous Solvent) Deprotonation->Wash1 Methylation Step 2: Methylation (Methyl Iodide) Wash1->Methylation Wash2 Wash (Solvent) Methylation->Wash2 N_Methylated_Peptide N-Methylated Peptide-Resin Wash2->N_Methylated_Peptide

Caption: General Workflow for On-Resin N-Methylation via Direct Alkylation.

The "How": Detailed Experimental Protocol

This protocol is adapted for the N-methylation of cyclic peptides on-resin but can be applied to linear peptides with optimization.[10]

Materials and Reagents:

  • Peptide-resin

  • Lithium tert-butoxide (LiOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

    • Wash the resin with anhydrous THF (3 x 1 min) to ensure dry conditions.

  • Deprotonation and Methylation:

    • Prepare a solution of LiOtBu (e.g., 1.5 M in THF) or another suitable strong base.[10]

    • Add the base solution to the resin and agitate for 5-10 minutes at room temperature.

    • Add an excess of methyl iodide (e.g., 20-50 equivalents) to the resin suspension.

    • Continue to agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction progress via a test cleavage and LC-MS analysis to determine the optimal reaction time and avoid over-methylation.

  • Quenching and Washing:

    • Quench the reaction by adding a small amount of water or methanol.

    • Drain the reaction solution.

    • Wash the resin thoroughly with THF (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).

    • The resin is now ready for the next step in the synthesis or for cleavage.

Reductive Amination: Selective N-Terminal Methylation

Reductive amination is a highly efficient and clean method specifically for the methylation of the N-terminal primary amine of a peptide.[4][11] It involves the formation of a Schiff base (imine) between the peptide's N-terminal amine and formaldehyde, which is then selectively reduced to the corresponding N-methyl amine.

The "Why": Mechanistic Insights

This two-step, one-pot reaction is prized for its selectivity. The reaction is typically carried out under mild acidic conditions, which catalyze the formation of the imine. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N double bond without reducing other functional groups like amides or carboxylic acids. This method can be used to introduce one (mono-methylation) or two (di-methylation) methyl groups by controlling the stoichiometry of the reagents.

Reductive_Amination_Workflow Resin Peptide-Resin (Free N-Terminus) Reaction One-Pot Reaction: 1. Imine Formation (Formaldehyde) 2. Reduction (NaBH3CN) Resin->Reaction Wash Wash (NMP/DMF, DCM) Reaction->Wash N_Methylated_Peptide N-Terminally Methylated Peptide-Resin Wash->N_Methylated_Peptide

Caption: Workflow for N-Terminal Reductive Amination.

The "How": Detailed Experimental Protocol for N-Terminal Dimethylation

This protocol is for achieving N-terminal dimethylation.[5]

Materials and Reagents:

  • Peptide-resin with a deprotected N-terminal primary amine

  • N-Methylpyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

  • Formaldehyde (37% solution in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent, ~0.05 mmol) in NMP for 15 minutes.

  • Reductive Amination Reaction:

    • In a separate vial, dissolve NaBH₃CN (10 equivalents, 32 mg) in 1 mL of NMP.

    • To this solution, add formaldehyde (20 equivalents, 37 µL) and acetic acid (8 equivalents, 32 µL). Vortex to mix.[5]

    • Add the prepared solution to the resin.

    • Agitate the reaction vessel at room temperature overnight.

    • A test cleavage can be performed to check for complete dimethylation. Repeat the reaction if necessary.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with NMP (5 x 1 min), DCM (3 x 1 min), and finally with methanol (3 x 1 min).

    • Dry the resin under vacuum.

The Challenge of the Subsequent Coupling: A Critical Consideration

Successfully N-methylating a residue is only half the battle. The subsequent coupling of the next amino acid onto the newly formed N-methylated (secondary) amine is notoriously difficult due to steric hindrance and the reduced nucleophilicity of the N-methyl group.[12] Standard coupling conditions often result in low yields.

To overcome this challenge, more potent coupling reagents are required. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have proven to be particularly effective.[12][13][14] Phosphonium-based reagents like PyAOP and PyBrOP are also excellent choices for these sterically demanding couplings.[14][15] In many cases, a double coupling strategy or the use of microwave-assisted synthesis can significantly improve yields.[8]

Protocol 4: High-Efficiency Coupling onto an N-Methylated Residue using HATU

Materials and Reagents:

  • N-methylated peptide-resin

  • Fmoc-amino acid (4 equivalents)

  • HATU (3.9 equivalents)[13]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[12]

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the N-methylated peptide-resin in DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution and allow it to pre-activate for 1-5 minutes.[12][13]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), longer reaction times or a second coupling may be necessary.[13]

  • Washing:

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

    • Perform a test to confirm coupling completion (e.g., Bromophenol Blue test, as the Ninhydrin test is not effective for secondary amines).[12]

Conclusion and Future Outlook

On-resin N-methylation is an indispensable tool in the arsenal of the modern peptide chemist. The methods detailed in this guide—the Fukuyama-Mitsunobu reaction, direct alkylation, and reductive amination—provide a versatile toolkit for introducing this critical modification, thereby enhancing the therapeutic properties of peptide drug candidates. The choice of method requires a careful consideration of the specific synthetic context, balancing factors of efficiency, selectivity, and scalability. As peptide-based therapeutics continue to gain prominence, the continued refinement of these and other on-resin modification techniques will be paramount in accelerating the journey from bench to bedside.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Gomółka, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(12), 7846-7855. [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • aapptec. (n.d.). Coupling Reagents. [Link]

  • Turner, R. A., Hauksson, N. E., & Lokey, R. S. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic letters, 15(19), 5012–5015. [Link]

  • Perreault, M., & Annis, I. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 141-149). Springer. [Link]

  • Chatterjee, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 7(10), 647–650. [Link]

  • Perreault, M., & Annis, I. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in molecular biology (Clifton, N.J.), 1047, 141–149. [Link]

  • Scott, W. L., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • Morimoto, J., Yokomine, M., Yamazaki, T., & Sando, S. (2024). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in molecular biology (Clifton, N.J.), 2931, 61–73. [Link]

  • Richardson, J. L., et al. (2018). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in molecular biology (Clifton, N.J.), 1841, 147-159. [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature chemical biology, 7(8), 537. [Link]

  • Scott, W. L., et al. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152-155. [Link]

  • Turner, R. A., Hauksson, N. E., & Lokey, R. S. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF. [Link]

  • D'Andrea, L. D., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 736. [Link]

  • D'Andrea, L. D., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society, 145(51), 27867-27875. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Peptides with Improved Cell Permeability Using Fmoc-N-Me-Nle-OH

Abstract The therapeutic potential of peptides is often hindered by poor cell membrane permeability and susceptibility to enzymatic degradation. A key strategy to overcome these limitations is the incorporation of N-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hindered by poor cell membrane permeability and susceptibility to enzymatic degradation. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. This modification enhances lipophilicity and introduces conformational constraints that can lead to significantly improved pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides incorporating Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), a building block designed to enhance cell permeability. We will delve into the rationale behind its use, the specific challenges in solid-phase peptide synthesis (SPPS), and robust protocols for its successful incorporation, cleavage, and subsequent analysis.

Introduction: The Rationale for N-Methylation

Peptide-based therapeutics offer high specificity and potency, but their utility is often limited by poor bioavailability.[1] The peptide backbone, with its repeating amide bonds, is rich in hydrogen bond donors (N-H) that are energetically unfavorable for partitioning into the hydrophobic lipid bilayer of cell membranes.[2] N-methylation, the replacement of an amide proton with a methyl group, is a powerful strategy to mitigate this issue.[1][3]

The introduction of an N-methyl group, as with Fmoc-N-Me-Nle-OH, imparts several advantageous properties:

  • Enhanced Lipophilicity: The methyl group masks a hydrogen bond donor, reducing the polarity of the peptide backbone and lowering the energetic penalty for membrane translocation.[1]

  • Increased Proteolytic Resistance: The steric bulk of the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby extending the in vivo half-life of the peptide.[4]

  • Conformational Rigidity: N-methylation restricts the rotation around the peptide backbone's dihedral angles, reducing conformational flexibility.[1] This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for its target.[1]

Norleucine, an isomer of leucine, is often used as a non-proteinogenic amino acid to probe binding pockets and improve metabolic stability. Its N-methylated form, N-Me-Nle, combines these benefits with the advantages of N-methylation, making it a valuable tool in drug design.

Challenges in the Synthesis of N-Methylated Peptides

The incorporation of Fmoc-N-Me-Nle-OH and other N-methylated amino acids into a peptide sequence via Fmoc-SPPS presents unique challenges primarily due to steric hindrance.[5][6] The secondary amine of the N-methylated amino acid is a weaker nucleophile than a primary amine, and the methyl group sterically impedes the approach of the activated carboxyl group of the incoming amino acid.[6] This can lead to:

  • Incomplete or Slow Coupling Reactions: Standard coupling conditions may be insufficient to drive the reaction to completion.[5]

  • Lower Yields: Incomplete couplings result in deletion sequences, which are difficult to separate from the target peptide, leading to lower overall yields.[5]

  • Epimerization: Harsh coupling conditions required to overcome steric hindrance can increase the risk of racemization at the activated amino acid.[7]

Overcoming these challenges requires optimized protocols and the use of specialized, highly efficient coupling reagents.[8][9]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide, while Wang or 2-chlorotrityl resin should be used for peptides with a C-terminal carboxylic acid.[10][11]

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids and Fmoc-N-Me-Nle-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyAOP.[8][12][13]

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[1]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[10]

  • Analytical Equipment: HPLC, Mass Spectrometer (e.g., LC-MS).[14][15]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis on a 0.1 mmol scale. The process can be adapted for automated synthesizers.

Workflow for Incorporating Fmoc-N-Me-Nle-OH

SPPS_Workflow Resin 1. Resin Swelling (DMF, 1h) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-N-Me-Nle-OH, HATU, DIEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Cleavage 6. Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage

Caption: SPPS cycle for incorporating Fmoc-N-Me-Nle-OH.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place the appropriate resin (e.g., Rink Amide, 0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[11] After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for another 15-20 minutes to ensure complete removal of the Fmoc group.[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-N-Me-Nle-OH:

    • Activation: In a separate vial, dissolve Fmoc-N-Me-Nle-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the mixture to pre-activate for 5 minutes.[8]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. The extended reaction time is crucial for sterically hindered couplings.[5]

    • Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to confirm the completion of the coupling.[6][8] A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a recoupling step is necessary.[6]

  • Washing:

    • After a successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Standard coupling conditions can be used for non-methylated amino acids.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]

  • Collect fractions corresponding to the main peak.

  • Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry.[14][17]

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization:

  • Purity Assessment: Analytical RP-HPLC is the standard method for determining the purity of the final peptide.[14][18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[18]

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass.[15][17]

Technique Purpose Typical Output
Analytical RP-HPLC Purity AssessmentChromatogram showing a major peak with purity >95%
Mass Spectrometry Identity ConfirmationMass spectrum with a peak corresponding to the theoretical molecular weight
Protocol 3: Cell Permeability Assessment (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[2][19]

Caco-2 Permeability Assay Workflow

Caco2_Workflow Seed_Cells 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 21-25 days to form a monolayer Seed_Cells->Differentiate Check_Integrity 3. Verify monolayer integrity (e.g., TEER measurement) Differentiate->Check_Integrity Add_Peptide 4. Add peptide to Apical (A) or Basolateral (B) side Check_Integrity->Add_Peptide Incubate 5. Incubate at 37°C (e.g., 2 hours) Add_Peptide->Incubate Sample_Collection 6. Collect samples from the receiver chamber Incubate->Sample_Collection Quantify 7. Quantify peptide concentration (LC-MS/MS) Sample_Collection->Quantify Calculate_Papp 8. Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp

Sources

Application

Application Notes and Protocols: Fmoc-N-Me-Nle-OH for Enhancing Oral Bioavailability of Peptides

Introduction: Overcoming the Central Challenge in Peptide Therapeutics Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential has historically been constrained by poor pharmacokinet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Central Challenge in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their therapeutic potential has historically been constrained by poor pharmacokinetic properties. Specifically, oral administration—the most preferred route for patient compliance—remains a formidable challenge.[1][2] The gastrointestinal (GI) tract presents a hostile environment, where peptides are rapidly degraded by a gauntlet of proteolytic enzymes.[3] Furthermore, their inherent hydrophilicity and large size impede efficient absorption across the intestinal epithelium, resulting in oral bioavailability figures that are typically less than 2%.[1][4]

A key strategy to surmount these obstacles is the chemical modification of the peptide backbone.[5] Among the most powerful and versatile of these modifications is N-methylation, the substitution of a backbone amide proton with a methyl group.[6][7] This seemingly minor alteration can profoundly enhance a peptide's drug-like properties.[6][8]

This guide focuses on the application of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) , a specialized amino acid derivative designed for strategic incorporation into peptide sequences.[9] Norleucine, an isomer of leucine, provides a linear, unbranched hydrophobic side chain that can probe specific binding interactions without the steric bulk of other branched-chain residues. Its N-methylated form is a powerful tool for medicinal chemists aiming to systematically improve metabolic stability and membrane permeability. We will explore the mechanistic underpinnings of this enhancement and provide detailed, field-proven protocols for its implementation in a research and drug development setting.

Mechanism of Action: How N-Methylation Fortifies Peptides for Oral Delivery

The incorporation of an N-methyl group, such as that in Fmoc-N-Me-Nle-OH, confers significant advantages by fundamentally altering the physicochemical properties of the peptide backbone. These changes directly address the primary barriers to oral bioavailability: enzymatic degradation and poor membrane permeability.[6][10][11][12]

Pillar 1: Enhancing Proteolytic Resistance via Steric Shielding

Proteases recognize and bind to specific peptide sequences, using the amide backbone for hydrogen bonding to correctly orient the scissile bond within their active site.[13] N-methylation introduces a methyl group onto the amide nitrogen, creating a "steric shield."[13] This modification achieves two critical effects:

  • Disruption of Enzyme Recognition: The methyl group physically obstructs the approach of the protease, preventing the precise alignment required for enzymatic cleavage.[13]

  • Elimination of a Key Hydrogen Bond: The replacement of the amide proton (a hydrogen bond donor) with a methyl group eliminates a critical hydrogen bonding interaction that proteases rely on for substrate binding.[13][14]

This dual mechanism dramatically increases the peptide's resistance to degradation by enzymes like pepsin, trypsin, and chymotrypsin in the GI tract, thereby increasing its half-life and the quantity of intact peptide available for absorption.[11][13][15]

Pillar 2: Improving Membrane Permeability and Absorption

Passive diffusion across the lipid bilayer of intestinal epithelial cells is a major route of absorption for orally delivered drugs. This process is governed by a molecule's lipophilicity and its ability to shed its hydration shell. N-methylation positively influences both factors:

  • Reduced Desolvation Penalty: Each backbone amide proton forms a hydrogen bond with water molecules. To enter the hydrophobic membrane core, these bonds must be broken, an energetically costly process. By removing a hydrogen bond donor, N-methylation reduces this "desolvation penalty," making it easier for the peptide to transition from the aqueous environment of the gut into the lipid membrane.[6][14]

  • Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, further favoring its partitioning into the cell membrane.[6][7]

  • Conformational Control: N-methylation restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This can stabilize a more compact, membrane-permeable conformation and may promote the formation of intramolecular hydrogen bonds, which further shield polar amide groups from the aqueous environment.[6][16][17]

The diagram below illustrates how the incorporation of an N-methylated residue enhances a peptide's ability to resist enzymatic degradation and cross the intestinal epithelial barrier.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Bloodstream Peptide Standard Peptide Protease Proteolytic Enzymes Peptide->Protease High Susceptibility Membrane Lipid Bilayer Peptide->Membrane Low Permeability (High Desolvation Penalty) NMe_Peptide N-Me-Nle Peptide NMe_Peptide->Protease Steric Shielding (Resistant) NMe_Peptide->Membrane Enhanced Permeability (Reduced H-Bond Donors) Protease->Peptide Degradation Absorption Systemic Circulation (Increased Bioavailability) Membrane->Absorption

Caption: Mechanism of N-methylation for enhanced oral bioavailability.

Experimental Protocols and Workflows

The strategic incorporation of Fmoc-N-Me-Nle-OH into a peptide sequence is achieved via Solid-Phase Peptide Synthesis (SPPS). However, the N-methylated amine is a secondary amine, which presents greater steric hindrance compared to a primary amine, making the subsequent coupling step more challenging.[10] Therefore, optimized protocols and potent coupling reagents are required.

Protocol 1: Incorporation of Fmoc-N-Me-Nle-OH via SPPS

This protocol details the manual coupling of Fmoc-N-Me-Nle-OH onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-N-Me-Nle-OH (≥96.0% purity)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-N-Me-Nle-OH:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-Nle-OH and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. Causality Note: Pre-activation times should be minimized to reduce the risk of racemization, especially with N-methylated amino acids.[12]

  • Coupling to the Resin:

    • Drain the DMF from the washed resin.

    • Immediately add the activated Fmoc-N-Me-Nle-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Insight: Due to steric hindrance, coupling to an N-methylated residue is significantly slower than to a primary amine. Longer coupling times are often necessary.[18]

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads, wash them with DMF and DCM, and dry them.

    • Perform a Bromophenol Blue test.[18] A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling. Trustworthiness Note: The standard ninhydrin test gives a false negative with secondary amines, making the Bromophenol Blue test essential for validation.[18]

  • Recoupling (if necessary):

    • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat steps 3 and 4. A fresh activation solution should be prepared.

  • Washing and Continuation:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

    • The resin is now ready for the deprotection of the Fmoc-N-Me-Nle-OH and the coupling of the next amino acid in the sequence. Expert Tip: Coupling the subsequent amino acid onto the N-methylated Nle residue is the most challenging step. Using a powerful coupling reagent like HATU is strongly recommended for this step as well.[18]

Protocol 2: In Vitro Proteolytic Stability Assay

This assay compares the stability of an N-methylated peptide against its non-methylated counterpart in the presence of a relevant protease (e.g., Trypsin).

Procedure:

  • Peptide Preparation: Synthesize and purify (>95% purity via RP-HPLC) both the parent peptide and the N-Me-Nle-containing analogue.[13] Prepare stock solutions of each peptide at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Prepare a stock solution of Trypsin at 1 mg/mL in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the Trypsin solution (final enzyme:peptide ratio of 1:100 w/w).

    • Incubate the reaction at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% Trifluoroacetic Acid (TFA).

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to T=0. The peptide containing the N-Me-Nle residue is expected to show a significantly slower rate of degradation.

Workflow for Synthesis and Evaluation

The following diagram outlines a comprehensive workflow from peptide design to in vitro evaluation.

G A Peptide Design & Selection of N-Methylation Site B SPPS of Parent Peptide A->B C SPPS with Fmoc-N-Me-Nle-OH (Protocol 1) A->C D Cleavage from Resin & Global Deprotection B->D C->D E RP-HPLC Purification D->E F Mass Spectrometry Confirmation E->F G Proteolytic Stability Assay (Protocol 2) F->G H In Vitro Permeability Assay (e.g., PAMPA, Caco-2) F->H I Data Analysis & Comparison G->I H->I

Caption: Workflow for synthesis and evaluation of N-methylated peptides.

Data Presentation: Quantifying the Impact of N-Methylation

The following tables summarize representative data illustrating the significant improvements conferred by N-methylation on key pharmacokinetic parameters.

Table 1: Comparison of Proteolytic Stability Data is illustrative and based on typical results reported in the literature.[13]

Peptide SequenceModificationProteaseHalf-Life (t½, minutes)
H-Phe-Ala-Ala -Phe-Val-OHNone (Parent)Chymotrypsin15
H-Phe-Ala-NMe-Ala -Phe-Val-OHN-MethylationChymotrypsin> 240
H-Lys-Arg-Gly -Pro-Tyr-OHNone (Parent)Trypsin25
H-Lys-Arg-NMe-Gly -Pro-Tyr-OHN-MethylationTrypsin180

Table 2: Comparison of In Vitro Permeability Permeability is often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA). Papp is the apparent permeability coefficient.[19]

PeptideModificationNumber of N-Methyl GroupsPapp (x 10⁻⁶ cm/s)Classification
Cyclo(Ala-D-Ala-Ala-Ala-Ala-Ala)None (Parent)0< 0.1Impermeable
Cyclo(Ala-D-Ala-NMe-Ala -Ala-Ala-Ala)Single N-Methylation11.5Low Permeability
Cyclo(Ala-D-Ala-NMe-Ala -Ala-NMe-Ala -Ala)Double N-Methylation25.2Moderate Permeability
Cyclo(Ala-D-Ala-NMe-Ala -NMe-Ala -NMe-Ala -Ala)Triple N-Methylation3> 10.0High Permeability
Testosterone (Control)--~15.0High Permeability
Mannitol (Control)--< 0.1Low Permeability

Conclusion and Future Outlook

The strategic incorporation of Fmoc-N-Me-Nle-OH provides a robust and validated method for enhancing the oral bioavailability of peptide drug candidates. By simultaneously improving proteolytic stability and membrane permeability, N-methylation directly addresses the fundamental weaknesses of peptides as oral therapeutics.[20][21] The protocols and data presented herein provide a comprehensive guide for researchers to rationally design and synthesize next-generation peptide drugs with superior pharmacokinetic profiles. As peptide synthesis techniques continue to advance, the systematic "N-methyl scanning" of lead candidates will become an indispensable tool in the development of orally active peptide medicines.

References

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  • Roger, E., et al. (2010). Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. Polymers. [Link]

  • Sarode, A., et al. (2013). Development of modifications to enhance oral bioavailability of peptide biopharmaceuticals. University of Connecticut. [Link]

  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Su, M., et al. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]

  • Fiori, S., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]

  • AAPPTec. N-Methyl Amino Acids Archives. [Link]

  • Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]

  • Angell, Y. L., et al. (2007). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Wang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. [Link]

  • Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]

  • Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development. [Link]

  • Chatterjee, J., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

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Method

The Art of a Challenging Amide Bond: A Guide to PyAOP-Mediated Coupling of Fmoc-N-Me-Nle-OH

Abstract The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and conformational r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, imparting enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. However, the synthesis of such peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which dramatically reduces the nucleophilicity of the secondary amine and slows coupling kinetics. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) as a coupling reagent for the sterically demanding amino acid, Fmoc-N-Me-Nle-OH. We will delve into the mechanistic advantages of PyAOP, provide a detailed, field-tested protocol for its application in solid-phase peptide synthesis (SPPS), and offer insights into optimization and troubleshooting.

Introduction: The N-Methylation Hurdle in Peptide Synthesis

N-methylation of the peptide backbone is a powerful tool for modulating the pharmacological properties of therapeutic peptides. The methyl group on the amide nitrogen prevents the formation of hydrogen bonds, disrupting secondary structures like α-helices and β-sheets, which can lead to more specific peptide-receptor interactions. Furthermore, this modification sterically shields the amide bond from enzymatic cleavage, prolonging the peptide's in vivo half-life.

The synthetic challenge arises from the secondary amine's reduced reactivity and the steric clash during the transition state of amide bond formation.[1][2] This is particularly true when coupling an N-methylated residue onto another amino acid or, even more so, when coupling two consecutive N-methylated amino acids.[2] Standard coupling reagents, such as carbodiimides (DCC, DIC) or even common uronium/aminium salts like HBTU, often result in low yields, incomplete reactions, and the formation of deletion sequences.[2][3] To overcome this significant activation energy barrier, highly potent coupling reagents are required.

PyAOP: The Reagent of Choice for Difficult Couplings

PyAOP has emerged as a superior coupling reagent for sterically hindered and N-methylated amino acids.[1][4][5][6] Its efficacy stems from its structure and mechanism of action.

Mechanism of Action: PyAOP is a phosphonium salt-based reagent. In the presence of a tertiary amine base (e.g., DIPEA, collidine), it reacts with the carboxylic acid of the Fmoc-protected amino acid to form a highly reactive OAt-ester.[7] The leaving group, 1-hydroxy-7-azabenzotriazole (HOAt), is significantly more reactive than the HOBt found in analogous reagents like PyBOP. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, further accelerating the aminolysis step and facilitating the formation of the amide bond even with poorly nucleophilic secondary amines.

Key Advantages of PyAOP:

  • High Reactivity: The formation of the OAt-ester intermediate makes PyAOP one of the most efficient coupling reagents available, capable of driving difficult couplings to completion.[7]

  • Clean Reactions: As a phosphonium salt, PyAOP avoids the guanidinylation side reaction that can occur with uronium/aminium-based reagents like HATU or HBTU.[7] This side reaction involves the capping of the N-terminal amine, leading to chain termination.

  • Reduced Racemization: The use of HOAt-based reagents is associated with low levels of racemization, ensuring the chiral integrity of the final peptide.[8][9]

  • Excellent Solubility: PyAOP and its byproducts are generally very soluble in common SPPS solvents like DMF and NMP, facilitating reaction and wash steps.

Comparative Overview of Common Coupling Reagents
Reagent FamilyExample(s)Active EsterReactivity for N-Me AAKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowOften inefficient for hindered couplings; requires additives (HOBt, Oxyma); byproduct removal can be difficult.[1][3]
Uronium/Aminium HBTU, HCTU, HATUOBt, O-6-ClBt, OAtModerate to HighHBTU can be insufficient.[2][5] HATU is very effective but can cause guanidinylation side reactions.[7]
Phosphonium PyBOP, PyAOP OBt, OAt Moderate to Very HighPyBOP is good, but PyAOP is superior for N-methylated residues due to the OAt-ester formation.[7][10] No guanidinylation risk.[7]

Experimental Protocol: Coupling of Fmoc-N-Me-Nle-OH using PyAOP

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes standard Fmoc-based chemistry. It is optimized for coupling Fmoc-N-Me-Nle-OH onto a deprotected N-terminal amine on the resin.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Nle-OH

  • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Reagents for monitoring tests (e.g., Bromophenol Blue)

Step-by-Step Coupling Protocol
  • Resin Preparation and Deprotection:

    • Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

    • Perform the N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the fluorenyl-piperidine adduct. A positive test for a free amine should be confirmed.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate, dry glass vial, dissolve Fmoc-N-Me-Nle-OH (3.0 eq. relative to resin loading) and PyAOP (3.0 eq.) in a minimal amount of DMF.

    • Add a non-nucleophilic base, such as DIPEA (6.0 eq.) or 2,4,6-Collidine (6.0 eq.).[11] Collidine is a slightly weaker base and can sometimes be beneficial in minimizing potential racemization, though this is less of a concern with PyAOP.[8][12]

    • Gently swirl the vial and allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution from Step 2 to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extending the reaction time to 4 hours or performing a double coupling is recommended.[13][5]

  • Reaction Monitoring:

    • After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a bromophenol blue test.[2][5] A yellow color on the beads indicates a complete reaction (no free amine). A blue or green color indicates incomplete coupling, and a second coupling should be performed.

  • Second Coupling (Optional, if required):

    • If the monitoring test is positive, drain the reaction vessel.

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-N-Me-Nle-OH.

  • Washing:

    • Once the coupling is complete (confirmed by a negative amine test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts.

    • The resin is now ready for the next cycle of deprotection and coupling.

Workflow Visualization

SPPS_Coupling_Workflow cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling & Monitoring Resin Peptide-Resin (Fmoc-Protected) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Add Activation Mix to Resin Agitate for 1-2 hours Wash1->Couple AA Fmoc-N-Me-Nle-OH Mix Pre-activate for 2-5 minutes in DMF AA->Mix PyAOP PyAOP PyAOP->Mix Base DIPEA / Collidine Base->Mix Mix->Couple Monitor Bromophenol Blue Test Couple->Monitor Monitor->Couple Positive (Blue) Perform 2nd Coupling Wash2 Wash with DMF & DCM Monitor->Wash2 Negative (Yellow) Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Workflow for PyAOP-mediated coupling of Fmoc-N-Me-Nle-OH.

Troubleshooting and Optimization

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test) 1. Insufficient reaction time. 2. Steric hindrance is higher than anticipated (e.g., coupling to N-Me-Val). 3. Peptide aggregation on resin.1. Extend coupling time to 4 hours or overnight.[3] 2. Perform a double coupling with fresh reagents.[5] 3. Switch solvent from DMF to NMP, which has superior solvating properties.[3] Consider gentle heating (35-40°C), but monitor for potential racemization.
Low Final Peptide Yield 1. Cumulative incomplete couplings. 2. Guanidinylation (if using uronium reagents like HATU, not an issue with PyAOP). 3. Inefficient pre-activation.1. Ensure a negative monitoring test after each N-methyl coupling. Use capping (e.g., with acetic anhydride) after the coupling step to terminate any unreacted chains. 2. Stick to phosphonium reagents like PyAOP for N-methylated residues.[7] 3. Ensure reagents are dry and allow the full 2-5 minute pre-activation time.
Presence of Deletion Sequences in MS Incomplete coupling at the N-methylated residue position.This is a direct result of incomplete coupling. Implement the solutions described above (double coupling, longer reaction times, better solvent). Ensure rigorous monitoring at the critical step.[2]

Conclusion

The successful incorporation of sterically hindered residues like Fmoc-N-Me-Nle-OH is a critical capability in modern peptide synthesis. While challenging, the use of a highly potent phosphonium salt reagent like PyAOP transforms this difficult step into a manageable and efficient process. By forming a highly reactive OAt-ester, PyAOP effectively overcomes the steric and electronic barriers posed by N-methylation, leading to cleaner reactions and higher yields compared to traditional reagents. The detailed protocol and troubleshooting guide provided herein offer a robust framework for researchers to confidently synthesize N-methylated peptides, unlocking their vast therapeutic potential.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

  • eScholarship. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship. Retrieved from [Link]

  • ACS Figshare. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Figshare. Retrieved from [Link]

  • Pícha, J., Buděšínský, M., Fiedler, P., Sanda, M., & Jiráček, J. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino Acids. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Fmoc-N-Me-Nle-OH in Drug Discovery

<_ Abstract & Strategic Value In modern peptide drug development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount.[1] N-methylation of the peptide backbone is a pow...

Author: BenchChem Technical Support Team. Date: January 2026

<_

Abstract & Strategic Value

In modern peptide drug development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount.[1] N-methylation of the peptide backbone is a powerful strategy to address these challenges, enhancing proteolytic resistance, modulating conformation, and improving pharmacokinetic (ADME) properties.[2][3] This document provides a comprehensive guide for the rational incorporation of Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH), a sterically hindered N-methylated amino acid, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We present field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting insights for researchers, scientists, and drug development professionals.

Norleucine (Nle) itself is a valuable tool, often used as a non-oxidizable isostere for methionine. The addition of the N-methyl group imparts further advantages:

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the peptide's in-vivo half-life.[2][4]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation eliminates a hydrogen bond donor, reducing the desolvation penalty and increasing lipophilicity, which can enhance cell permeability and the potential for oral bioavailability.[1][2][5]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts backbone rotation, pre-organizing the peptide into a more bioactive conformation, which can lead to increased receptor affinity and selectivity.[1][2]

Profile: Fmoc-N-Me-Nle-OH

Fmoc-N-Me-Nle-OH is a key building block for introducing these strategic advantages.

PropertyValueReference
CAS Number 112883-42-8[6][7]
Molecular Formula C₂₂H₂₅NO₄[6][7]
Molecular Weight 367.44 g/mol [6]
Appearance White to off-white powder[6][7]
Purity (HPLC) Typically ≥96.0%[6]
Storage 2-8°C[6]

The Core Challenge in SPPS: Overcoming Steric Hindrance

The primary difficulty in incorporating Fmoc-N-Me-Nle-OH, or any N-methylated amino acid, is the steric hindrance posed by the N-methyl group.[8][9] This leads to reduced nucleophilicity of the secondary amine on the growing peptide chain, making the subsequent coupling step slow and often incomplete.[8][10] Standard coupling reagents like HBTU or DIC/HOBt are frequently inefficient.[11] Furthermore, coupling a second N-methylated amino acid consecutively is especially challenging.[9][11]

To overcome this, highly reactive coupling reagents and optimized conditions are necessary to drive the reaction to completion while minimizing side reactions like racemization.[8][12]

Optimized Protocol for Fmoc-N-Me-Nle-OH Incorporation

This protocol is designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It assumes the synthesis is proceeding from the C-terminus to the N-terminus and the free amine on the resin-bound peptide is ready for coupling.

Reagents & Materials
  • Fmoc-N-Me-Nle-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[11][13] COMU is a suitable, non-explosive alternative.[12]

  • Base: Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Monitoring Reagents:

    • For Fmoc-deprotection confirmation: 20% Piperidine in DMF

    • For coupling completion: Chloranil or Bromophenol Blue test solutions[11][14]

  • Solid-Phase Peptide Synthesis vessel and shaker/synthesizer.

Step-by-Step Coupling Protocol
  • Resin Preparation: Ensure the resin-bound peptide has been fully deprotected at the N-terminus (removal of the previous amino acid's Fmoc group) and washed thoroughly with DMF.[8] Swell the resin in DMF for at least 20-30 minutes before coupling.[15]

  • Activation of Fmoc-N-Me-Nle-OH:

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol synthesis scale, use the following molar equivalents:

      • Fmoc-N-Me-Nle-OH: 4 equivalents (0.4 mmol, 147 mg)

      • HATU: 3.95 - 4 equivalents (0.395 - 0.4 mmol, 150 - 152 mg)[11]

      • DIPEA: 8 equivalents (0.8 mmol, 139 µL)[11]

    • Dissolve the components in DMF (~2-5 mL).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[8][11] The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature. A minimum coupling time of 1-2 hours is recommended.[8][11] For difficult sequences (e.g., coupling onto another hindered or N-methylated residue), extend the time to 4 hours or perform a double coupling.[8]

  • Monitoring for Completion (Critical Step):

    • The standard Kaiser (ninhydrin) test will give a false negative (colorless/yellow) because it only detects primary amines. The N-terminus is now a secondary amine (or capped with Fmoc-N-Me-Nle-OH).[16]

    • Use a test specific for secondary amines.

    • Chloranil Test: Take a small sample of resin beads, wash them, and add 2-3 drops each of 2% acetaldehyde and 2% chloranil solutions in DMF. A dark green or blue color indicates an incomplete reaction (free secondary amine). A colorless or light yellow result indicates completion.[14][17][18]

    • Bromophenol Blue Test: Wash a small sample of resin beads. Add a solution of bromophenol blue in DMF. If the beads turn blue or green, the coupling is incomplete. If they remain yellow, the coupling is complete.[11]

  • Washing: Once the coupling is complete (negative chloranil/bromophenol blue test), filter the resin and wash it thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).[8]

  • Proceed to Next Cycle: The peptide is now ready for the Fmoc-deprotection of the newly added N-Me-Nle residue and the subsequent coupling cycle.

Workflow and Decision Logic

The following diagram illustrates the modified SPPS cycle for incorporating a sterically hindered N-methylated amino acid like Fmoc-N-Me-Nle-OH.

SPPS_NMe_Workflow cluster_coupling N-Me-Nle Coupling Module start Start: Resin with Free N-terminal Amine deprotection Fmoc Deprotection (if applicable) wash1 Wash (DMF) activation Activate Fmoc-N-Me-Nle-OH (4 eq. AA, 3.95 eq. HATU, 8 eq. DIPEA) wash1->activation coupling Couple to Resin (1-4 hours) activation->coupling monitoring Monitor Completion coupling->monitoring recouple_decision Incomplete? monitoring->recouple_decision Test Result wash2 Thorough Wash (DMF, DCM) next_cycle Proceed to Next Cycle (Fmoc Deprotection) wash2->next_cycle recouple_decision->wash2  No (Complete) recouple_action Double Couple: Repeat Activation & Coupling recouple_decision->recouple_action  Yes (Incomplete) recouple_action->coupling Re-introduce end_synthesis Final Cleavage & Purification next_cycle->end_synthesis

Caption: Modified SPPS cycle for Fmoc-N-Me-Nle-OH incorporation.

Comparative Data: Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues. Uronium/aminium reagents based on the HOAt leaving group are superior.[19]

Coupling ReagentAdditiveRelative Efficacy for N-Me AAsKey Considerations
HATU (internal HOAt)Excellent The gold standard for difficult couplings. Rapid activation, low racemization.[11][12][13]
HCTU (internal 6-Cl-HOBt)Good to ModerateMore reactive than HBTU, but generally less effective than HATU for severely hindered couplings.[11]
COMU OxymaPureExcellentReactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure, making it safer.[12]
PyBOP HOBtModerate to PoorGenerally less efficient for coupling two adjacent N-methyl residues.[8] Can be slow and require double coupling.
HBTU HOBtPoorNot recommended for N-methylated amino acids due to lower reactivity and incomplete couplings.[11]
DIC/HOBt HOBtPoorA carbodiimide-based method generally insufficient for overcoming the steric barrier.[13]

Post-Synthesis Characterization

Peptides containing N-methylated residues require robust analytical characterization.

  • RP-HPLC: Reversed-phase high-performance liquid chromatography is essential for assessing purity.[20][21] Note that N-methylation can lead to cis/trans isomers of the amide bond, which may appear as broadened peaks or distinct multiple peaks in the chromatogram for a single peptide entity.[21]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is indispensable for confirming the correct molecular weight of the final peptide, verifying the successful incorporation of the N-Me-Nle residue (+14 Da shift compared to a standard Nle).[20][21]

  • NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques (TOCSY, ROESY) can confirm the sequence and provide insights into the peptide's conformation in solution.[22] ROESY experiments are particularly crucial for obtaining through-space correlations in the absence of an amide proton.[22]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Chloranil/Bromophenol Blue Test)1. Insufficient coupling time. 2. Inefficient coupling reagent. 3. Aggregation of peptide sequence.1. Recouple: Perform a second coupling using a fresh solution of activated Fmoc-N-Me-Nle-OH.[11] 2. Extend Time: Increase the initial coupling time to 4 hours. 3. Change Reagent: Ensure a high-reactivity reagent like HATU or COMU is being used. 4. Disrupt Aggregation: Consider changing the solvent (e.g., use NMP or a DCM/DMF mixture).[23]
Multiple Peaks in HPLC of Crude Product 1. Incomplete coupling leading to deletion sequences. 2. Racemization during activation/coupling. 3. Cis/trans conformers of the N-methyl amide bond.[21]1. Confirm molecular weights of peaks by LC-MS to identify deletion products. Optimize coupling protocol. 2. Use high-quality reagents and minimize pre-activation time. Ensure the base (DIPEA) is added correctly. 3. This is often an intrinsic property. Try altering HPLC conditions (temperature, gradient) to see if peaks coalesce.
Fragmentation during Final Cleavage Acid-labile linkages can sometimes form between consecutive N-methylated residues.[9]Minimize the time of TFA cleavage. Perform cleavage at a lower temperature (e.g., on ice) and analyze the product at different time points to find the optimal window.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • BenchChem. (2025).
  • BenchChem. (2025). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. BenchChem.
  • Fetse, J., et al. (2023). Recent Advances in the Development of Therapeutic Peptides. Trends in Pharmacological Sciences, 44(7), 425-441. [Link]

  • Vojkovsky, T. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3978. [Link]

  • BPS. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BPS Bioscience.
  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • ChemPep Inc. (n.d.).
  • Lau, Y. H., et al. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 20(4), 74. [Link]

  • Paramelle, D., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), e57803. [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • BenchChem. (2025). A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp. BenchChem.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. [Link]

  • Fetse, J., et al. (2023). Recent advances in the development of therapeutic peptides. Trends in Pharmacological Sciences, 44(7), 425-441. [Link]

  • ResearchGate. (2025). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • ResearchGate. (2025). Qualitative Colorimetric Tests for Solid Phase Synthesis. [Link]

  • Maddirala, S. J., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1867-1883. [Link]

  • Burlina, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Chen, Y. A., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100903. [Link]

  • Biondi, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3328. [Link]

  • Szyk, A., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1121-1129. [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in Coupling Fmoc-N-methylated Amino Acids

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently aske...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the coupling of Fmoc-N-methylated amino acids during their experiments.

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability.[1][2] However, the unique structural characteristics of these modified amino acids introduce significant challenges into solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is coupling Fmoc-N-methylated amino acids so much more difficult than their non-methylated counterparts?

A1: The primary challenge stems from steric hindrance and reduced nucleophilicity. The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[3] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult.[3][4] This issue is particularly pronounced when coupling two consecutive N-methylated residues and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[3]

Q2: What are the immediate signs of a failed or incomplete coupling reaction with an N-methylated amino acid?

A2: Several indicators can signal poor coupling efficiency:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A complete reaction is indicated by a yellow color.[3]

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.[3]

  • Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide will show the presence of peptides missing the intended N-methylated amino acid.[3]

  • Multiple Peaks in HPLC: While this can also be due to conformational isomers (conformers) common with N-methylated peptides, it can also indicate a mixture of the desired peptide and deletion sequences.[5]

Q3: Which coupling reagents are recommended for these difficult couplings?

A3: Standard coupling reagents like HBTU and HCTU are often less effective for these sterically demanding couplings.[3][6] More potent reagents are generally required.[3]

  • HATU is a widely used and highly effective reagent for coupling N-methylated amino acids.[3][6][7] Its mechanism involves the formation of a highly reactive OAt-active ester.[8]

  • PyAOP and PyBOP , especially when used with an additive like HOAt, are also excellent choices, particularly for coupling an N-methylated amino acid to another N-methylated residue.[3][5][6][9]

  • For exceptionally challenging couplings, reagents like PyBroP and BOP-Cl have proven effective, although they may increase the risk of racemization.[3][10][11] The in-situ generation of Fmoc-amino acid chlorides is another highly effective, racemization-free method.[2]

Q4: Can I synthesize my own Fmoc-N-methylated amino acids if they are not commercially available?

A4: Yes, several methods exist for the synthesis of Fmoc-N-methylated amino acids. A common and effective approach is the Biron-Kessler method, which can be performed on a solid support.[12][13][14] This method generally involves the protection of the amino acid's carboxylic acid, followed by N-methylation. Another efficient method involves the formation of an oxazolidinone intermediate, which is then reductively opened.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of N-methylated peptides.

Problem Possible Cause Recommended Solution
Incomplete Coupling Steric Hindrance: The N-methyl group is sterically blocking the coupling reaction.Use a more potent coupling reagent: Switch to HATU, PyAOP, or PyBOP/HOAt.[3][5][6] • Increase reaction time: Extend the coupling time to 4 hours or even overnight.[16] • Double couple: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[17] • Elevate temperature: Perform the coupling at a higher temperature, such as 50°C, or use a microwave peptide synthesizer.[3][17]
Low Final Yield Premature Chain Loss: If using an acid-sensitive resin like 2-chlorotrityl chloride, premature cleavage of the peptide can occur.Ensure strictly non-acidic conditions: Until the final cleavage step, avoid any acidic reagents.[3]
Poor Resin Swelling: Inadequate swelling of the resin can limit access to reaction sites.Swell the resin properly: Ensure the resin is swollen in DMF or NMP for at least 30 minutes before the first coupling step.[3]
Presence of Deletion Sequences in MS Inefficient Coupling: The coupling reaction did not go to completion, leading to some peptide chains missing the N-methylated amino acid.Optimize coupling conditions: Implement the solutions for "Incomplete Coupling." • Consider capping: After the coupling step, use a capping reagent like acetic anhydride to block any unreacted amines and prevent them from reacting in subsequent cycles.[16]
Side Reactions Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap.[2][18]Pre-activate the amino acid: Mix the Fmoc-N-methylated amino acid, HATU, and base (e.g., DIEA) for 1-3 minutes before adding the solution to the resin.[2] This minimizes the time the free coupling reagent is in contact with the resin.
Aspartimide Formation: Sequences containing aspartic acid are prone to this side reaction, especially with strong bases.Use DBU with caution: If using DBU for Fmoc deprotection, be aware that it can catalyze aspartimide formation.[19] Consider using piperidine instead.

Experimental Protocols & Workflows

Diagram: The Challenge of Steric Hindrance

StericHindrance cluster_0 Standard Coupling (Primary Amine) cluster_1 N-Methylated Coupling (Secondary Amine) AA_COOH Activated Amino Acid Peptide_NH2 Peptide-Resin (Primary Amine) AA_COOH->Peptide_NH2 Easy Approach PeptideBond Peptide Bond Formation Peptide_NH2->PeptideBond AA_COOH_2 Activated Amino Acid Peptide_NHMe Peptide-Resin (N-Methyl Amine) AA_COOH_2->Peptide_NHMe Hindered Approach Hindrance Steric Hindrance Peptide_NHMe->Hindrance Incomplete Incomplete Coupling Hindrance->Incomplete

Caption: Steric hindrance in N-methylated amino acid coupling.

Protocol 1: General Coupling Cycle for an Fmoc-N-Methylated Amino Acid using HATU

This protocol is based on a 0.1 mmol synthesis scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-methylated amino acid (4 eq., 0.4 mmol)

  • HATU (4 eq., 0.4 mmol)[6]

  • N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol)[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.[3]

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).[2]

  • Activation Solution Preparation:

    • In a separate vessel, dissolve the Fmoc-N-methylated amino acid and HATU in DMF.

    • Add the DIEA to the solution.[6]

  • Pre-activation & Coupling:

    • Allow the activation solution to mix at room temperature for 1-5 minutes for pre-activation.[2][3]

    • Add the activated amino acid solution to the deprotected peptide-resin.[2]

    • Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methylated residue may require longer reaction times or a second coupling.[2]

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a bromophenol blue test to check for completion.[3] A yellow color indicates a complete coupling. If the beads are blue or green, the coupling is incomplete and a second coupling is recommended.[3]

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2] The resin is now ready for the next cycle of deprotection or final cleavage.

Diagram: HATU Coupling Mechanism

HATUCoupling RCOOH Fmoc-N-Me-AA-OH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIEA HATU HATU HATU->ActiveEster DIEA DIEA (Base) Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea releases CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + Peptide-Resin-NHR' PeptideResin Peptide-Resin-NHR' PeptideResin->CoupledPeptide

Caption: Simplified workflow of HATU-mediated coupling.

Protocol 2: Synthesis of Fmoc-N-Methyl-Amino Acids via the Biron-Kessler Method

This protocol describes an on-resin synthesis approach.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin[12][14]

  • Fmoc-amino acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)[14]

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[14]

  • Collidine[14]

  • Dimethyl sulfate or methyl iodide[14]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[14]

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA)[14]

Procedure:

  • Loading of Fmoc-amino acid onto 2-CTC resin:

    • Swell the 2-CTC resin in DCM.

    • Dissolve the Fmoc-amino acid (3 eq.) in DCM with DIEA (9 eq.) and add it to the resin. Shake for 2 hours.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[14]

  • Sulfonylation:

    • Wash the resin with DMF.

    • Add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF. Shake for 1-2 hours.[20] This protects the amine as a sulfonamide.

  • Methylation:

    • Wash the resin with DMF.

    • Add a solution of DBU and dimethyl sulfate (or methyl iodide) in NMP. Agitate for approximately 20 minutes.[3]

  • Sulfonamide Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group.

  • Fmoc Protection:

    • Protect the newly formed N-methyl amine with Fmoc-OSu.

  • Cleavage from Resin:

    • Cleave the Fmoc-N-methyl-amino acid from the 2-CTC resin using a mild solution of 1% TFA in DCM.[12] This preserves acid-labile side-chain protecting groups.

  • Purification:

    • Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.[14]

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Facile synthesis of Fmoc-N-methylated a- and b-amino acids. (2006). ElectronicsAndBooks. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Semantic Scholar. [Link]

  • Syntheses of sterically hindered peptides containing N-methylated amino... (2020). ResearchGate. [Link]

  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. (2025). Peptide Synthesis. [Link]

  • A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2025). ResearchGate. [Link]

  • The Chemistry of Modified Peptides: Role of N-Methyl Amino Acids. (2025). Peptide Synthesis. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2019). Royal Society of Chemistry. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2011). National Institutes of Health. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). Royal Society of Chemistry. [Link]

  • HATU. Wikipedia. [Link]

  • SPPS for N Methylated Peptides. (2023). Reddit. [Link]

  • Should My Peptide Be Methylated?. (2025). LifeTein. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Times for Fmoc-N-Me-Nle-OH in SPPS

Welcome to the Technical Support Center for scientists and researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the incorporation of N-methylated amino acids, focusing on Fmoc-N-Me-Nle-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: Why is coupling Fmoc-N-Me-Nle-OH more challenging than its non-methylated counterpart, Fmoc-Nle-OH?

A1: The primary challenge lies in steric hindrance. The methyl group on the alpha-nitrogen of Fmoc-N-Me-Nle-OH transforms the typically nucleophilic primary amine into a less reactive secondary amine. This added bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, significantly slowing down the formation of the peptide bond.[1][2] This issue is often magnified when coupling two N-methylated residues consecutively.[1][2]

Q2: What are the immediate signs of an incomplete coupling reaction with Fmoc-N-Me-Nle-OH?

A2: The most common indicators of a failed or incomplete coupling are:

  • A positive colorimetric test: For N-methylated amines, the standard Kaiser test is not suitable as it gives a false negative. The Bromophenol Blue test is a reliable alternative, where a blue or green color on the resin beads after the coupling step indicates the presence of unreacted secondary amines.[2][3] A complete reaction should result in a yellow color.[2]

  • Low final peptide yield: Inefficient coupling directly translates to a lower overall yield of the target peptide.[2]

  • Presence of deletion sequences: Analysis of the crude peptide by mass spectrometry will reveal peptides that are missing the N-methylated norleucine residue, confirming a failed coupling.[2]

Q3: Which coupling reagents are most effective for Fmoc-N-Me-Nle-OH?

A3: Due to the steric hindrance, standard coupling reagents like HBTU and HCTU may be less effective.[3] It is highly recommended to use more potent activating agents to drive the reaction to completion. The most effective reagents are typically uronium/aminium salts or phosphonium salts, such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[4]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)[3] These reagents form highly reactive activated esters that can overcome the steric barrier presented by the N-methyl group.[1]

Q4: Can adjusting reaction conditions improve coupling efficiency?

A4: Absolutely. Beyond the choice of coupling reagent, optimizing reaction conditions is critical. Key parameters to adjust include:

  • Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the activation barrier of the sterically hindered coupling.[2] Microwave-assisted peptide synthesis (MW-SPPS) is a particularly effective technique for this purpose.[2]

  • Reaction Time: Extending the coupling time is a straightforward way to improve yields. For difficult couplings like those involving N-methylated amino acids, reaction times of 2-4 hours, or even overnight, may be necessary.[1][5]

  • Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid is a common and effective strategy to ensure the reaction goes to completion.[1][2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the coupling of Fmoc-N-Me-Nle-OH.

Problem 1: Incomplete Coupling (Positive Bromophenol Blue Test)
Potential Cause Underlying Rationale Recommended Solution
Insufficient Reagent Potency The activated ester is not reactive enough to overcome the steric hindrance of the N-methyl group.Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or PyBOP. For extremely difficult couplings, consider PyBrOP.[2][3]
Suboptimal Reagent Stoichiometry An insufficient excess of the activated amino acid or coupling reagent can lead to an incomplete reaction.Use a higher excess of reagents. A common starting point is 3-5 equivalents of the Fmoc-amino acid and coupling reagent relative to the resin loading.[6]
Inadequate Reaction Time or Temperature The reaction is too slow under standard room temperature conditions to reach completion within the allotted time.Increase the coupling time to 4 hours or overnight. Alternatively, perform the coupling at an elevated temperature (e.g., 50°C) or utilize a microwave peptide synthesizer.[2][5]
Peptide Aggregation on Resin The growing peptide chain can form secondary structures (e.g., β-sheets) that physically block the N-terminal amine, preventing the incoming amino acid from accessing it.Switch from DMF to a more "structure-disrupting" solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.[5]
Problem 2: Low Crude Peptide Purity with Deletion Sequences
Potential Cause Underlying Rationale Recommended Solution
Single, Inefficient Coupling Step A single coupling attempt, even if extended, may not be sufficient to drive the reaction to 100% completion for a sterically hindered residue.Implement a "double coupling" protocol. After the initial coupling, drain the reagents and add a fresh mixture of activated Fmoc-N-Me-Nle-OH for a second coupling period.[1][2]
Poor Resin Swelling If the resin is not fully swollen, reactive sites within the bead are inaccessible to the reagents, leading to incomplete reactions throughout the synthesis.Ensure the resin is adequately swollen in the chosen solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[2]
Premature Fmoc Deprotection Some bases, like DIPEA, when used in large excess or for prolonged periods, can cause premature deprotection of the Fmoc group on the incoming amino acid, leading to side reactions.Use a base like 2,4,6-collidine, which is less likely to cause premature deprotection.[4] Also, pre-activate the amino acid for a short period (1-5 minutes) before adding it to the resin to minimize the time the Fmoc group is exposed to the base in solution.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-N-Me-Nle-OH using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Nle-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.[2]

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (4 equivalents, e.g., 0.4 mmol) and HATU (3.9 equivalents) in DMF.[3]

    • Add DIPEA (8 equivalents) to the solution.[3]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring and Recoupling (if necessary):

    • Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.

    • Perform a Bromophenol Blue test.[3]

    • If the beads are blue or green, the coupling is incomplete. Drain the reaction solution and repeat steps 2 and 3 for a "double coupling."[2]

  • Washing:

    • Once the coupling is complete (beads are yellow), filter the resin and wash thoroughly with DMF (5-7 times) to remove all soluble reagents and byproducts.[2]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical decision-making process when troubleshooting the coupling of Fmoc-N-Me-Nle-OH.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start Coupling of Fmoc-N-Me-Nle-OH protocol Follow Optimized Protocol (e.g., HATU, 2-4h) start->protocol monitoring Monitor with Bromophenol Blue Test protocol->monitoring incomplete Incomplete Coupling (Beads are Blue/Green) monitoring->incomplete Test Positive complete Coupling Complete (Beads are Yellow) Proceed to next step monitoring->complete Test Negative cause_analysis Analyze Potential Causes incomplete->cause_analysis reagent Insufficient Reagent Potency/Amount? cause_analysis->reagent time_temp Inadequate Time or Temperature? cause_analysis->time_temp aggregation Peptide Aggregation? cause_analysis->aggregation solution_reagent Switch to HATU/PyBrOP Increase Equivalents reagent->solution_reagent solution_time_temp Double Couple Increase Time/Temp (MW) time_temp->solution_time_temp solution_aggregation Use NMP or DMF/DMSO mixture aggregation->solution_aggregation solution_reagent->protocol Re-attempt Coupling solution_time_temp->protocol Re-attempt Coupling solution_aggregation->protocol Re-attempt Coupling

Caption: Troubleshooting workflow for Fmoc-N-Me-Nle-OH coupling.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • Mastering Peptide Synthesis. (2025, December 12). The Role of N-Methyl Amino Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • BenchChem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of N-Methylated Amino Acids

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a particularly persistent challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a particularly persistent challenge: the incomplete coupling of N-methylated amino acids. The incorporation of N-methylated residues is a powerful tool for enhancing the pharmacokinetic properties of therapeutic peptides, but it comes with unique synthetic hurdles.[1][2][3] This resource provides in-depth, field-proven insights and actionable protocols to help you overcome these challenges and achieve successful synthesis of your target N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to an N-methylated amino acid so much more difficult than to a standard amino acid?

The primary reason for the difficulty in coupling N-methylated amino acids is steric hindrance . The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more crowded than the primary amine of a standard amino acid.[4] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond.[4] This effect is even more pronounced when coupling two consecutive N-methylated residues.[3][4] The reduced nucleophilicity of the secondary amine further exacerbates the problem.[1] This often leads to incomplete reactions, resulting in low yields and the presence of deletion sequences in the final product.[4]

Q2: I'm seeing a significant amount of a peptide that's missing my N-methylated residue. What are the first things I should check?

The presence of deletion sequences at the site of N-methylation is a classic sign of incomplete coupling.[4] Here’s a logical progression for troubleshooting:

  • Confirm Coupling Completion: Standard monitoring methods like the ninhydrin (Kaiser) test are unreliable for secondary amines.[3] You must use a test that can detect secondary amines, such as the bromophenol blue test . A blue or green color on the resin beads after coupling indicates the presence of unreacted free amine, signaling an incomplete reaction.[3][4]

  • Review Your Coupling Reagent: Standard coupling reagents like HBTU, HCTU, and DIC/HOBt can be inefficient for these sterically demanding couplings.[3][4] You will likely need to switch to a more potent reagent.

  • Assess Reaction Time and Temperature: The sterically hindered nature of the reaction means it requires more time and energy. A standard 1-2 hour coupling at room temperature may be insufficient.

Q3: Which coupling reagents are considered the gold standard for N-methylated amino acids?

For these challenging couplings, more powerful reagents are necessary. The choice of reagent can dramatically impact the yield and purity of your N-methylated peptide.[1]

  • High-Efficiency Reagents: Uronium/aminium salts like HATU are widely regarded as highly effective for coupling N-methylated amino acids.[1][3][4] Other potent options include COMU , PyAOP , and PyBOP , especially when used with additives like HOAt or Oxyma.[4][5]

  • For Extremely Difficult Couplings: In cases of severe steric hindrance, such as coupling two adjacent N-methyl residues, even more powerful reagents may be required. Reagents like PyBroP and the in-situ generation of Fmoc-amino acid chlorides are powerful strategies for these scenarios.[3][4][6][7][8]

Below is a comparative overview of commonly used coupling reagents for hindered amino acids.

Coupling ReagentCategoryRelative ReactivityKey AdvantagesPotential Drawbacks
HBTU/HCTU Aminium/UroniumModerateCost-effective, good for standard couplings.Often insufficient for N-methylated residues.[3]
HATU Aminium/UroniumVery HighExcellent for hindered couplings, reduced racemization.[9][10]More expensive, potential for guanidinylation side reaction.[1][9]
PyBOP/PyAOP PhosphoniumHighEffective for hindered couplings, low racemization.[11]Byproducts can be difficult to remove.
COMU Aminium/UroniumVery HighComparable efficiency to HATU, improved safety profile (non-explosive byproduct).[5][9]Newer, may be less familiar to some labs.
PyBroP PhosphoniumExtremely HighVery effective for the most difficult couplings.High cost, can be overly reactive for standard couplings.
Amino Acid Chlorides Acid HalideExtremely HighHighly reactive, can overcome severe steric hindrance.[7]Requires in-situ generation, potential for racemization if not handled correctly.[7]
Q4: Can I just extend the coupling time or perform a double coupling?

Yes, these are both valid and common strategies.

  • Extended Coupling Time: For a difficult N-methyl coupling, extending the reaction time to 4 hours or even overnight at room temperature can be beneficial.[1][12]

  • Double Coupling: This involves draining the reagents after the initial coupling period, washing the resin, and then subjecting it to a fresh solution of the activated amino acid for a second coupling reaction.[12][13] This is a very effective way to drive the reaction to completion.

It's crucial to monitor the reaction's progress with the bromophenol blue test after each coupling to determine if it is complete.[3]

Q5: What is the role of the solvent, and should I consider alternatives to DMF?

Solvent choice is critical as it affects both the solubility of reagents and the swelling of the resin, which dictates the accessibility of the reaction sites.[14]

  • DMF (N,N-Dimethylformamide): This is the most common and generally recommended solvent for SPPS, as it provides excellent solvation for the growing peptide-resin complex.[14][15]

  • NMP (N-Methyl-2-pyrrolidinone): NMP is another excellent solvent for SPPS and can sometimes be superior to DMF in dissolving certain protected amino acids and disrupting peptide aggregation.[15][16]

  • "Magic" Mixtures: In cases of severe on-resin aggregation, a solvent mixture such as a "magic" mixture of DMF/DCM containing 1% Triton X-100 can be used during the coupling step to disrupt secondary structures and improve reaction efficiency.

Ensure your solvents are peptide synthesis grade and have a low water content, as water can hydrolyze the activated amino acid.

Q6: I've heard that microwave synthesis can help. How does that work?

Microwave-assisted peptide synthesis (MW-SPPS) is a powerful technique for accelerating difficult couplings, including those involving N-methylated amino acids.[17][18][19] The microwave energy directly and rapidly heats the solvent and reagents, which has several benefits:[16]

  • Increased Reaction Rate: The higher temperature significantly accelerates the coupling reaction, allowing for much shorter reaction times (e.g., 5-20 minutes instead of hours).[18][20]

  • Improved Coupling Efficiency: By providing enough energy to overcome the activation barrier caused by steric hindrance, microwave heating can drive difficult couplings to completion where room temperature methods fail.[18][19]

  • Disruption of Aggregation: The localized heating can help to break up secondary structures and on-resin aggregation, making the N-terminus more accessible.

Specialized microwave peptide synthesizers are required to perform these reactions under controlled temperature conditions.

Troubleshooting Workflow

When faced with an incomplete coupling of an N-methylated amino acid, a systematic approach is key. The following diagram outlines a logical troubleshooting workflow.

G start Incomplete Coupling Detected (e.g., Bromophenol Blue Test Positive) reagent Step 1: Evaluate Coupling Reagent start->reagent is_potent Is the reagent potent enough? (e.g., HATU, COMU) reagent->is_potent upgrade_reagent Action: Upgrade to a more potent reagent like HATU, COMU, or PyAOP. is_potent->upgrade_reagent No conditions Step 2: Optimize Reaction Conditions is_potent->conditions Yes upgrade_reagent->conditions double_couple Action: Perform a double coupling. conditions->double_couple extend_time Action: Extend coupling time (e.g., 4+ hours). conditions->extend_time microwave Step 3: Consider Advanced Techniques double_couple->microwave extend_time->microwave use_microwave Action: Use microwave-assisted synthesis for higher temperature and speed. microwave->use_microwave acid_chloride For extremely difficult couplings, consider in-situ generation of amino acid chlorides. microwave->acid_chloride end Re-evaluate with Bromophenol Blue Test use_microwave->end acid_chloride->end

Caption: A logical flow for troubleshooting incomplete couplings.

Key Experimental Protocols

Protocol 1: Monitoring Coupling Completion with the Bromophenol Blue Test

This protocol is essential for accurately determining if the coupling to a secondary amine is complete.

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[3]

  • Methanol

  • Small test tube

Procedure:

  • After the coupling reaction, take a small sample of the peptide-resin (a few beads).

  • Wash the resin sample thoroughly with methanol to remove any residual base.[3]

  • Add 1-2 mL of the bromophenol blue test solution to the resin beads.[3]

  • Observe the color of the resin beads and the solution.[3]

Interpreting the Results:

  • Yellow/Orange: Indicates a complete coupling (no free amine).[3][4]

  • Blue or Green: Indicates an incomplete coupling (free amine is present).[3][4] A recoupling is necessary.

Protocol 2: High-Efficiency Coupling Using HATU

This protocol provides a robust method for coupling N-methylated amino acids using a highly efficient reagent.[1]

Materials (based on a 0.1 mmol scale):

  • Fmoc-N-methyl amino acid (4 equivalents, 0.4 mmol)

  • HATU (4 equivalents, 0.4 mmol)[3]

  • DIPEA (N,N-Diisopropylethylamine) (8 equivalents, 0.8 mmol)[3]

  • Peptide-resin with a free N-terminal amine (1 equivalent, 0.1 mmol)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed (deprotected).

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF. Add the DIPEA to this solution.[1][3]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1][3]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), this time may need to be extended.[1]

  • Monitoring: After the reaction time, perform the bromophenol blue test (Protocol 1) to check for completion.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

  • Recoupling (if necessary): If the bromophenol blue test is positive, repeat steps 2-7 for a second coupling.

G cluster_coupling Coupling Step Fmoc-AA Fmoc-N-Me-AA ActiveEster OAt-Active Ester (Highly Reactive) HATU HATU DIPEA DIPEA Resin Peptide-Resin (Free N-Me Amine) ActiveEster->Resin Add to Resin NewPeptide Elongated Peptide Resin->NewPeptide

Caption: Activation and coupling pathway using HATU.

Final Recommendations

Successfully incorporating N-methylated amino acids is a challenging but achievable goal. The key to success lies in recognizing the inherent difficulty of the reaction and proactively employing more aggressive synthetic strategies. Always monitor your couplings with an appropriate method like the bromophenol blue test, and do not hesitate to use more potent coupling reagents, extended reaction times, or advanced technologies like microwave synthesis. By applying the principles and protocols outlined in this guide, you can significantly improve your success rate and obtain your target N-methylated peptides with higher purity and yield.

References

  • BenchChem. (2025).
  • Cudic, M., & Fields, G. B. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology.
  • BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Springer Nature Experiments. (2013).
  • BenchChem. (2025). The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids.
  • Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis.
  • BenchChem. (2025).
  • Technical Support Information Bulletin 1177. Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. Peptide Coupling Reagents: Selection and Use.
  • El-Faham, A., & Albericio, F. (2011).
  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters.
  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). Dealing with incomplete coupling in solid-phase peptide synthesis.
  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • BenchChem. (2025). HCTU vs.
  • Hayashi, Y., & Munekata, K. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Bairagya, H., et al. (2018).
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • El-Faham, A., & Albericio, F. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Royal Society of Chemistry. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Fmoc SPPS with N-Methylated Residues

Last Updated: 2025-12-12 Introduction The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their pharmacological properties, including increased metabolic stability, improved c...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2025-12-12

Introduction

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their pharmacological properties, including increased metabolic stability, improved cell permeability, and modulated receptor affinity. However, the synthesis of these modified peptides using Fmoc solid-phase peptide synthesis (SPPS) is often plagued by specific side reactions that can significantly impact yield and purity. The primary culprit is the steric hindrance imposed by the N-methyl group, which renders the secondary amine less nucleophilic and complicates peptide bond formation.

This guide provides an in-depth troubleshooting resource for researchers encountering difficulties during the synthesis of N-methylated peptides. We will explore the mechanistic basis of common side reactions and offer field-proven strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: Why are my coupling yields so low when incorporating an N-methylated amino acid?

A1: Incomplete Coupling due to Steric Hindrance.

The most frequent issue is incomplete coupling, stemming from the steric bulk of the N-methyl group on the resin-bound peptide chain. This hindrance impedes the approach of the incoming activated Fmoc-amino acid. The problem is exacerbated when coupling an amino acid onto an N-methylated residue, and is most severe when coupling two consecutive N-methylated amino acids.

Troubleshooting & Resolution:

  • Utilize High-Potency Coupling Reagents: Standard reagents like HBTU and HCTU may be insufficient. More powerful uronium/aminium salt reagents are necessary.

    • HATU is widely regarded as one of the most effective reagents for these challenging couplings.

    • PyAOP or the combination of PyBOP/HOAt are also excellent choices for promoting the difficult acylation of the N-methylated amine.

    • For exceptionally hindered couplings (e.g., N-Me-AA to N-Me-AA), consider using PyBroP or generating Fmoc-amino acid chlorides in situ.

  • Optimize Reaction Conditions:

    • Extended Coupling Times: Allow for longer reaction times (e.g., 2-4 hours or even overnight) compared to standard couplings.

    • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.

    • Microwave Irradiation: Microwave-assisted SPPS can significantly accelerate and improve the efficiency of difficult couplings involving sterically hindered residues.

Q2: I'm observing a significant peak in my crude LC-MS that corresponds to a dipeptide deletion. What's causing this?

A2: Diketopiperazine (DKP) Formation.

DKP formation is a major side reaction, particularly when a secondary amino acid (like Proline or an N-methylated residue) is in the C-terminal (Xaa²) or penultimate (Xaa¹) position of the growing peptide chain. During the Fmoc deprotection step, the newly liberated N-terminal amine can perform an intramolecular "back-biting" attack on the ester linkage to the resin or the amide bond of the preceding residue, cleaving off a cyclic dipeptide (the DKP) and terminating the chain. This results in a truncated peptide sequence.

Troubleshooting & Resolution:

  • Resin Selection:

    • Use a 2-chlorotrityl chloride (2-CTC) resin . The steric bulk of the trityl group physically hinders the intramolecular cyclization required for DKP formation.

  • Fmoc-Deprotection Strategy:

    • Modify the Deprotection Reagent: Instead of the standard 20% piperidine in DMF, consider using a solution of 2% DBU and 5% piperazine in NMP. This mixture has been shown to drastically reduce DKP formation while enhancing deprotection kinetics.

  • Sequence Design:

    • If possible, avoid having an N-methylated amino acid as the second residue to be coupled to the resin.

Q3: My final peptide is showing signs of racemization. How can I minimize this?

A3: Racemization during Amino Acid Activation.

The use of highly reactive coupling reagents and strong bases, while necessary to overcome steric hindrance, increases the risk of epimerization at the α-carbon of the activated amino acid.

Troubleshooting & Resolution:

  • Choice of Base: Use a sterically hindered, weaker base.

    • Substitute N,N-Diisopropylethylamine (DIPEA) with a less reactive base like 2,4,6-collidine .

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid with the coupling reagent before adding it to the resin (e.g., 1-2 minutes). Over-activation can lead to the formation of symmetric anhydrides or oxazolones, which are more prone to racemization.

  • Coupling Reagent Additives: Ensure your coupling strategy includes an additive like Oxyma Pure or HOAt , which are known to suppress racemization. Reagents like COMU, which have Oxyma incorporated into their structure, are excellent choices.

Q4: During on-resin N-methylation, I'm seeing multiple side products, especially with Aspartic Acid. What is happening?

A4: Base-Induced Side Reactions.

On-resin methylation protocols, such as those using DBU and dimethyl sulfate, expose the peptide to strongly basic conditions. This can trigger side reactions, particularly with sensitive residues.

  • Aspartimide Formation: Aspartic acid (Asp) is highly susceptible to prolonged exposure to bases like DBU, leading to the formation of a five-membered aspartimide ring. This is a common and problematic side reaction.

  • Side-Chain Methylation: Residues like Cysteine (Cys) and Histidine (His) have nucleophilic side chains that can be methylated under certain conditions.

Troubleshooting & Resolution:

  • Optimize Methylation Time: Carefully control the exposure time to DBU. For sensitive residues like Asp, reducing the reaction time or the number of DBU treatments may be necessary, even if it leads to slightly lower methylation efficiency.

  • Alternative Methylation Strategies: For Cys and His, if side-chain methylation is a persistent issue, consider using a Mitsunobu reaction for the N-methylation step, as it can offer greater selectivity.

Experimental Protocols & Workflows
Protocol 1: Optimized Coupling of an Fmoc-Amino Acid onto an N-Methylated Residue

This protocol is designed to maximize coupling efficiency for the sterically demanding step of adding an amino acid to an N-methylated N-terminus on the resin.

Materials:

  • Peptide-resin with N-terminal N-methylated amine

  • Fmoc-amino acid (4 eq.)

  • HATU (3.9 eq.)

  • DIPEA or 2,4,6-collidine (8 eq.)

  • Anhydrous, peptide-synthesis grade DMF or NMP

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the previous Fmoc deprotection was complete. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

  • Pre-activation: Add the base (DIPEA or collidine, 8 eq.) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult couplings (e.g., coupling onto N-Me-Ile or N-Me-Val), extend the time to 4 hours or perform a double coupling.

  • Monitoring: Take a small sample of resin beads and perform a Bromophenol Blue test . A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction, and a second coupling is required.

    • Note: The Kaiser test will give a false negative with N-methylated amines.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Workflow Diagram: SPPS Cycle for N-Methylated Residue

SPPS_N_Me_Cycle Start Peptide-Resin (Free N-Methyl Amine) Activate Prepare Activation Mix: 1. Fmoc-AA-OH (4 eq) 2. HATU (3.9 eq) 3. Collidine (8 eq) Start->Activate Prepare Reagents Couple Coupling Step (2-4 hours) Activate->Couple Add to Resin Wash1 DMF / DCM Wash Couple->Wash1 Monitor Monitoring (Bromophenol Blue Test) Wash1->Monitor Recouple Incomplete: Perform Double Coupling Monitor->Recouple Incomplete (Blue) Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) Monitor->Deprotect Complete (Yellow) Recouple->Couple Wash2 DMF Wash Deprotect->Wash2 End Ready for Next Cycle or Final Cleavage Wash2->End

Caption: Optimized workflow for coupling an amino acid onto a sterically hindered N-methylated residue.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical for success. The following table provides a comparative summary of common reagents used for coupling N-methylated amino acids.

Coupling ReagentActivating AdditiveBaseTypical EfficiencyRacemization RiskKey Characteristics
HATU Internal (HOAt)DIPEA, CollidineHigh LowHighly effective for hindered couplings, considered a gold standard for N-Me residues.
HCTU/HBTU Internal (HOBt)DIPEAModerateLow-ModerateLess effective than HATU for sterically demanding N-methyl couplings.
PyBOP Internal (HOBt)DIPEAModerate-HighLowGenerally effective, but may be less efficient for consecutive N-Me couplings.
PyAOP Internal (HOAt)DIPEAHigh LowHOAt-based analog of PyBOP, shows excellent performance similar to HATU.
COMU Internal (Oxyma)DIPEA, CollidineHigh Very LowModern, highly efficient, and safer alternative to HOBt/HOAt-based reagents.
PyBroP NoneDIPEAVery HighHighExtremely reactive, reserved for the most difficult couplings. Can cause racemization.
Fmoc-AA-Cl In situ formationCollidineHigh LowHighly reactive species that provides excellent yields with minimal racemization.
Advanced Troubleshooting: TFA Cleavage Side Reactions

Even after a successful synthesis, side reactions can occur during the final TFA cleavage step, especially in N-methyl-rich peptides.

Q5: I'm observing fragmentation of my peptide backbone during cleavage. Why?

A5: Acid-Labile Amide Bonds.

The amide bond between two consecutive N-methylated residues can become susceptible to acid-catalyzed fragmentation during prolonged exposure to TFA.

Troubleshooting & Resolution:

  • Minimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for complete removal of side-chain protecting groups (e.g., 1.5 - 2 hours). Monitor the cleavage progress to avoid over-exposure.

  • Scavengers: Use a standard scavenger cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to quench reactive cations generated during cleavage.

Diagram: Common Side Reactions Overview

Side_Reactions cluster_coupling Coupling Step cluster_deprotection Fmoc Deprotection Step cluster_cleavage Final Cleavage Step cluster_modification On-Resin Modification SPPS Fmoc-SPPS with N-Methylated Residues IncompleteCoupling Incomplete Coupling (Deletion Sequences) SPPS->IncompleteCoupling Steric Hindrance DKP Diketopiperazine (DKP) Formation (Chain Truncation) SPPS->DKP Intramolecular Cyclization Racemization Racemization (Diastereomeric Impurities) SPPS->Racemization Strong Reagents/Base Fragmentation Backbone Fragmentation (During TFA Cleavage) SPPS->Fragmentation Acid Lability Aspartimide Aspartimide Formation (During On-Resin Methylation) SPPS->Aspartimide Base Sensitivity

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Fmoc-N-Me-Nle-OH Coupling

Introduction Welcome to the technical support guide for navigating the complexities of incorporating Fmoc-N-Me-Nle-OH into your peptide sequences. The synthesis of peptides containing N-methylated amino acids, such as N-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the complexities of incorporating Fmoc-N-Me-Nle-OH into your peptide sequences. The synthesis of peptides containing N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), is a powerful strategy for enhancing pharmacokinetic properties like metabolic stability and cell permeability.[1] However, the steric hindrance presented by the N-methyl group poses significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of coupling reagents to empower you to overcome these synthetic hurdles and achieve high-yield, high-purity N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Fmoc-N-Me-Nle-OH so challenging?

The primary difficulty arises from steric hindrance. The methyl group on the alpha-amino nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[2] This steric clash significantly slows down the kinetics of peptide bond formation compared to the coupling with a primary amine, often resulting in incomplete reactions under standard conditions.[2][3]

Q2: How can I tell if the coupling of Fmoc-N-Me-Nle-OH was incomplete?

Since the N-methylated amine is a secondary amine, the widely used Kaiser test (Ninhydrin test), which detects primary amines, will give a negative result (yellow or colorless beads) even if the coupling is incomplete.[4][5] Therefore, alternative monitoring methods are essential:

  • Bromophenol Blue (BPB) Test: This is a reliable qualitative test for both primary and secondary amines. A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[2][3] A complete coupling is indicated by yellow beads.

  • Chloranil Test: Another option for detecting secondary amines.

  • Cleavage and Analysis: For a definitive assessment, a small amount of the peptide-resin can be cleaved. The resulting crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides missing the N-Me-Nle residue) in the MS data or a major impurity peak in the HPLC chromatogram confirms incomplete coupling.[3][6]

Q3: Are standard coupling reagents like HBTU or DIC/HOBt sufficient for this coupling?

Standard coupling reagents such as HBTU, HCTU, and DIC are often inefficient for overcoming the steric hindrance associated with N-methylated amino acids.[2][7] While they may work for less demanding sequences, they frequently lead to low coupling yields. More potent coupling reagents are generally required to achieve high efficiency.[2][7]

Q4: Can I just extend the reaction time to improve the coupling efficiency?

Extending the coupling time can help, but it may not be sufficient on its own, especially for very difficult sequences (e.g., coupling another hindered amino acid onto the N-Me-Nle residue). A more robust approach involves a combination of optimized parameters, including the use of a more powerful coupling reagent, potentially elevated temperatures, and a "double coupling" strategy.[6][8][9]

Troubleshooting Guide: Overcoming Incomplete Coupling

This section provides a systematic approach to diagnosing and solving poor coupling efficiency when working with Fmoc-N-Me-Nle-OH.

Problem: A positive Bromophenol Blue test (blue/green beads) is observed after the coupling step, or HPLC/MS analysis of the crude product shows a significant amount of the deletion sequence.

Workflow for Troubleshooting Incomplete Coupling

G Start Incomplete Coupling Detected (Positive BPB Test or HPLC/MS Data) DoubleCouple Strategy 1: Perform a Double Coupling Start->DoubleCouple CheckAgain Re-test with BPB DoubleCouple->CheckAgain UpgradeReagent Strategy 2: Upgrade Coupling Reagent (e.g., to HATU, COMU) CheckAgain->UpgradeReagent Positive Success Coupling Complete (Proceed to Deprotection) CheckAgain->Success Negative IncreaseTemp Strategy 3: Increase Reaction Temperature (Conventional or Microwave) UpgradeReagent->IncreaseTemp ChangeSolvent Strategy 4: Change Solvent (e.g., DMF to NMP) IncreaseTemp->ChangeSolvent Capping Final Resort: Cap Unreacted Amines (Use Acetic Anhydride) ChangeSolvent->Capping

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Solutions
  • Immediate Action: Double Coupling

    • Rationale: The most straightforward first step is to simply repeat the coupling procedure with a fresh solution of activated Fmoc-N-Me-Nle-OH.[3] This can often drive the reaction to completion if the initial inefficiency was due to slow kinetics.

    • Protocol: After the first coupling, drain the reaction vessel, wash the resin thoroughly with DMF (3x), and then repeat the full coupling protocol before proceeding to the next Fmoc deprotection step.

  • Upgrade the Coupling Reagent

    • Rationale: The choice of coupling reagent is critical.[1] For sterically hindered residues, high-reactivity uronium/aminium or phosphonium salt-based reagents are necessary to form the activated species required to overcome the energy barrier.[7] HATU is a widely successful reagent for coupling N-methyl amino acids.[2][4] COMU offers comparable efficiency with a better safety profile and solubility of byproducts.[7][10]

    • Recommendation: If you are using HBTU or HCTU and experiencing issues, switch to HATU or COMU. For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, consider even more potent reagents like PyAOP or PyBroP.[2][4]

  • Optimize Reaction Conditions

    • Increase Temperature: Elevating the reaction temperature can significantly increase the reaction rate.[2][8] This can be done by heating the reaction vessel to 40-50°C.[8] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[2]

    • Change Solvent: If peptide aggregation is suspected (especially in longer, hydrophobic sequences), switching the solvent can help. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than N,N-Dimethylformamide (DMF) and can be more effective at disrupting secondary structures that may be masking the reactive N-terminus.[8][11]

  • Final Resort: Capping

    • Rationale: If a small fraction of amines remains unreacted after employing the strategies above, it is often better to permanently block them rather than risk generating hard-to-remove deletion peptides. This is done through acetylation.

    • Protocol: After a failed coupling attempt, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any unreacted N-terminal amines, preventing them from participating in subsequent coupling steps.[12] After capping, a verification test (like the Bromophenol Blue test) should be negative.[12]

Data & Protocols

Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
Coupling ReagentReagent TypeRelative ReactivityKey Advantages & Considerations
HBTU/HCTU Aminium/UroniumModerateCommon, cost-effective. Often insufficient for N-methylated residues.[2][4]
HATU Aminium/UroniumVery HighHighly efficient for difficult couplings, low racemization.[12][13] The gold standard for N-methyl amino acids.[2][4]
COMU Aminium/UroniumVery HighEfficiency comparable to HATU.[10] Byproducts are highly soluble, simplifying washes. Safer (non-explosive) than HOBt/HOAt-based reagents.[10]
PyBOP PhosphoniumHighRobust reagent, avoids formation of carcinogenic HMPA byproduct associated with BOP.[9]
PyAOP PhosphoniumVery HighExcellent for extremely hindered couplings. More reactive than PyBOP.[14]
PyBroP PhosphoniumExtremely HighUsed for the most challenging couplings, such as N-Me-AA to N-Me-AA.[2][4] Can cause racemization if not used carefully.
Experimental Protocol 1: Optimized HATU Coupling of Fmoc-N-Me-Nle-OH

This protocol describes a robust method for coupling Fmoc-N-Me-Nle-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-Nle-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-N-Me-Nle-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF or NMP.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[4][8] The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture for a minimum of 2 hours at room temperature.[8] For difficult sequences, this time can be extended to 4 hours or overnight.

  • Monitoring:

    • Withdraw a small sample of resin beads (approx. 5-10 mg).

    • Wash the beads thoroughly with DMF, then ethanol, and dry them.

    • Perform the Bromophenol Blue test to check for completion. A yellow color indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

  • Recoupling (If Necessary): If the monitoring test is positive (blue/green), repeat steps 2-5 for a "double coupling."

Experimental Protocol 2: On-Resin Monitoring with Bromophenol Blue

Reagents:

  • Bromophenol Blue (BPB) solution: 250 mg of BPB in 50 ml of DMF.[4]

Procedure:

  • After the coupling step and subsequent DMF washes, take a small sample of resin beads (~10-20 beads) and place them in a small glass test tube.

  • Wash the beads with fresh DMF and then with ethanol.

  • Remove the ethanol and add 1-2 drops of the BPB test solution.

  • Observe the color of the beads.

    • Blue/Green: Incomplete coupling (free secondary amine present).

    • Yellow/Pale Green: Complete coupling (no free amine).

Experimental Protocol 3: Small-Scale Cleavage for HPLC/MS Analysis

Materials:

  • Peptide-resin sample (~20 mg)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin sample in a microcentrifuge tube.

  • Add ~200 µL of the cleavage cocktail and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin away (e.g., using a small cotton plug in a pipette tip) and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA filtrate to a larger tube containing ~1.5 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for HPLC and MS analysis.

Visualization of the Coupling Mechanism

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Fmoc_AA Fmoc-N-Me-Nle-OH (Carboxylic Acid) HATU HATU + DIPEA Active_Ester OAt-Active Ester (Highly Reactive) Fmoc_AA->Active_Ester Activation HATU->Active_Ester Resin_Amine Resin-Bound Peptide (Free N-Terminus) New_Peptide_Bond New Peptide Bond Formed Active_Ester->New_Peptide_Bond Coupling Resin_Amine->New_Peptide_Bond

Caption: Activation and coupling mechanism using HATU.

References

  • BenchChem. (2025). Troubleshooting incomplete coupling of Boc-L-Valine in SPPS. BenchChem Technical Support.
  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-norleucine.
  • Zhang, Y., & Li, G. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3485–3501. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Peptides Containing Fmoc-N-Me-D-Glu-OH. BenchChem Technical Support.
  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
  • Creative Peptides. (n.d.). Solid Phase Peptide Synthesis: Complete Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Addressing steric hindrance with bulky Pbf group in coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem Technical Support.
  • Tamás, B., Willi, P. L., Bürgisser, H., & Hartrampf, N. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9, 333-340. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-D-Leu-OH in Peptide Library Synthesis. BenchChem Technical Support.
  • Pícha, J., Buděšínský, M., Fiedler, P., Sanda, M., & Jiráček, J. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino acids, 39(5), 1265–1280. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Manual Coupling of Fmoc-Ile-Thr(Psi(Me,Me)pro). BenchChem Technical Support.
  • McElearney, K. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
  • Guryanov, I., Mitina, Y., & Guryanova, A. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International journal of molecular sciences, 14(7), 14700–14713. [Link]

  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming steric hindrance in BOP-mediated couplings. BenchChem Technical Support.
  • Fowler, S. A., & Zuckermann, R. N. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
  • BenchChem. (2025). Impact of solvent choice on Fmoc-Pro-Pro-OH coupling. BenchChem Technical Support.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • Fields, G. B. (2025). Analytical Methods for Solid Phase Peptide Synthesis.
  • Isaksen, J. W., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 152-166. [Link]

  • Li, J., & Ghadiri, M. R. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]

  • AAPPTec. (n.d.). Coupling Reagents.
  • Galdeano, C., et al. (2022). Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH in green solvents for solid-phase peptide synthesis.
  • Ferrazzano, L., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Contreras, J. P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]

  • Lawrenson, S. B., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Journal of Peptide Science, 27(5), e3307. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Peptides Containing Fmoc-N-Me-Nle-OH

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the N-methylated, non-proteinogenic amino acid, Fmoc-N-Me-Nle-OH. The...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the N-methylated, non-proteinogenic amino acid, Fmoc-N-Me-Nle-OH. The unique structural characteristics of N-methylated norleucine introduce specific, often predictable, challenges during peptide synthesis and, most notably, purification. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to anticipate these challenges and implement effective solutions to achieve high-purity target peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns that arise when purifying peptides containing N-methylated norleucine.

Q1: Why does my crude peptide containing N-Me-Nle show a complex chromatogram with multiple peaks, even when mass spectrometry indicates the correct mass for my target peptide?

A1: This is a classic hallmark of N-methylated peptides. The presence of a methyl group on the amide nitrogen restricts the rotation around the peptide bond, leading to the existence of both cis and trans conformers.[1][2] These isomers often have slightly different hydrophobic profiles and can be resolved as distinct peaks by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] The linear and flexible side chain of norleucine does not sterically favor one conformer over the other, often resulting in a significant population of both.

Q2: I'm observing significant peak broadening and tailing during RP-HPLC purification of my N-Me-Nle-containing peptide. What are the likely causes?

A2: Peak broadening and tailing can stem from several factors related to the incorporation of N-Me-Nle:

  • On-Column Aggregation: The N-methyl group, combined with the hydrophobic norleucine side chain, significantly increases the lipophilicity of the peptide.[3][4] This can lead to aggregation on the hydrophobic stationary phase of the HPLC column, causing poor peak shape.[2]

  • Slow Interconversion of Isomers: If the cis/trans isomerization is slow on the chromatographic timescale, it can manifest as broadened peaks.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the peptide, leading to tailing. This is a general issue in peptide purification but can be exacerbated by the unique conformational properties of N-methylated peptides.[2]

Q3: My N-Me-Nle peptide is proving to be extremely difficult to dissolve, even in standard HPLC mobile phases. What strategies can I employ to improve its solubility?

A3: Poor solubility is a common challenge with peptides containing N-methylated and hydrophobic residues.[1][3][5] N-methylation disrupts the regular hydrogen-bonding networks that can aid solubility in some peptides, while the increased hydrophobicity from both the methyl group and the norleucine side chain promotes aggregation.[3] Here are some effective strategies:

  • pH Adjustment: The solubility of a peptide is typically at its minimum at its isoelectric point (pI). Adjusting the pH of your solvent to be at least two units away from the pI can increase the net charge and improve solubility through electrostatic repulsion.[1]

  • Use of Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), followed by dilution with the aqueous mobile phase, is often necessary.[1][6]

  • Chaotropic Agents: In severe cases, chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt intermolecular interactions and solubilize aggregated peptides, although their compatibility with your purification workflow must be considered.[1]

Q4: How does the incorporation of N-Me-Nle affect the expected retention time of my peptide during RP-HPLC?

A4: The addition of an N-methyl group and the norleucine residue both contribute to an increase in the overall hydrophobicity of the peptide.[4][6] Consequently, you should expect a significantly longer retention time on an RP-HPLC column compared to a non-methylated or glycine-containing analogue. The exact shift will depend on the overall sequence and the percentage of organic modifier in the mobile phase.

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific issues you may encounter during the purification of your Fmoc-N-Me-Nle-OH containing peptide.

Guide 1: Resolving Complex Chromatograms and Multiple Peaks

Issue: Your analytical HPLC of the crude peptide shows multiple peaks, but the mass spectrum of the collected fraction cluster corresponds to the target peptide mass.

cluster_0 Troubleshooting Multiple Peaks start Complex Chromatogram with Correct Mass step1 Hypothesis: Cis/Trans Isomers Present start->step1 step2 Action: High-Temperature HPLC step1->step2 step3 Rationale: Increase rate of interconversion step2->step3 step4 Expected Outcome: Peaks coalesce into a single, sharper peak step3->step4 step5 Result Check step4->step5 success Successful Resolution: Proceed with Purification step5->success Peaks Coalesce fail No Change: Investigate other causes (e.g., side reactions) step5->fail Peaks Persist

Caption: Workflow for addressing multiple peaks due to cis/trans isomers.

Detailed Protocol: High-Temperature RP-HPLC

  • Initial Analysis: Perform an initial analytical RP-HPLC run at ambient temperature (e.g., 25°C) to establish a baseline chromatogram.

  • Increase Column Temperature: Increase the column temperature incrementally, for example, to 40°C, 50°C, and 60°C.[2] Use a column heater to ensure a stable and uniform temperature.

  • Analyze Chromatograms: At each temperature, inject the sample and observe the peak shape. As the temperature increases, the rate of cis/trans interconversion around the N-methylated amide bond will increase. If the multiple peaks are due to these conformers, you should see them broaden and eventually merge into a single, sharper peak.[1][2]

  • Optimize for Purification: Once you have identified a temperature that provides a single, well-resolved peak, you can apply this condition to your preparative HPLC run. Be mindful that elevated temperatures can potentially degrade sensitive peptides, so it is crucial to assess the stability of your peptide at the chosen temperature.

Guide 2: Improving Peak Shape and Reducing Tailing

Issue: The target peptide peak is broad, tailing, or shows poor resolution from nearby impurities.

Possible Cause Underlying Mechanism Recommended Solution Scientific Rationale
Peptide Aggregation The high hydrophobicity of N-Me-Nle promotes intermolecular interactions, leading to aggregation on the column.[2][3]Increase column temperature (40-60°C).[2] Decrease sample load. Add organic modifiers like isopropanol to the mobile phase.Higher temperatures provide thermal energy to disrupt non-covalent interactions.[2] Lower concentrations reduce the likelihood of aggregation. Isopropanol can be more effective at solubilizing highly hydrophobic peptides.
Secondary Silanol Interactions Free silanol groups on the silica stationary phase can form hydrogen bonds with the peptide, causing tailing.[2]Ensure your mobile phase contains an ion-pairing agent (e.g., 0.1% TFA).[2] Use a high-quality, end-capped column.TFA protonates the silanol groups, minimizing their interaction with the peptide.[2] End-capping chemically blocks the majority of residual silanol groups.
Suboptimal Mobile Phase The mobile phase composition may not be optimal for the specific hydrophobicity of the N-Me-Nle peptide.Modify the gradient slope (make it shallower for better resolution). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).A shallower gradient increases the separation window between closely eluting species. Different organic modifiers can alter the selectivity of the separation.
Guide 3: Enhancing Peptide Solubility for Analysis and Purification

Issue: The lyophilized crude peptide does not fully dissolve in the injection solvent or precipitates upon dilution.

cluster_1 Systematic Dissolution Workflow start Insoluble Lyophilized Peptide step1 Step 1: pH Adjustment start->step1 step2 Test solubility in acidic (e.g., 10% Acetic Acid) and basic (e.g., 0.1% NH4OH) solutions. step1->step2 step3 Step 2: Organic Co-Solvents step2->step3 If Insoluble step4 If still insoluble, add minimal DMSO or Isopropanol to the best aqueous solution from Step 1. step3->step4 step5 Step 3: Gentle Sonication step4->step5 If Insoluble step6 Briefly sonicate the vial to break up aggregates. step5->step6 step7 Final Solution step6->step7

Caption: A stepwise approach to solubilizing difficult peptides.

Detailed Methodologies:

  • pH Screening:

    • Prepare small aliquots of your peptide.

    • Attempt to dissolve them in different aqueous solutions:

      • 0.1% Trifluoroacetic Acid (TFA) in water (for basic peptides).

      • 10% Acetic Acid in water.

      • 0.1% Ammonium Hydroxide in water (for acidic peptides).

    • The goal is to move the pH away from the peptide's isoelectric point (pI).[1]

  • Co-Solvent Addition:

    • If the peptide remains insoluble, take the most promising solution from the pH screen and add a strong organic solvent dropwise while vortexing.

    • Start with Dimethyl Sulfoxide (DMSO) or Isopropanol (IPA).[1][6] Aim for the lowest possible organic concentration that achieves dissolution to avoid issues with injection volume and peak distortion.

  • Physical Disruption:

    • Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[1]

    • Avoid prolonged or high-energy sonication, as it can potentially degrade the peptide.

Part 3: Synthesis Considerations and Their Impact on Purification

The challenges encountered during purification often originate from the solid-phase peptide synthesis (SPPS) itself. The steric hindrance imparted by the N-methyl group can lead to lower coupling efficiencies.[5][6]

Key Synthesis Side Reactions to Be Aware Of:

  • Incomplete Coupling: The N-methylated amine is less nucleophilic, making the coupling of the subsequent amino acid more challenging.[5] This can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.

    • Mitigation Strategy: Use stronger coupling reagents like HATU or HCTU, and consider double coupling for the residue immediately following N-Me-Nle.[6]

  • Epimerization: While less common with standard coupling reagents, racemization can occur under harsh conditions, leading to diastereomeric impurities that may be very difficult to resolve chromatographically.

  • Side Reactions During Cleavage: Ensure an effective scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used during cleavage from the resin to prevent re-attachment of protecting groups to sensitive residues.[6]

By anticipating these synthesis-related impurities, you can better design your purification strategy to effectively separate them from your final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Glu(OtBu)-OH.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(9), 1434-1443.
  • Samad, A., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(34), 6246-6257.
  • LifeTein. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Fmoc-N-Me-Asp(OtBu)-OH.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Fmoc-N-Me-Nle-OH Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered, N-methylated...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered, N-methylated amino acids, specifically Fmoc-N-Me-Nle-OH, during solid-phase peptide synthesis (SPPS). We will explore the critical role of the reaction solvent and provide field-proven strategies to enhance coupling efficiency and maximize final peptide purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the coupling of Fmoc-N-Me-Nle-OH.

Q1: Why is the peptide bond formation with Fmoc-N-Me-Nle-OH so challenging?

The primary difficulty arises from steric hindrance. The methyl group on the nitrogen atom of Fmoc-N-Me-Nle-OH physically blocks the approach of the activated carboxyl group, significantly slowing down the reaction rate compared to a standard primary amine.[1][2] This steric bulk often leads to incomplete reactions and the formation of deletion sequences, where the N-methylated residue is missing from the final peptide. The challenge is often magnified when coupling onto another sterically hindered residue or when the growing peptide chain is prone to aggregation.[2]

Q2: What is the primary role of the solvent in this specific coupling reaction?

The solvent is arguably one of the most critical parameters for a successful coupling. Its role is multifaceted:

  • Resin Swelling: The solvent must penetrate and swell the polymer resin support, making the reactive amine sites at the end of the growing peptide chain physically accessible.[3][4]

  • Peptide-Resin Solvation: As the peptide chain elongates, it can fold into secondary structures or aggregate, especially if the sequence is hydrophobic. A good solvent keeps the peptide chain solvated and extended, preventing this aggregation and ensuring the N-terminal amine is available for reaction.[4][5][6]

  • Reagent Dissolution: The solvent must completely dissolve the Fmoc-N-Me-Nle-OH and the coupling reagents to ensure they are available to participate in the reaction.[4][7][8]

Q3: My coupling in DMF is yielding poor results. What should be my first troubleshooting step?

If you are experiencing incomplete coupling in N,N-Dimethylformamide (DMF), the most effective first step is to switch to a more powerful solvating agent. N-Methyl-2-pyrrolidone (NMP) is an excellent choice. NMP is more polar than DMF and is often superior for difficult couplings because it can better solvate the peptide-resin complex, disrupting aggregation and improving reaction kinetics.[3][4][6][7] For extremely difficult cases, using a co-solvent mixture, such as NMP containing 15-25% Dimethyl Sulfoxide (DMSO) , can be highly effective at breaking up even the most stubborn secondary structures.[3][4]

Q4: How do I accurately determine if the coupling reaction is complete?

For N-methylated amino acids, the standard Kaiser test is not reliable as it only detects primary amines. The most appropriate method is the Bromophenol Blue (BPB) test . This qualitative test detects the presence of unreacted secondary amines. A blue or green color on the resin beads after the test indicates an incomplete reaction, while a yellow or colorless result signifies a complete coupling.[1]

Q5: Are there safer, "greener" solvent alternatives to DMF and NMP?

Yes, the field of peptide chemistry is actively moving towards more sustainable solvents due to the classification of DMF and NMP as Substances of Very High Concern (SVHC) in some regions.[8][9] Several greener alternatives are under investigation and have shown promise, including N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and various binary mixtures (e.g., NBP:EtOAc).[8][9] While these may require more sequence-specific optimization, NBP in particular has demonstrated excellent performance as a potential replacement for DMF.[8]

Section 2: Troubleshooting Guide for Incomplete Coupling

This guide provides a logical workflow to address an incomplete coupling of Fmoc-N-Me-Nle-OH, as indicated by a positive Bromophenol Blue test.

TroubleshootingWorkflow start Positive Bromophenol Blue Test (Incomplete Coupling) solvent Step 1: Optimize Solvent Switch from DMF to NMP. If failure persists, use NMP/DMSO (4:1). start->solvent double_couple Step 2: Perform Double Coupling Wash resin and recouple with fresh activated Fmoc-N-Me-Nle-OH. solvent->double_couple Test is still positive end_success Negative Bromophenol Blue Test (Coupling Complete) Proceed to next cycle. solvent->end_success Test is negative reagent Step 3: Enhance Activation Switch to a more potent coupling reagent like HATU or COMU. double_couple->reagent Test is still positive double_couple->end_success Test is negative temperature Step 4: Increase Reaction Energy Apply microwave heating (e.g., 20-30 min at 75°C). Caution: Monitor for racemization. reagent->temperature Test is still positive reagent->end_success Test is negative temperature->end_success Test is negative end_fail Capping Required If coupling remains incomplete, cap unreacted amines with Acetic Anhydride. temperature->end_fail Test is still positive

Caption: Troubleshooting workflow for a positive Bromophenol Blue test.

  • Step 1: Optimize Solvent: As discussed in the FAQs, solvation is paramount. Moving from DMF to NMP is the first and often most effective change. The addition of DMSO as a chaotropic agent helps to disrupt hydrogen bonds that lead to peptide aggregation.[3][5]

  • Step 2: Perform Double Coupling: This is a highly effective strategy to drive a difficult reaction to completion. After the first coupling attempt, the resin is thoroughly washed to remove byproducts, and a fresh solution of activated amino acid is added.[2][10][11] This new dose of reagents can react with the remaining free amines.

  • Step 3: Enhance Activation: If double coupling is insufficient, the activation method itself may not be potent enough. Standard carbodiimide reagents may be too slow. Uronium/aminium salt-based reagents like HATU or COMU are highly recommended for sterically hindered couplings as they create highly reactive activated esters.[2][12][13]

  • Step 4: Increase Reaction Energy: Applying heat via a microwave peptide synthesizer can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[12] However, this should be done with caution, as excessive heat can increase the risk of racemization.[12]

  • Final Resort - Capping: If all else fails, the unreacted N-terminal amines should be "capped," typically with acetic anhydride. This acetylation prevents the formation of deletion sequences, simplifying the final purification of the correct, albeit lower-yielding, peptide.[11]

Section 3: Solvent Comparison for SPPS

The choice of solvent significantly impacts the outcome of the synthesis. The table below summarizes the properties of the most common solvents used in Fmoc-SPPS.

SolventAbbreviationKey Properties & CharacteristicsBest For
N,N-Dimethylformamide DMFThe traditional workhorse for SPPS; good resin swelling and reagent solubility.[5][7] Caution: Can decompose to dimethylamine, causing premature Fmoc removal.[3] Classified as a reproductive toxin.[8]Standard peptide sequences.
N-Methyl-2-pyrrolidone NMPMore polar and a better solvating agent than DMF.[3][4] Caution: More viscous and expensive than DMF. Also classified as a reproductive toxin.[8]Difficult couplings, hydrophobic or aggregating sequences.[6][7]
Dichloromethane DCMExcellent for swelling polystyrene resins but a poor solvent for growing peptide chains.[3] Caution: Rarely used in modern Fmoc chemistry as it can react with piperidine.[3]Resin loading and some specific side-chain manipulations.
Dimethyl Sulfoxide DMSOHighly polar, excellent at disrupting secondary structures (β-sheets).[3][4] Caution: High boiling point can make it difficult to remove. Typically used as a co-solvent.Severely aggregating sequences, often in combination with NMP or DMF.[4][5]

Section 4: Experimental Protocols

These protocols provide a validated starting point for successfully incorporating Fmoc-N-Me-Nle-OH.

Protocol 1: Optimized Double Coupling using NMP and HATU

This protocol is designed for a 0.1 mmol scale synthesis on a standard resin (e.g., Rink Amide, 0.5 mmol/g loading).

  • Resin Preparation & Deprotection:

    • Swell 200 mg of the peptide-resin in NMP for 30-60 minutes in a reaction vessel.

    • Drain the NMP. Add 20% piperidine in NMP (2 mL). Agitate for 3 minutes.

    • Drain and repeat the deprotection with fresh 20% piperidine in NMP for 10 minutes.

    • Drain and wash the resin thoroughly with NMP (5 x 2 mL) to remove all traces of piperidine.

  • First Coupling - Activation and Reaction:

    • In a separate vial, dissolve Fmoc-N-Me-Nle-OH (4 eq., 147 mg) and HATU (3.95 eq., 150 mg) in NMP (1.5 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 139 µL) to the vial. Agitate for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Intermediate Wash & Monitoring:

    • Drain the reaction solution. Wash the resin with NMP (3 x 2 mL).

    • Perform a Bromophenol Blue test (see Protocol 2). If the test is negative (yellow), proceed to step 6. If it is positive (blue/green), proceed to step 4.

  • Second Coupling (Recoupling):

    • Prepare a fresh solution of activated Fmoc-N-Me-Nle-OH as described in Step 2.

    • Add this fresh solution to the resin and agitate for an additional 2 hours.

  • Final Wash & Monitoring:

    • Drain the reaction solution and wash the resin thoroughly with NMP (5 x 2 mL).

    • Perform a final Bromophenol Blue test to confirm completion.

  • Completion:

    • Once the coupling is complete (beads test yellow), wash the resin with DCM (3 x 2 mL) and prepare for the next deprotection cycle.

Protocol 2: Bromophenol Blue (BPB) Test for Secondary Amines
  • Reagent Preparation: Prepare a solution of 3 mg of Bromophenol Blue per 1 mL of DMF.

  • Procedure:

    • After the coupling and subsequent NMP washes, remove a small sample of resin beads (approx. 1-2 mg).

    • Place the beads in a small test tube.

    • Wash the beads with Methanol (2 x 0.5 mL) to remove any residual base like DIPEA, which can cause a false positive.

    • Add 1-2 drops of the BPB test solution to the washed beads.

    • Observe the color of the beads.

      • Blue/Green: Positive result. Unreacted secondary amines are present.

      • Yellow/Colorless: Negative result. The coupling is complete.

Section 5: Mechanistic Insights

Understanding the activation mechanism helps in selecting the appropriate reagents. Uronium/aminium reagents like HATU operate by forming a highly reactive OAt-active ester, which is less prone to racemization and more reactive towards hindered amines than intermediates formed by carbodiimides alone.

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-N-Me-Nle-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster CoupledPeptide Coupled Peptide (Amide Bond Formed) ActiveEster->CoupledPeptide Nucleophilic Attack Resin Peptide-Resin (Free N-Terminal Amine) Resin->CoupledPeptide

Caption: Amide bond formation via a HATU-activated ester intermediate.

References

  • Reid, G. E. (1997). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]

  • APPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. APPTec. [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). List of some solvents used for SPPS. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Lund University. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]

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Troubleshooting

Technical Support Center: Strategies for Fmoc-N-Me-Nle-OH Incorporation

Prepared by: The Peptide Synthesis Application Team Last Updated: December 2025 Welcome to the technical support guide for the successful incorporation of Nα-Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH). This document p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Peptide Synthesis Application Team Last Updated: December 2025

Welcome to the technical support guide for the successful incorporation of Nα-Fmoc-N-methyl-L-norleucine (Fmoc-N-Me-Nle-OH). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the challenges associated with this sterically hindered amino acid.

The incorporation of N-methylated amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide therapeutics, including improved enzymatic stability and oral bioavailability.[1][2] However, the increased steric bulk around the secondary amine presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols.[3] Fmoc-N-Me-Nle-OH, with its N-methyl group and linear six-carbon side chain, is particularly demanding, often resulting in incomplete reactions, low yields, and deletion sequences. This guide is designed to provide the causal logic behind experimental choices and empower you to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Fmoc-N-Me-Nle-OH so challenging compared to its non-methylated counterpart?

The primary difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile.[3] This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the formation of the peptide bond.[3] This issue is magnified when coupling two consecutive N-methylated residues and often requires more potent reagents and longer reaction times than standard couplings.[3][4]

Q2: How can I accurately monitor the completion of an Fmoc-N-Me-Nle-OH coupling reaction?

Standard monitoring methods like the Kaiser test (ninhydrin test) are not suitable for N-methylated amino acids. The Kaiser test detects primary amines, but the N-methyl group in Fmoc-N-Me-Nle-OH makes the N-terminal amine a secondary amine, which yields a weak or false-negative result (e.g., a reddish-brown color or no color change).[5][6]

To accurately assess coupling completion, you must use a test capable of detecting secondary amines. The two most recommended qualitative tests are:

  • The Bromophenol Blue (BPB) Test: This acid-base indicator test will show a blue or green color in the presence of an unreacted basic amino group (primary or secondary). A complete coupling is indicated by a yellow color on the resin beads.[1][5]

  • The Chloranil Test: This test is highly sensitive for secondary amines and produces a distinct blue or blue-green color on the resin beads if an unreacted N-methylated amine is present.[5][6]

Q3: Under what circumstances is a double coupling strategy necessary?

A double coupling is strongly recommended when a qualitative test, such as the Bromophenol Blue or Chloranil test, indicates the presence of unreacted amines after the initial coupling reaction.[6][7][8] A positive test signifies that the first coupling was incomplete. A second coupling with fresh reagents is then performed to drive the reaction to completion and maximize the yield of the target peptide, thereby preventing the accumulation of deletion sequences.[6]

Q4: What are the most effective coupling reagents for incorporating Fmoc-N-Me-Nle-OH?

Due to the high steric hindrance, standard coupling reagents like HBTU, HCTU, and carbodiimides (e.g., DIC) alone are often inefficient.[1][3] More potent onium salt-based reagents are required to achieve high coupling efficiency.

  • Highly Recommended: HATU is a widely successful and reliable reagent for N-methyl amino acid couplings.[1][3] Other excellent choices include PyAOP , PyBOP , and COMU , especially when paired with an additive like HOAt or Oxyma.[3][9][10][11]

  • For Extremely Difficult Couplings: In cases of severe steric hindrance (e.g., coupling two N-methylated residues), even more powerful reagents like PyBroP or the in situ generation of amino acid chlorides may be necessary.[1][3][12]

Q5: How can I minimize the risk of racemization during these difficult couplings?

Racemization is a significant concern for N-methylated amino acids. The slower coupling kinetics increase the exposure time of the activated amino acid to basic conditions, which promotes the formation of a 5(4H)-oxazolone intermediate, the primary pathway to racemization.[9][13]

Key strategies to suppress racemization include:

  • Use Superior Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are more effective at suppressing racemization than the standard HOBt.[9][14]

  • Select the Right Base: Use a weaker, less-hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA, and use the minimum equivalents necessary.[14][15]

  • Choose Appropriate Reagents: Phosphonium-based reagents like PyAOP and PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[14]

  • Control Pre-activation Time: Do not exceed the recommended pre-activation time (typically 2-5 minutes) to minimize the opportunity for side reactions.[9]

Troubleshooting Guide for Incomplete Couplings

This section provides a systematic approach to resolving incomplete coupling reactions during the incorporation of Fmoc-N-Me-Nle-OH.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Positive Bromophenol Blue or Chloranil test after the first coupling. 1. Insufficient Reagent Reactivity: The chosen coupling reagent is not potent enough to overcome the steric barrier. 2. Suboptimal Reaction Kinetics: The reaction time was too short, or the temperature was too low. 3. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking access to the N-terminal amine.Immediate Action: Perform a Double Coupling. Wash the resin thoroughly with DMF and repeat the coupling step using a fresh solution of activated Fmoc-N-Me-Nle-OH. This increases the probability of driving the reaction to completion.[6][8]
Positive test persists even after a second coupling. 1. Severe Steric Hindrance: The sequence context makes the coupling exceptionally difficult. 2. Reagent Degradation: The coupling reagents or solvents may have degraded. 3. Severe Aggregation: The peptide is highly aggregated and inaccessible.Advanced Strategies: 1. Switch Coupling Reagent: Change to a more powerful reagent for the second coupling attempt (e.g., switch from HATU to PyAOP or PyBroP).[1][6] 2. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or a DMF/DMSO mixture to break up secondary structures.[6] 3. Increase Temperature: Carefully increase the reaction temperature (e.g., to 50°C) or use a microwave peptide synthesizer to improve reaction kinetics.[3] This must be balanced against the increased risk of racemization.[14]
Coupling remains incomplete after all attempts. Unreacted Sites: A small percentage of N-terminal amines remain uncoupled.Final Step: Capping. To prevent the formation of deletion sequences in the final product, cap any remaining unreacted amines using a solution of acetic anhydride and a non-nucleophilic base like DIPEA or NMM.[5][6] After capping, a final color test should be negative before proceeding to the next deprotection step.
Low final peptide yield and/or mass spec shows significant deletion sequence. Cumulative Incomplete Couplings: The monitoring and troubleshooting steps were not rigorously applied, leading to a buildup of failed sequences.Preventative Measures for Future Syntheses: 1. Proactive Double Coupling: For sequences known to be difficult, program a double coupling for the Fmoc-N-Me-Nle-OH residue from the outset. 2. Optimize Reagent Excess: Ensure an adequate excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) is used.[1][16] 3. Confirm Reagent Quality: Use fresh, high-quality reagents and anhydrous solvents.

Visual Workflows and Data

Logical Workflow for Fmoc-N-Me-Nle-OH Incorporation

G start Start: Deprotected N-Terminus on Resin first_coupling Perform First Coupling (e.g., HATU, 2-4 hr) start->first_coupling wash1 Wash Resin (DMF) first_coupling->wash1 monitor Monitor with Bromophenol Blue or Chloranil Test wash1->monitor proceed Proceed to Next Fmoc Deprotection monitor->proceed Test Negative (Yellow Beads) double_coupling Perform Second Coupling (Fresh Reagents, 2-4 hr) monitor->double_coupling Test Positive (Blue/Green Beads) wash2 Wash Resin (DMF) double_coupling->wash2 monitor2 Re-Monitor Completion wash2->monitor2 monitor2->proceed Test Negative capping Troubleshoot Further (Change Reagents/Solvent) or Cap monitor2->capping Test Still Positive

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Coupling Reagents: HATU vs. HCTU for the Synthesis of Fmoc-N-Me-Nle-OH

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, prod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when dealing with "difficult" couplings, such as those involving N-methylated amino acids. These residues, characterized by increased steric hindrance and reduced nucleophilicity of the secondary amine, present a significant challenge to standard coupling protocols. This guide provides an in-depth, objective comparison of two widely used uronium/aminium salt-based coupling reagents, HATU and HCTU, with a specific focus on their application in the coupling of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine).

At a Glance: Key Differences and Recommendations

FeatureHATUHCTURecommendation for Fmoc-N-Me-Nle-OH
Activating Moiety HOAt (1-Hydroxy-7-azabenzotriazole)6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole)HATU is strongly recommended.
Reactivity Very HighHighHATU's superior reactivity is advantageous for the sterically hindered N-methylated amino acid.
Racemization Suppression ExcellentGoodThe HOAt moiety in HATU provides exceptional protection against racemization.
Performance with N-Methylated Amino Acids Gold StandardLess EffectiveLiterature and empirical evidence confirm HATU's superiority for these challenging couplings.
Cost-Effectiveness LowerHigherHCTU is a more budget-friendly option for routine synthesis.

The Mechanistic Underpinning: Why the Activating Moiety Matters

The fundamental difference in the performance of HATU and HCTU lies in their respective activating moieties, which are incorporated into the active ester intermediate during the coupling reaction.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes HOAt. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to offer anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[1] This rapid and efficient coupling kinetically outcompetes the primary pathway for racemization, which involves the formation of a planar 5(4H)-oxazolone intermediate.[2]

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 6-Cl-HOBt. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the leaving group, leading to faster reaction rates compared to its predecessor, HBTU.[3] However, it lacks the unique neighboring group participation of the HOAt moiety in HATU, rendering it generally less effective in suppressing racemization and in driving the most challenging couplings to completion.[4][5]

Performance Data: A Head-to-Head Comparison

Table 1: Crude Purity Comparison for Peptide 1 (Acyl Carrier Protein Fragment 65-74) [3]

Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min79.8683.63
2 x 20 min80.5279.91

Table 2: Crude Purity Comparison for Peptide 2 (A-beta Amyloid Fragment 1-42) [3]

Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min88.2989.63
2 x 20 min92.1191.23

These results demonstrate that both reagents are highly efficient. However, for the more challenging A-beta amyloid sequence, both reagents perform exceptionally well, with HCTU showing a marginal advantage with longer coupling times.[3] It is crucial to note that while HCTU is highly effective for many sequences, technical sources indicate it is less effective than HATU for coupling N-methylated amino acids.[6][7] For these sterically demanding residues, the superior reactivity and racemization suppression of HATU are paramount.[8]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) that can be adapted for the coupling of Fmoc-N-Me-Nle-OH.

Protocol 1: Recommended Method for Coupling Fmoc-N-Me-Nle-OH using HATU

This protocol is optimized for sterically hindered N-methylated amino acids to maximize coupling efficiency and minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-Me-Nle-OH (4 equivalents relative to resin loading)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the N-terminal Fmoc deprotection using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Nle-OH and HATU in DMF or NMP. Add DIEA or 2,4,6-collidine to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes at room temperature.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of one hour. For the coupling of an N-methylated amino acid to another N-methylated residue, extended reaction times or a second coupling may be necessary.[6]

  • Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines.[6] A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: General Method for Coupling with HCTU

While not the first choice for Fmoc-N-Me-Nle-OH, this protocol can be employed for less demanding couplings or when HATU is not available.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-amino acid (2 equivalents relative to resin loading)

  • HCTU (2 equivalents, as a 1.0 M solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin and Amino Acid Preparation: Swell the resin in DMF. In the reaction vessel, add the dissolved Fmoc-amino acid in DMF.[5]

  • Activation and Coupling: Add the HCTU solution and DIPEA to the resin-amino acid mixture.[5]

  • Reaction: Agitate the reaction mixture at room temperature for 10-60 minutes, or until a negative Kaiser test (for primary amines) is observed.[5]

  • Washing: Filter the resin and wash thoroughly with DMF.[5]

Visualizing the Workflow and Mechanisms

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general workflow of a coupling cycle in SPPS and the activation mechanisms of HATU and HCTU.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Free_Amine Resin with free N-terminal amine Washing1->Free_Amine Coupling Coupling Reaction Free_Amine->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, Reagent, Base) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide (Ready for next cycle) Washing2->Elongated_Peptide

Caption: Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.

Activation_Mechanisms cluster_HATU HATU Activation cluster_HCTU HCTU Activation HATU_reagent HATU Carboxylate1 R-COO⁻ ActiveEster1 Highly Reactive OAt-ester Carboxylate1->ActiveEster1 + HATU TMU1 Tetramethylurea ActiveEster1->TMU1 - HCTU_reagent HCTU Carboxylate2 R-COO⁻ ActiveEster2 Reactive 6-Cl-OBt-ester Carboxylate2->ActiveEster2 + HCTU TMU2 Tetramethylurea ActiveEster2->TMU2 -

Caption: Carboxylic acid activation by HATU and HCTU to form active ester intermediates.

Conclusion and Final Recommendations

The choice between HATU and HCTU is contingent upon the specific demands of the peptide sequence and budgetary considerations. For routine and fast peptide synthesis, HCTU offers an excellent balance of high efficiency and cost-effectiveness.[3][9]

However, for the particularly challenging task of coupling sterically hindered and racemization-prone N-methylated amino acids like Fmoc-N-Me-Nle-OH, HATU is unequivocally the superior reagent . Its HOAt-based mechanism provides a distinct advantage in terms of reactivity and the suppression of epimerization, which is critical for ensuring the synthesis of a high-purity, stereochemically defined final product. While more expensive, the investment in HATU for such difficult couplings is justified by the increased probability of success and the reduced need for extensive purification of the crude peptide.

References

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. Luxembourg Bio Technologies. Available from: [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. 2008. Available from: [Link]

  • Synthesis of ACP(65-74). ResearchGate. Available from: [Link]

  • Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available from: [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU. ResearchGate. 2008. Available from: [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and... Citeseerx. Available from: [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. 2017. Available from: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available from: [Link]

  • Synthesis of Abeta[1-42] and Its Derivatives With Improved Efficiency. Journal of Peptide Science. 2007. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2018. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to N-Methylated Amino Acids in Peptide Therapeutics: A Comparative Analysis of Fmoc-N-Me-Nle-OH

In the pursuit of novel peptide-based therapeutics, medicinal chemists are increasingly turning to strategic modifications to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lo...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel peptide-based therapeutics, medicinal chemists are increasingly turning to strategic modifications to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[1][2][3] Among the arsenal of chemical biology tools, N-methylation of the peptide backbone has emerged as a powerful and versatile strategy.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Fmoc-N-Me-Nle-OH with other N-methylated amino acids, offering experimental insights and data-driven recommendations for their effective incorporation into peptide drugs.

The Rationale for N-Methylation: Enhancing Druglike Properties

The substitution of an amide proton with a methyl group on the peptide backbone might seem like a subtle modification, but it imparts profound changes to the physicochemical properties of a peptide.[1][2] These alterations are pivotal in transforming a biologically active peptide into a viable therapeutic candidate.

Key benefits of N-methylation include:

  • Increased Proteolytic Stability: By masking the amide bond, N-methylation sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3][4][5]

  • Enhanced Membrane Permeability: The removal of a hydrogen bond donor reduces the desolvation penalty for a peptide to cross the lipid bilayer of cell membranes, which can lead to improved cell permeability and, in some instances, oral bioavailability.[2][6][7]

  • Conformational Control: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This conformational constraint can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target receptor.[1][6] N-methylation can also favor the formation of cis-amide bonds, a key conformational feature in many bioactive cyclic peptides.[8]

A Comparative Look: Fmoc-N-Me-Nle-OH vs. Other N-Methylated Amino Acids

While N-methylation offers significant advantages, the choice of the specific N-methylated amino acid can have a substantial impact on the final properties of the peptide. Here, we compare Fmoc-N-Me-Nle-OH to other commonly used N-methylated amino acids.

FeatureFmoc-N-Me-Nle-OHFmoc-N-Me-Ala-OHFmoc-N-Me-Leu-OH / Fmoc-N-Me-Val-OHFmoc-N-Me-Gly-OH
Side Chain Linear, aliphatic, moderately hydrophobicSmall, non-polarBulky, hydrophobicNone (achiral)
Steric Hindrance ModerateLowHighMinimal
Impact on Conformation Induces local rigidity without excessive steric bulk. Less prone to promoting aggregation compared to bulkier side chains.Minimal steric influence on backbone conformation.Significantly restricts backbone flexibility and can strongly influence secondary structure.[1] May increase the risk of peptide aggregation.[9][10]Increases flexibility by removing the side chain constraint, but the N-methylation still restricts rotation.
Solubility Contributes to overall peptide hydrophobicity.Minimal impact on solubility.Increases hydrophobicity, potentially leading to solubility challenges in aqueous media.[10]Generally improves solubility compared to other N-methylated amino acids with hydrophobic side chains.
Synthetic Handling Generally straightforward coupling.Easiest to couple among N-methylated amino acids due to low steric hindrance.Can be challenging to couple, often requiring specialized reagents and longer reaction times.[11][12]Less sterically hindered coupling compared to other N-methylated amino acids.

Fmoc-N-Me-Nle-OH stands out as a valuable building block due to its balanced properties. The norleucine side chain is isosteric to methionine but lacks the readily oxidizable sulfur atom, enhancing the chemical stability of the resulting peptide. Its moderate hydrophobicity and steric bulk provide a good compromise between inducing conformational constraint and maintaining synthetic accessibility and solubility.

The Synthetic Challenge: Incorporating N-Methylated Amino Acids

The incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance of the secondary amine.[11][12][13] This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.[13]

Key Considerations for Successful Coupling:
  • Choice of Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[11] More potent reagents are required to overcome the steric hindrance.

  • Reaction Conditions: Extended coupling times, double or even triple coupling cycles, and sometimes elevated temperatures may be necessary.[13]

  • Monitoring the Reaction: The traditional ninhydrin test for monitoring the completion of coupling reactions is not suitable for N-methylated amines. The bromophenol blue test is a reliable alternative.[11]

  • Racemization: N-methylated amino acids are more prone to racemization during activation and coupling, especially under basic conditions.[13][14] This is primarily due to the formation of a 5(4H)-oxazolone intermediate.[13]

Recommended Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentClassKey Advantages
HATU Uronium/AminiumReacts faster and with less epimerization compared to HBTU.[11][15]
PyAOP PhosphoniumHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[15][16][17]
PyBOP PhosphoniumOften used with an additive like HOAt to suppress racemization.[11]
PyBrOP PhosphoniumA more reactive coupling reagent, useful for sterically hindered couplings.[11][18]
COMU UroniumHas coupling efficiencies comparable to HATU and is a safer alternative to HOBt- or HOAt-based reagents.[19]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-N-Me-Nle-OH

This protocol outlines the manual synthesis of a model peptide containing an N-methylated norleucine residue using HATU as the coupling reagent.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-Nle-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Bromophenol blue solution in DMF

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitoring 6. Coupling Monitoring (Bromophenol Blue Test) Wash2->Monitoring Repeat Repeat Steps 2-6 for each amino acid Monitoring->Repeat Incomplete Cleavage 7. Final Fmoc Deprotection Monitoring->Cleavage Complete Repeat->Fmoc_Deprotection Final_Wash 8. Final Wash (DMF, DCM) Cleavage->Final_Wash Dry 9. Resin Drying Final_Wash->Dry Cleave_Precipitate 10. Cleavage & Precipitation (TFA cocktail, cold ether) Dry->Cleave_Precipitate Purification 11. Purification (RP-HPLC) Cleave_Precipitate->Purification Characterization 12. Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for non-N-methylated residues):

    • In a separate vial, pre-activate a solution of 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF with 8 equivalents of DIPEA for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (for Fmoc-N-Me-Nle-OH):

    • Pre-activate a solution of 4 equivalents of Fmoc-N-Me-Nle-OH and 3.9 equivalents of HATU in DMF with 8 equivalents of DIPEA for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours.

  • Coupling Monitoring:

    • Take a small sample of the resin and wash it with methanol.

    • Add a few drops of the bromophenol blue solution. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

    • If the coupling is incomplete, drain the reaction vessel and repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and then DCM and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and, if necessary, NMR.[20]

Protocol 2: Analytical RP-HPLC for Purity Assessment of N-Methylated Peptides

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.[20]

  • Column Temperature: 30-45°C. Elevated temperatures can sometimes improve the peak shape for peptides that exhibit conformational isomers.[21]

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of 1 mg/mL.

  • Injection: Inject 10-20 µL of the sample onto the column.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The presence of multiple peaks for a single N-methylated peptide can be due to the slow interconversion of cis/trans amide bond isomers on the HPLC timescale.[16][21]

Visualization of Key Concepts

Caption: The role of N-methylation in overcoming peptide drug design challenges.

Conclusion

N-methylation is an indispensable tool in the medicinal chemist's toolbox for optimizing peptide-based drug candidates. The strategic incorporation of N-methylated amino acids, such as Fmoc-N-Me-Nle-OH, can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides. While the synthesis of N-methylated peptides presents unique challenges, a thorough understanding of the underlying chemistry and the judicious selection of coupling reagents and reaction conditions can lead to successful outcomes. Fmoc-N-Me-Nle-OH, with its balanced physicochemical properties, offers a compelling option for introducing N-methylation without some of the synthetic and solubility challenges associated with more sterically hindered or hydrophobic analogues. As our understanding of the conformational effects of N-methylation continues to grow, so too will our ability to rationally design the next generation of highly effective and bioavailable peptide therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)-OH). BenchChem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
  • BenchChem. (2025).
  • Fmoc-N-Me-Leu-OH: A Key Building Block for Advanced Peptide Synthesis and Drug Development. (n.d.).
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025).
  • BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem.
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. BenchChem.
  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Kawakami, T., Murakami, H., & Suga, H. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(49), 16861–16863.
  • BenchChem. (n.d.). comparative study of different methylated amino acids in peptide design. BenchChem.
  • Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. (2025).
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • BenchChem. (n.d.).
  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • White, C. J., & Yudin, A. K. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.
  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(24), 7628–7631.
  • Efficient Method for the Synthesis of N-Methyl
  • Bricas, E., & Fromageot, C. (1953). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Advances in Protein Chemistry, 8, 247-345.
  • Overcoming Common Challenges in Custom Peptide Synthesis. (2024).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 160. [Link]

  • Sani, M. A., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals, 14(10), 1033.

Sources

Validation

A Researcher's Guide to Enzymatic Stability Assays for N-Methylated Peptides: A Comparative Analysis

In the landscape of peptide-based drug development, achieving metabolic stability is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development, achieving metabolic stability is a paramount challenge. Native peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy.[1][2][3] N-methylation of the peptide backbone has emerged as a powerful strategy to enhance proteolytic resistance, thereby extending the in-vivo half-life of these promising molecules.[3][4][5][6] This guide provides a comprehensive comparison of enzymatic stability assays for N-methylated peptides, offering researchers, scientists, and drug development professionals the foundational knowledge to design and execute robust experimental protocols.

The Strategic Advantage of N-Methylation: Why It Works

N-methylation, the substitution of an amide proton with a methyl group, confers proteolytic resistance primarily through steric hindrance.[1][7] This modification disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide backbone.[1][4] The presence of the methyl group effectively creates a "steric shield," preventing the enzyme from accessing the scissile peptide bond and inhibiting cleavage.[1][4][7] This seemingly minor modification can lead to a dramatic increase in peptide half-life, transforming a transient molecule into a viable therapeutic candidate.

Comparative Analysis of Enzymatic Stability Assays

The assessment of enzymatic stability is crucial for evaluating the effectiveness of N-methylation. Several assay formats can be employed, each with its own advantages and considerations. The most common approaches involve incubating the peptide with a specific protease or a complex biological matrix, followed by quantification of the intact peptide over time.

Single Protease Assays

These assays utilize a specific, purified protease to evaluate the stability of a peptide against a known enzymatic threat. This approach is highly controlled and allows for a clear understanding of how N-methylation protects against a particular protease.

  • Commonly Used Proteases:

    • Trypsin: A serine protease that cleaves C-terminal to lysine (K) and arginine (R) residues.[8][9]

    • Chymotrypsin: A serine protease that preferentially cleaves C-terminal to large hydrophobic residues such as phenylalanine (F), tryptophan (W), and tyrosine (Y).[8]

    • Pepsin: An aspartic protease that is most active at acidic pH and has a broad specificity, but often cleaves C-terminal to aromatic and leucine residues.[9]

    • Elastase: A serine protease that cleaves C-terminal to small, neutral amino acids like alanine (A), glycine (G), and valine (V).[8][9]

Causality in Experimental Design: The choice of protease should be guided by the peptide's sequence and its intended biological environment. For instance, peptides intended for oral delivery should be tested against digestive enzymes like pepsin and trypsin.

Complex Biological Matrix Assays

To better mimic in-vivo conditions, peptides can be incubated in complex biological fluids that contain a mixture of proteases.

  • Common Matrices:

    • Human Serum: Provides a physiologically relevant environment containing a wide range of proteases.[10][11]

    • Plasma: Similar to serum but contains anticoagulants, which can be important as some proteases are involved in the coagulation cascade.[12]

    • Cell Culture Supernatants: Useful for assessing stability in the presence of cell-secreted proteases.[13]

Self-Validating System: A well-designed stability assay should always include a non-methylated control peptide. This allows for a direct comparison and quantification of the stability enhancement conferred by N-methylation. The degradation of the control peptide validates that the enzymatic activity in the assay is sufficient to observe a protective effect.

Quantitative Comparison: The Impact of N-Methylation

The following table summarizes representative data illustrating the significant increase in proteolytic stability achieved through N-methylation.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[1]
N-Me-D (at P2 position)Trypsin3 h72[1]
N-Me-K (at P1 position)Trypsin> 42 h> 1000[1]
N-Me-L (at P1' position)Trypsin> 42 h> 1000[1]
N-Me-Y (at P2' position)Trypsin> 42 h> 1000[1]

Experimental Workflow: A Step-by-Step Guide

The following diagram and protocol outline a typical workflow for assessing the enzymatic stability of an N-methylated peptide compared to its non-methylated counterpart using a single protease.

Enzymatic_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Prep Peptide Synthesis & Purification (>95% purity) Enzyme_Prep Enzyme & Buffer Preparation Reaction_Setup Reaction Setup (Peptide + Enzyme in Buffer) Peptide_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Time_Points Aliquots Taken at Time Points (e.g., 0, 30, 60, 120 min) Incubation->Time_Points Quenching Quench Reaction (e.g., with TFA) Time_Points->Quenching HPLC_MS RP-HPLC / LC-MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis (Calculate % Intact Peptide & t½) HPLC_MS->Data_Analysis

Caption: Workflow for a typical enzymatic stability assay.

Detailed Protocol: Trypsin Stability Assay

This protocol provides a framework for comparing the stability of an N-methylated peptide to its non-methylated analog against trypsin.

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Trypsin (proteomics grade)

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[10][14]

  • Mass Spectrometer (optional, for peak identification)

Procedure:

  • Peptide and Enzyme Preparation:

    • Synthesize and purify both the N-methylated and non-methylated peptides to >95% purity using RP-HPLC.[1] Confirm the identity of the peptides by mass spectrometry.

    • Prepare stock solutions of the peptides (e.g., 1 mg/mL) in the assay buffer.

    • Prepare a stock solution of trypsin in the assay buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the peptide and trypsin solutions to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).[10]

    • Prepare parallel reactions for the N-methylated and non-methylated peptides.

  • Incubation:

    • Incubate the reaction mixtures at 37°C.[7][10]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.[10]

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA to the aliquot.[10]

  • Sample Analysis:

    • Analyze the quenched samples by RP-HPLC to quantify the amount of intact peptide remaining.[10][14] The peak area corresponding to the intact peptide is integrated.

    • The percentage of intact peptide remaining at each time point is calculated relative to the t=0 time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time for both the N-methylated and non-methylated peptides.

    • Calculate the half-life (t½) for each peptide, which is the time it takes for 50% of the peptide to be degraded.

Conclusion

The strategic incorporation of N-methyl groups into the peptide backbone is a highly effective method for enhancing enzymatic stability, a critical attribute for the development of peptide-based therapeutics.[3][4][6] The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to assess the proteolytic resistance of their modified peptides. By understanding the principles behind these assays and executing them with precision, scientists can confidently advance their most promising N-methylated peptide candidates toward clinical development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Vinogradov, A. A., et al. (2016). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 12(10), 804–810. [Link]

  • Merck Millipore. N-Methylated Amino Acids. [Link]

  • Oh, D., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 13(1), 4887. [Link]

  • ResearchGate. N -methylation in amino acids and peptides: Scope and limitations. [Link]

  • Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6541–6551. [Link]

  • He, R., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Chemistry, 394, 133501. [Link]

  • Bowers Lab. Proteases. [Link]

  • Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Oliva, N., et al. (2020). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials, 232, 119725. [Link]

  • R Discovery. N-methylated Peptides Research Articles. [Link]

  • Amgalan, A., & Spraggon, G. (2015). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Journal of the American Society for Mass Spectrometry, 26(6), 879–890. [Link]

  • bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]

  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]

  • Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Fmoc-N-Me-Nle-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and bioactivity is paramount. The strategic incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and bioactivity is paramount. The strategic incorporation of modified amino acids is a cornerstone of this endeavor, with N-methylation emerging as a powerful tool to sculpt the conformational landscape and pharmacological profile of peptides. This guide provides an in-depth comparative analysis of peptides containing Fmoc-N-Me-Nle-OH, a unique N-methylated amino acid, against a backdrop of other peptide modifications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research and development.

The Power of a Single Methyl Group: Unveiling the Impact of N-Methylation

N-methylation, the substitution of a backbone amide proton with a methyl group, might seem like a subtle alteration, but its consequences for a peptide's structure and function are profound. This modification introduces a steric constraint that significantly influences the peptide's properties.[1]

The primary effects of N-methylation include:

  • Enhanced Metabolic Stability: The N-methyl group acts as a shield, sterically hindering the approach of proteolytic enzymes and protecting the adjacent peptide bond from cleavage.[2] This can dramatically increase the in vivo half-life of a peptide therapeutic.

  • Improved Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone.[3] This can facilitate the passive diffusion of the peptide across cellular membranes, a critical factor for oral bioavailability.

  • Conformational Constraint: The rotation around the N-Cα bond is restricted in N-methylated residues, leading to a more defined and rigid peptide conformation.[4] This can "lock" the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.

However, the introduction of N-methylated residues also presents challenges, particularly during solid-phase peptide synthesis (SPPS), where the steric hindrance of the N-methyl group can impede the coupling of the subsequent amino acid, often necessitating optimized protocols.[1]

Fmoc-N-Me-Nle-OH: A Lipophilic Tool for Conformational Control

Norleucine (Nle) is an isomer of leucine, featuring a linear n-butyl side chain.[5] Its incorporation into peptides is often used to replace methionine, thereby preventing oxidation-related degradation.[6] When N-methylated, N-methyl-norleucine (N-Me-Nle) offers a unique combination of increased lipophilicity and conformational restriction.

The linear, unbranched side chain of norleucine provides a different steric profile compared to the branched side chains of leucine or valine, which can influence the local and global conformation of the peptide. A study comparing cyclic pentapeptides containing N-Me-Nle and proline revealed that the N-Me-Nle-containing peptide exhibited a higher number of cis/trans isomers, suggesting enhanced flexibility in certain contexts due to the possibility of φ-(NMe)Nle rotation. This highlights the nuanced conformational effects specific to this modified amino acid.

Comparative Analysis: Fmoc-N-Me-Nle-OH vs. Alternative Modifications

The decision to incorporate Fmoc-N-Me-Nle-OH into a peptide sequence should be weighed against other available modifications. Here, we compare its expected performance with other common strategies.

Modification StrategyKey AdvantagesKey Disadvantages
Fmoc-N-Me-Nle-OH - Enhanced proteolytic stability- Increased lipophilicity and membrane permeability- Conformational constraint- Non-oxidizable side chain- Can be synthetically challenging to incorporate- May alter receptor binding affinity (positively or negatively)
Standard N-Methylated Amino Acids (e.g., N-Me-Ala, N-Me-Leu) - General benefits of N-methylation (stability, permeability, conformational constraint)- Side chain properties may not be optimal for a specific target
D-Amino Acid Substitution - Excellent proteolytic stability- Can induce specific turn structures- May significantly alter the peptide's overall conformation and bioactivity- Can be immunogenic
Peptoids (N-substituted glycines) - High proteolytic stability- Diverse side chains can be introduced- Lack of chiral center can lead to high flexibility- May not mimic native peptide backbone effectively
β-Amino Acids - High proteolytic stability- Can form unique secondary structures (e.g., helices, sheets)- Alters the peptide backbone spacing, which can impact receptor binding

Supporting Experimental Data (Hypothetical and Literature-Derived)

Table 1: Proteolytic Stability Comparison

Peptide AnalogModificationHalf-life in Human Plasma (hours)
Native PeptideNone< 1
N-Me-Nle PeptideN-methylation at a single site10 - 24
D-Ala PeptideD-amino acid substitution> 48
Peptoid AnalogN-substituted glycine> 72

Table 2: Receptor Binding Affinity Comparison

Peptide AnalogModificationReceptor Binding Affinity (IC50, nM)
Native PeptideNone50
N-Me-Nle PeptideN-methylation at a key binding residue5 or 500 (highly context-dependent)
D-Ala PeptideD-amino acid substitution1000 (often disruptive)
Peptoid AnalogN-substituted glycine200

Table 3: Membrane Permeability Comparison

Peptide AnalogModificationPAMPA Permeability (10⁻⁶ cm/s)
Native PeptideNone< 1
N-Me-Nle PeptideN-methylation5 - 10
D-Ala PeptideD-amino acid substitution1 - 2
Peptoid AnalogN-substituted glycine2 - 5

Experimental Protocols

Synthesis of Fmoc-N-Me-Nle-OH

This protocol is adapted from a general method for the solid-phase synthesis of Fmoc-N-methylated amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[7]

Materials:

  • Fmoc-Nle-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate or Methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Fmoc-N-Me-Nle-OH Synthesis A 1. Immobilization of Fmoc-Nle-OH on 2-CTC resin B 2. N-Terminal Fmoc Deprotection A->B Piperidine/DMF C 3. Sulfonylation with o-NBS-Cl B->C o-NBS-Cl, Collidine D 4. N-Methylation C->D DBU, MeI or (Me)2SO4 E 5. Desulfonylation D->E Thiophenol, K2CO3 F 6. N-Terminal Fmoc Protection E->F Fmoc-OSu G 7. Cleavage from Resin F->G HFIP/DCM NMR_Workflow cluster_nmr NMR Conformational Analysis A 1. Sample Preparation B 2. 1D and 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) A->B C 3. Resonance Assignment B->C D 4. NOE-based Distance Restraints C->D E 5. Structure Calculation and Refinement D->E F 6. Conformational Ensemble Analysis E->F CD_Workflow cluster_cd CD Spectroscopy Analysis A 1. Sample Preparation B 2. CD Spectrum Acquisition A->B C 3. Data Processing B->C D 4. Secondary Structure Estimation C->D

Sources

Validation

A Comparative Guide to Coupling Reagent Efficiency in Amide Bond Synthesis

For Researchers, Scientists, and Drug Development Professionals In the synthesis of peptides and other complex organic molecules, the formation of the amide bond is a critical step. The success of this reaction, in terms...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other complex organic molecules, the formation of the amide bond is a critical step. The success of this reaction, in terms of yield, purity, and preservation of stereochemistry, is heavily reliant on the choice of coupling reagent. This guide provides an in-depth comparative analysis of commonly used coupling reagents, offering experimental insights and data to inform your selection process and optimize your synthetic strategies.

The Central Role of Coupling Reagents

The formation of an amide bond involves the reaction of a carboxylic acid and an amine. However, under standard conditions, this is an unfavorable process as the carboxylic acid will protonate the amine to form a non-reactive carboxylate salt. Coupling reagents are essential activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

An ideal coupling reagent should offer:

  • High reaction rates and yields.

  • Minimal side reactions, particularly racemization of chiral centers.

  • Good solubility and stability.

  • Easy removal of byproducts.

  • Cost-effectiveness, especially for large-scale synthesis.

This guide will focus on the three most prevalent classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most widely used coupling reagents due to their moderate reactivity and low cost.[1][2] A water-soluble version, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is particularly useful for bioconjugation in aqueous media.[3][4]

Mechanism of Action

Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then be attacked by an amine to form the desired amide bond and a urea byproduct.

However, the O-acylisourea intermediate is unstable and prone to hydrolysis and intramolecular rearrangement to a stable N-acylurea, which terminates the reaction.[5][6] To improve efficiency and suppress side reactions, carbodiimides are almost always used in conjunction with additives.

The Critical Role of Additives

Additives like 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), react with the O-acylisourea intermediate to form a more stable active ester.[6] This active ester is less susceptible to side reactions and more efficiently reacts with the amine. More recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) has emerged as a superior, non-explosive alternative to HOBt and HOAt.[7][8]

The combination of DIC with an additive like Oxyma is often a superior choice for minimizing racemization, a significant concern with sensitive amino acids.[9][10]

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carbodiimide Carbodiimide (e.g., DIC) O_Acylisourea O-Acylisourea Intermediate Side_Reaction N-Acylurea (Inactive) O_Acylisourea->Side_Reaction Rearrangement Additive Additive (e.g., Oxyma) Active_Ester Active Ester Amine Amine (R'-NH2) Amide_Bond Amide Bond (R-CO-NH-R') Byproducts Urea + Regenerated Additive

Onium Salts: High-Efficiency Reagents

Phosphonium and uronium/aminium salts are generally more reactive and efficient than carbodiimides, making them suitable for challenging couplings, including those involving sterically hindered amino acids.[2][11]

Phosphonium Salts

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt.[12] It generates an OBt active ester and avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[6] PyBOP is known for its ability to suppress racemization.[9]

Uronium/Aminium Salts

This class includes some of the most powerful coupling reagents available.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate analogue TBTU are highly efficient for routine synthesis.[12][13] However, they can cause guanidinylation of the N-terminal amine in slow reactions.[12]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a HOAt moiety, making its corresponding active ester more reactive than that of HBTU.[12][14] This leads to faster and more complete couplings with very low racemization, making it a top choice for difficult sequences.[13][14]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma.[7] It boasts coupling efficiencies comparable to HATU but with a better safety profile, as it is not derived from potentially explosive benzotriazoles.[7][13]

G Carboxylic_Acid Carboxylic Acid Active_Ester OAt/OBt/Oxyma Active Ester Carboxylic_Acid->Active_Ester + Onium Salt + Base Onium_Salt Onium Salt (e.g., HATU) Base Base (e.g., DIPEA) Amide_Bond Amide Bond Active_Ester->Amide_Bond + Amine Amine Amine Byproducts Urea/Phosphoramide + Regenerated Additive Amide_Bond->Byproducts

Quantitative Performance Comparison

The choice of coupling reagent can significantly impact the purity and yield of the final product. The following table summarizes representative data from comparative studies.

Coupling ReagentTypical Yield (%)Crude Purity (%)Racemization (%)Key Advantages & Disadvantages
DIC/Oxyma 85-95>95<1.5Advantages: Cost-effective, low racemization, water-soluble byproducts.[9][14] Disadvantages: Slower reaction times, less effective for sterically hindered couplings.[9]
PyBOP 90-96>95<1.0Advantages: High efficiency, avoids carcinogenic HMPA byproduct.[14] Disadvantages: Can be less effective than HATU for highly hindered couplings.[14]
HBTU 90-95>95<1.0Advantages: Good balance of reactivity and cost.[14] Disadvantages: Potential for guanidinylation side reaction.[12]
HATU 95-99>98<0.5Advantages: Very high reactivity, low racemization, excellent for sterically hindered amino acids.[14] Disadvantages: Higher cost.[14]
COMU 95-99>98<0.5Advantages: High reactivity comparable to HATU, improved safety profile, good solubility.[7] Disadvantages: Higher cost than carbodiimides.

Note: Values are collated from multiple sources for general comparison and can vary based on the specific peptide sequence and reaction conditions.[9][14]

Experimental Protocols

Protocol 1: General Peptide Coupling using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle on a resin support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.) in DMF. Add DIC (0.5 mmol, 5 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.[15] If the test is positive, a second coupling may be necessary.

Protocol 2: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is suitable for challenging couplings, such as attaching an amino acid to an N-methylated residue.[11]

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the solution and vortex for 1-2 minutes to pre-activate.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature. For very difficult couplings, the reaction time can be extended to 4 hours or the temperature increased to 40-60°C.[11]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).[11]

  • Monitoring: Perform a Kaiser test or an alternative like the isatin test for secondary amines (e.g., proline) to confirm completion.[15]

Troubleshooting and Optimization

Problem: Incomplete coupling (positive Kaiser test).

  • Solution:

    • Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.

    • Increase Equivalents: Use a higher excess of amino acid and coupling reagent.

    • Switch Reagent: For difficult sequences, switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU or COMU).[16]

    • Elevate Temperature: Microwave-assisted synthesis can significantly enhance coupling efficiency for sterically hindered residues.[11]

Problem: Racemization detected in the final product.

  • Solution:

    • Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA, especially with onium salt reagents.

    • Use Additives: Ensure an appropriate additive (Oxyma, HOAt) is used, particularly with carbodiimides.

    • Lower Temperature: Perform the coupling at a lower temperature to minimize the rate of epimerization.

Conclusion: Selecting the Optimal Reagent

The selection of a peptide coupling reagent is a trade-off between speed, cost, efficiency, and the need to minimize side reactions.

  • For routine, cost-sensitive syntheses , DIC/Oxyma offers a reliable and economical option with low racemization.[9]

  • For most standard applications , HBTU and PyBOP provide a good balance of high efficiency and moderate cost.[14]

  • For challenging sequences , including those with sterically hindered or racemization-prone amino acids, HATU and COMU are the reagents of choice, providing the highest reactivity and purity.[7][9][14] The superior safety profile of COMU makes it an increasingly attractive alternative.[7]

By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can make informed decisions to achieve optimal outcomes in their synthetic endeavors.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
  • Gong, Y., et al. (2018). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 9(33), 4354-4363.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
  • Subiros-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(2), 89-97.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
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  • El-Faham, A., et al. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. RSC Advances, 4(68), 35945-35955.
  • What Conditions Make Coupled Reactions Effective?. (2025, December 22). YouTube.
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  • Fiveable. (n.d.). Coupling Efficiency Definition. Fiveable.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Azido Acyl Iodides. Journal of the American Chemical Society, 144(39), 17992-17999.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
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  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
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  • Giraud, M., et al. (2013). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 17(11), 1394-1401.
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Comparative

A Comparative Guide to the Validation of Fmoc-N-Me-Nle-OH Incorporation by Edman Degradation

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry. N-methylation can signifi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry. N-methylation can significantly enhance a peptide's pharmacokinetic profile by increasing its metabolic stability and membrane permeability.[1][2] Among these modified residues, Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine) is a valuable building block, offering a unique combination of properties for peptide drug design.[3] Norleucine itself is an isomer of leucine and has been used to probe the structure and function of proteins.[4][5]

However, the successful synthesis of N-methylated peptides necessitates rigorous analytical validation to confirm the precise incorporation of the modified residue. While mass spectrometry provides an essential confirmation of the final molecular weight, the classic Edman degradation technique offers a unique, sequential validation of the N-terminus. This guide provides an in-depth technical comparison of validation strategies, focusing on how a "failed" Edman cycle serves as a definitive confirmation of N-methyl amino acid incorporation.

The Challenge of N-Methylation in Peptide Synthesis and Sequencing

The introduction of a methyl group on the alpha-amino nitrogen presents two primary challenges:

  • Steric Hindrance in Synthesis : The N-methyl group creates steric bulk, which can impede the efficiency of the coupling reaction during solid-phase peptide synthesis (SPPS). This often necessitates the use of more potent coupling reagents and modified protocols to ensure complete incorporation.[6]

  • N-Terminal Blocking in Sequencing : The Edman degradation chemistry relies on the reaction of phenyl isothiocyanate (PITC) with a primary α-amino group at the N-terminus of the peptide.[7][8][9] The presence of an N-methyl group results in a secondary amine, which is unreactive to PITC under standard Edman conditions. This inherent property is the key to its validation.[10][11][12]

Experimental Workflow: From Synthesis to Validation

The following sections detail the experimental protocols for synthesizing a model peptide containing N-Me-Nle and its subsequent analysis by Edman degradation.

Diagram of the Validation Workflow

ValidationWorkflow cluster_synthesis Peptide Synthesis cluster_validation Validation A Start with Resin B Couple subsequent amino acids A->B C Incorporate Fmoc-N-Me-Nle-OH (using HATU, double coupling) B->C D Couple remaining amino acids C->D E Cleave and purify peptide D->E F Edman Degradation Cycle 1 E->F G N-Me-Nle at N-terminus? F->G H No reaction with PITC Sequencing halts G->H Yes J PITC reacts with N-terminal AA Sequencing proceeds G->J No I Successful N-Me-Nle Incorporation Confirmed H->I K Failed N-Me-Nle Incorporation or wrong sequence J->K

Sources

Comparative

A Senior Application Scientist's Guide to NMR Spectroscopy for Structural Analysis of N-methylated Peptides

For the discerning researcher in drug discovery and peptide chemistry, N-methylation is a powerful tool. It offers a strategic approach to enhancing peptide stability, membrane permeability, and conformational rigidity.

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and peptide chemistry, N-methylation is a powerful tool. It offers a strategic approach to enhancing peptide stability, membrane permeability, and conformational rigidity. However, this modification introduces significant challenges in structural elucidation. The inherent flexibility of peptides, compounded by the cis/trans isomerization of the N-methylated amide bond, demands a sophisticated analytical approach. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, offering field-proven insights and detailed protocols to navigate the complexities of N-methylated peptide analysis.

The N-methylation Conundrum: Navigating Conformational Heterogeneity

The substitution of a backbone amide proton with a methyl group fundamentally alters the peptide's structural landscape. The loss of a hydrogen bond donor and the introduction of steric bulk can restrict conformational freedom, often favoring specific secondary structures like β-turns.[1] However, the most significant challenge arises from the slow (on the NMR timescale) interconversion between cis and trans conformers of the Xaa-N-Me-Yaa peptide bond. This isomerization leads to signal doubling or even more complex spectra, complicating resonance assignment and structural analysis.[2] A thorough analytical workflow is therefore not just beneficial, but essential for unambiguous characterization.

A Multi-pronged NMR Approach: From Initial Screening to High-Resolution Structure

A comprehensive analysis of N-methylated peptides relies on a combination of one- and two-dimensional NMR experiments. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming N-methylation and defining the peptide's three-dimensional structure.

Diagram of the Analytical Workflow

workflow cluster_1D Initial Assessment cluster_2D_core Core Structure & Connectivity cluster_2D_3D 3D Conformation & Isomerism cluster_computational Structure Refinement 1D_H 1D ¹H NMR 1D_C 1D ¹³C NMR 1D_H->1D_C Preliminary check TOCSY 2D TOCSY 1D_H->TOCSY Identify spin systems HSQC 2D ¹H-¹³C HSQC TOCSY->HSQC Assign sidechains HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Sequence confirmation ROESY 2D ROESY HMBC->ROESY Confirm N-Me position NOESY 2D NOESY (Conditional) ROESY->NOESY Compare for medium-sized peptides MD_Sim Molecular Dynamics ROESY->MD_Sim Distance restraints NOESY->MD_Sim Distance restraints

Caption: A logical workflow for the comprehensive structural analysis of N-methylated peptides using NMR spectroscopy.

Comparative Analysis of Key NMR Experiments

The choice and application of specific NMR experiments are critical for a successful structural elucidation. Below is a comparative guide to the most effective techniques for analyzing N-methylated peptides.

NMR Technique Key Observable Purpose & Strength Limitations & Considerations
1D ¹H NMR N-methyl proton singlet (~2.7 - 3.1 ppm)Initial Screening: Rapidly indicates the potential presence of an N-methyl group.Signal overlap can be significant in complex peptides. Does not confirm the position of methylation.
1D ¹³C NMR N-methyl carbon signal (~30 - 35 ppm)[3]Carbon Backbone Information: Provides evidence for the presence of the N-methyl carbon.Low sensitivity due to the natural abundance of ¹³C can make detection challenging. Does not confirm position.
2D TOCSY Correlation of all protons within a spin systemResidue Identification: Essential for assigning protons within each amino acid residue.No information about the sequence or through-space proximities.
2D ¹H-¹³C HSQC Direct C-H correlation cross-peakUnambiguous C-H Linkage: Confirms the N-methyl proton signal is attached to a carbon, validating the CH₃ group.Does not provide information about the location of the N-methyl group within the peptide sequence.
2D ¹H-¹³C HMBC Long-range (2-3 bond) ¹H-¹³C correlationsSequence Confirmation: A crucial experiment that shows a correlation from the N-methyl protons to the carbonyl carbon of the preceding residue, definitively placing the N-methylation site.[1]Requires careful optimization of the long-range coupling delay.
2D ROESY Through-space correlation cross-peaks (ROEs)Conformational Analysis & Isomer Differentiation: Provides information about the spatial proximity of protons. Essential for determining the 3D structure and for distinguishing cis and trans isomers. ROESY is generally preferred over NOESY for flexible, medium-sized peptides as the ROE is always positive, avoiding the issue of near-zero NOEs.[4]Sensitivity can be lower than NOESY for very large or very small molecules.
2D NOESY Through-space correlation cross-peaks (NOEs)Conformational Analysis: Provides through-space distance information. Can be useful for larger, more structured peptides.For medium-sized molecules, NOE signals can be close to zero, making them undetectable.[5] Susceptible to spin diffusion artifacts in larger molecules.

Deciphering Cis/Trans Isomerism: A Deeper Dive into ROESY and Chemical Shifts

The ability to distinguish and quantify the populations of cis and trans isomers is paramount. This is primarily achieved by analyzing characteristic differences in chemical shifts and through-space correlations observed in ROESY spectra.

Diagram: Differentiating Cis and Trans Isomers with ROESY

isomers cluster_trans Trans Isomer cluster_cis Cis Isomer Ca_i_minus_1_trans Cα(i-1) NMe_trans N-Me(i) Ca_i_minus_1_trans->NMe_trans Strong ROE Ca_i_trans Cα(i) NMe_trans->Ca_i_trans Weak/No ROE Ca_i_minus_1_cis Cα(i-1) Ca_i_cis Cα(i) Ca_i_minus_1_cis->Ca_i_cis Weak/No ROE NMe_cis N-Me(i) NMe_cis->Ca_i_cis Strong ROE caption Key ROE correlations for distinguishing trans and cis isomers of an N-methylated peptide bond.

Sources

Validation

Decoding the Impact of N-Methylation on Receptor Affinity: A Comparative Guide to Fmoc-N-Me-Nle-OH

For researchers, scientists, and drug development professionals, the quest for enhanced peptide therapeutics is perpetual. A key strategy in this endeavor is the structural modification of amino acid building blocks to i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enhanced peptide therapeutics is perpetual. A key strategy in this endeavor is the structural modification of amino acid building blocks to improve pharmacokinetic properties. This guide provides an in-depth analysis of Fmoc-N-Me-Nle-OH, a methylated version of norleucine, and its impact on receptor binding affinity. We will explore the theoretical underpinnings of N-methylation, compare its performance with non-methylated counterparts, and provide a detailed experimental protocol for assessing these effects.

The Significance of N-Methylation in Peptide Drug Design

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a powerful tool for optimizing peptide drug candidates.[1] This seemingly minor modification can profoundly influence a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[2][3] By restricting the rotation around the peptide bond, N-methylation can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity.[1][4] Furthermore, the steric hindrance provided by the methyl group can shield the peptide bond from enzymatic degradation, thereby increasing its in vivo half-life.[5]

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that is often used as a substitute for methionine to prevent oxidation.[6][7] Its linear, unbranched side chain provides a unique hydrophobic interaction profile within a receptor's binding pocket.[8][9] The introduction of N-methylation to norleucine, creating Fmoc-N-Me-Nle-OH, combines the benefits of both modifications, offering a promising building block for the synthesis of novel peptide therapeutics.[10]

Comparative Analysis of Receptor Binding Affinity

To illustrate the potential impact of Fmoc-N-Me-Nle-OH, we present a hypothetical comparative analysis of a pentapeptide series targeting a G-protein coupled receptor (GPCR). The data below showcases the expected trends in binding affinity (Ki) based on the principles of N-methylation and side-chain hydrophobicity.

CompoundSequenceModificationKi (nM)Rationale for Predicted Affinity
Peptide 1Tyr-D-Ala-Phe-Gly-Nle -NH2Unmodified15.2Baseline affinity with a non-methylated, hydrophobic C-terminal residue.
Peptide 2Tyr-D-Ala-Phe-Gly-MeNle -NH2N-Methylated Norleucine5.8N-methylation pre-organizes the peptide backbone into a more favorable conformation for receptor binding, leading to a significant increase in affinity.
Peptide 3Tyr-D-Ala-Phe-Gly-Leu -NH2Leucine Control18.5The branched side chain of leucine may introduce a slight steric clash within the binding pocket compared to the linear side chain of norleucine.
Peptide 4Tyr-D-Ala-Phe-Gly-MeLeu -NH2N-Methylated Leucine8.1N-methylation improves affinity, but the bulkier, branched side chain of leucine may still result in a slightly lower affinity compared to the N-methylated norleucine analogue.

This hypothetical data underscores the potential of N-methylation at the norleucine position to significantly enhance receptor binding affinity. The improved affinity is attributed to a reduction in the entropic penalty of binding, as the N-methylated peptide is conformationally more restricted and closer to its bioactive shape.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity of peptides incorporating Fmoc-N-Me-Nle-OH, a competitive radioligand binding assay is the gold standard.[11] This assay measures the ability of an unlabeled test compound (e.g., our synthetic peptides) to displace a radiolabeled ligand from its receptor.

Materials:
  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled test peptides (Peptides 1-4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Methodology:
  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test peptides in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.

  • Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, the appropriate concentration of unlabeled test peptide, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.[12]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.[12]

  • Data Analysis: The amount of bound radioactivity will be inversely proportional to the concentration of the unlabeled test peptide. The data is then used to generate a dose-response curve and calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the radioligand binding). The Ki value, which represents the binding affinity of the test peptide, can then be calculated using the Cheng-Prusoff equation.[12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Peptides, Radioligand, Membranes) setup Assay Setup (96-well plate) prep_reagents->setup incubation Incubation (Reach Equilibrium) setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Calculate IC50 and Ki (Determine Affinity) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

The Underlying Mechanism: GPCR Signaling

The majority of peptide hormone and neurotransmitter receptors are G-protein coupled receptors (GPCRs).[13][14] These receptors are characterized by seven transmembrane domains and are coupled to intracellular G-proteins.[13][15] Ligand binding to the extracellular domain of a GPCR induces a conformational change, which in turn activates the associated G-protein.[15][16] The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), ultimately leading to a cellular response.[16] The affinity of a ligand for the receptor is a critical determinant of the potency of this response.

GPCR_Signaling_Pathway ligand Ligand (e.g., Peptide) receptor GPCR ligand->receptor Binding g_protein G-Protein (Inactive) receptor->g_protein Activation g_protein_active G-Protein (Active) g_protein->g_protein_active GDP -> GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of Fmoc-N-Me-Nle-OH into peptide synthesis represents a strategic approach to enhancing receptor binding affinity. The N-methylation provides conformational constraint, reducing the entropic cost of binding, while the norleucine side chain offers favorable hydrophobic interactions. The provided experimental framework for a competitive radioligand binding assay allows for the robust quantification of these enhancements. By understanding and applying these principles, researchers can accelerate the development of more potent and stable peptide-based therapeutics.

References

  • GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. Available from: [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Available from: [Link]

  • Bio-protocol. (n.d.). Competitive Radiolignd Cell Binding Assay. Available from: [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Available from: [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Available from: [Link]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Available from: [Link]

  • LifeTein. (n.d.). The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, G Protein Coupled Receptors. Available from: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available from: [Link]

  • PubMed. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Available from: [Link]

  • NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Available from: [Link]

  • PubMed. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Available from: [Link]

  • ResearchGate. (2025, August 10). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF. Available from: [Link]

  • PubMed Central. (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Available from: [Link]

  • Wikipedia. (n.d.). Norleucine. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available from: [Link]

  • LifeTein Peptide Blog. (2025, January 8). Unnatural Amino Acids: Norleucine. Available from: [Link]

  • PubMed. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. Available from: [Link]

  • Chem-Impex. (n.d.). Fmoc-N-methyl-L-norleucine. Available from: [Link]

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Comparative

A Scientist's Guide to Comparative Permeability Assays of N-Methylated Peptide Analogs

Introduction: The N-Methylation Strategy for Enhanced Peptide Permeability Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Methylation Strategy for Enhanced Peptide Permeability

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low cell membrane permeability[1][2][3][4]. A key strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification, inspired by naturally occurring, orally bioavailable cyclic peptides like cyclosporine A, involves the substitution of an amide proton with a methyl group[1][5][6]. This seemingly simple alteration can profoundly impact a peptide's physicochemical properties, leading to enhanced membrane permeability and proteolytic resistance[7][8][9].

N-methylation improves permeability through several mechanisms. It reduces the number of hydrogen bond donors, which lowers the desolvation penalty for entering the lipophilic core of the cell membrane[3][7]. Furthermore, N-methylation can induce a conformational pre-organization of the peptide backbone, favoring a membrane-permeable "chameleon-like" structure that shields polar groups and exposes a hydrophobic surface[1][10]. The strategic placement and number of N-methyl groups can dramatically influence a peptide's ability to traverse cellular barriers[8]. Consequently, accurately assessing the permeability of N-methylated peptide analogs is a critical step in their development as viable drug candidates.

This guide provides a comparative analysis of the most common in vitro permeability assays used to evaluate N-methylated peptides. We will delve into the principles, advantages, and limitations of each method, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug discovery programs.

Comparative Analysis of Permeability Assays

The choice of a permeability assay depends on the specific research question, the stage of drug development, and the desired throughput. Here, we compare three widely used methods: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and in vitro models of the blood-brain barrier (BBB).

Assay Principle Advantages Limitations Relevance for N-Methylated Peptides
PAMPA Measures passive diffusion across an artificial lipid membrane.[11][12]High-throughput, cost-effective, excellent for ranking compounds based on passive permeability.[11]Lacks biological complexity (no active transport or efflux).[11][13]Ideal for initial screening of N-methylated peptide libraries to assess the impact of methylation on passive diffusion.[7]
Caco-2 Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[13][14]Gold standard for predicting human intestinal absorption, accounts for passive diffusion, active transport, and efflux.[13][15]Lower throughput, more expensive, requires lengthy cell culture.[16]Crucial for evaluating the overall intestinal permeability of lead candidates, including the potential for active transport or efflux.[8]
In Vitro BBB Models Co-culture of brain endothelial cells with astrocytes and pericytes to mimic the blood-brain barrier.[17][18]Provides insights into CNS penetration, which is critical for neuroactive peptides.Technically challenging, lower throughput, variability between models.[17]Essential for N-methylated peptides designed to target the central nervous system.[19][20]

Experimental Data Summary

The following table presents a hypothetical comparative data set for a parent peptide and its N-methylated analogs across the different permeability assays. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of permeability.

Compound PAMPA Papp (x 10-6 cm/s) Caco-2 Papp (A-B) (x 10-6 cm/s) Caco-2 Efflux Ratio (B-A/A-B) In Vitro BBB Papp (x 10-6 cm/s)
Parent Peptide0.10.051.2< 0.01
Mono-N-methylated Analog1.50.81.50.2
Di-N-methylated Analog4.22.51.80.9
Tri-N-methylated Analog3.81.23.50.7

Interpretation of Data:

  • Parent Peptide: Exhibits very low passive permeability (PAMPA) and poor intestinal and BBB penetration.

  • Mono- and Di-N-methylated Analogs: Show a significant increase in passive permeability, translating to improved Caco-2 and BBB permeability. The low efflux ratio suggests they are not major substrates for efflux transporters.

  • Tri-N-methylated Analog: While having high passive permeability, the Caco-2 permeability is lower than the di-methylated analog, and the efflux ratio is significantly increased. This suggests that while N-methylation enhances passive diffusion, this particular analog may be a substrate for an efflux pump like P-glycoprotein (P-gp), highlighting the importance of cell-based assays.

Detailed Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method that models passive, transcellular permeation[11]. It is an excellent first-pass screen to assess the fundamental ability of N-methylated peptides to cross a lipid barrier.

Causality Behind Experimental Choices:

  • Artificial Membrane: A solution of phospholipids (e.g., lecithin) in an organic solvent (e.g., dodecane) is used to mimic the lipid core of a cell membrane. This allows for the specific assessment of passive diffusion without the complexities of biological systems[11][12].

  • pH of Buffers: The pH of the donor and acceptor buffers is critical as it influences the ionization state of the peptide, which in turn affects its lipophilicity and permeability. Testing at different pH values can simulate different regions of the gastrointestinal tract[12].

  • Incubation Time: The incubation time is optimized to allow for sufficient compound permeation without compromising membrane integrity[11].

Self-Validating System:

  • Membrane Integrity Control: A compound with known low permeability, such as lucifer yellow, is included to monitor the integrity of the artificial membrane throughout the experiment[11][12].

  • High and Low Permeability Controls: Reference compounds with well-characterized permeability (e.g., testosterone for high, mannitol for low) are run in parallel to validate the assay performance and provide a benchmark for the experimental compounds.

Step-by-Step Protocol:

  • Prepare the Artificial Membrane: A 1% (w/v) solution of lecithin in dodecane is prepared.

  • Coat the Donor Plate: 5 µL of the lipid solution is added to the filter of each well of a 96-well donor plate and allowed to impregnate for 15 minutes.

  • Prepare Compound Solutions: The N-methylated peptide analogs and control compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100 µM.

  • Load the Acceptor Plate: 300 µL of fresh buffer is added to each well of a 96-well acceptor plate.

  • Assemble the PAMPA Sandwich: The donor plate is carefully placed on top of the acceptor plate.

  • Incubation: The plate sandwich is incubated at room temperature for 4-16 hours with gentle shaking[16].

  • Sample Analysis: After incubation, the donor and acceptor plates are separated. The concentration of the compounds in both the donor and acceptor wells is determined by a suitable analytical method, typically LC-MS/MS[12].

  • Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate prep_lipid->coat_plate prep_compounds Prepare Peptide Solutions prep_compounds->coat_plate prep_acceptor Prepare Acceptor Plate assemble Assemble Sandwich prep_acceptor->assemble coat_plate->assemble incubate Incubate assemble->incubate analyze LC-MS/MS Analysis incubate->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting human intestinal absorption[13]. It utilizes a monolayer of differentiated Caco-2 cells that form tight junctions and express key transporter proteins, thus modeling both passive and active transport mechanisms[14][15].

Causality Behind Experimental Choices:

  • Cell Monolayer: Caco-2 cells, when cultured for 21 days on a semi-permeable membrane, form a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium[13][15].

  • Bidirectional Transport: Measuring transport from the apical (A) to the basolateral (B) side and vice versa (B to A) allows for the calculation of an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp[13].

  • Transporter Inhibitors: Including known inhibitors of efflux transporters (e.g., verapamil for P-gp) can confirm if a peptide is a substrate for a specific transporter[13].

Self-Validating System:

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A consistent TEER value indicates a healthy and intact monolayer. Additionally, the permeability of a paracellular marker like mannitol is measured[15].

  • Transporter Functionality: The activity of efflux transporters is confirmed by running control substrates (e.g., digoxin for P-gp) with and without their respective inhibitors.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: TEER is measured using a voltmeter. Only monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are used.

  • Prepare Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared.

  • Initiate Transport: The culture medium is replaced with the transport buffer. The test peptide and controls are added to the donor chamber (apical for A-B transport, basolateral for B-A transport).

  • Incubation: The plates are incubated at 37°C with 5% CO2 for 2 hours with gentle shaking.

  • Sampling: At the end of the incubation, samples are taken from both the donor and acceptor chambers.

  • Sample Analysis: The concentration of the compounds in the samples is quantified by LC-MS/MS[14].

  • Calculate Papp and Efflux Ratio: The apparent permeability coefficient is calculated for both directions, and the efflux ratio is determined.

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 on Transwells culture_cells Culture for 21 days seed_cells->culture_cells check_teer Measure TEER culture_cells->check_teer prep_buffer Prepare Transport Buffer check_teer->prep_buffer If TEER is optimal add_compounds Add Peptides & Controls prep_buffer->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Collect Samples incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

In Vitro Blood-Brain Barrier (BBB) Models

For N-methylated peptides intended for CNS targets, assessing their ability to cross the BBB is paramount. In vitro BBB models, typically involving co-cultures of brain endothelial cells, astrocytes, and pericytes, provide a more physiologically relevant system than PAMPA or Caco-2 assays for this purpose[17][18].

Causality Behind Experimental Choices:

  • Co-culture System: The interaction between brain endothelial cells, astrocytes, and pericytes is crucial for the formation of the tight junctions and the expression of transporters that characterize the BBB[17].

  • Shear Stress: Some advanced models incorporate fluidic shear stress to better mimic the physiological conditions of blood flow, which can enhance the barrier properties of the endothelial cells[21].

Self-Validating System:

  • Barrier Integrity: Similar to the Caco-2 assay, TEER measurements and the permeability of a paracellular marker (e.g., FITC-dextran) are used to confirm the integrity of the endothelial monolayer[21].

  • Transporter Expression and Function: The expression of key BBB transporters (e.g., GLUT1, P-gp) can be verified by immunocytochemistry or western blotting. The functional activity of efflux pumps is confirmed using known substrates and inhibitors[17].

Step-by-Step Protocol:

  • Establish Co-culture: Human brain microvascular endothelial cells are seeded on the apical side of a Transwell insert, while human astrocytes and pericytes are cultured on the basolateral side. The cells are co-cultured for several days to establish a tight monolayer.

  • Verify Barrier Integrity: TEER is measured, and the permeability of FITC-dextran is assessed to confirm the formation of a tight barrier.

  • Perform Permeability Assay: The N-methylated peptide analogs and controls are added to the apical (luminal) chamber.

  • Incubation: The co-culture is incubated at 37°C with 5% CO2 for a defined period (e.g., 1-4 hours).

  • Sample Collection and Analysis: Samples are collected from the basolateral (abluminal) chamber and analyzed by LC-MS/MS to determine the concentration of the permeated peptide.

  • Calculate Papp: The apparent permeability coefficient across the in vitro BBB is calculated.

Workflow Diagram:

BBB_Workflow cluster_model Model Establishment cluster_assay Permeability Assay cluster_analysis Analysis seed_coculture Co-culture Endothelial Cells, Astrocytes, & Pericytes culture Culture to form Monolayer seed_coculture->culture verify_barrier Verify Barrier Integrity (TEER) culture->verify_barrier add_peptides Add Peptides to Apical Chamber verify_barrier->add_peptides If barrier is tight incubate Incubate at 37°C add_peptides->incubate collect_samples Collect Basolateral Samples incubate->collect_samples analyze LC-MS/MS Analysis collect_samples->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the In Vitro Blood-Brain Barrier Permeability Assay.

Conclusion and Future Perspectives

The strategic N-methylation of peptides is a powerful approach to enhance their drug-like properties, particularly their membrane permeability. The choice of an appropriate permeability assay is critical for the successful development of these modified peptides. While high-throughput assays like PAMPA are invaluable for initial screening, cell-based models such as the Caco-2 assay provide a more comprehensive picture of intestinal absorption by accounting for active transport and efflux mechanisms. For CNS-targeted peptides, specialized in vitro BBB models are indispensable.

As our understanding of peptide transport deepens, more sophisticated in vitro models, including those incorporating microfluidics and patient-derived cells, will likely emerge. Furthermore, the integration of computational modeling with experimental permeability data will continue to refine our ability to predict the in vivo performance of N-methylated peptide analogs, ultimately accelerating the delivery of this promising class of therapeutics to the clinic.

References

  • Bockus, A. T., McEwen, C. M., & Lokey, R. S. (2015). Forming a more perfect union: The role of N-methylation in the evolution of peptide drugs. Peptide Science, 104(1), 1-15. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Ovadia, O., Greenberg, L., Laufer, B., Gilon, C., Hoffman, A., & Kessler, H. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular pharmaceutics, 8(1), 47-57. [Link]

  • Rezai, T., Yu, B., Millhauser, G. L., Jacobson, M. P., & Lokey, R. S. (2006). Testing the conformational hypothesis of passive membrane permeability using synthetic cyclic peptide diastereomers. Journal of the American Chemical Society, 128(8), 2510-2511. [Link]

  • White, T. R., Renzelman, C. M., & Lokey, R. S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. ACS chemical biology, 6(11), 1233-1239. [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the parallel artificial membrane permeation assay in the description of passive absorption processes. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Banks, W. A. (2009). Peptide transport across the blood–brain barrier: a perspective. Peptides, 30(5), 1007-1011. [Link]

  • Helms, V., & Knecht, V. (2017). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International journal of molecular sciences, 18(11), 2443. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of cerebral blood flow & metabolism, 32(11), 1959-1972. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Fmoc-N-Me-Nle-OH for Research Professionals

In the landscape of peptide synthesis and drug development, the meticulous management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety and scientific integrity. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-N-Me-Nle-OH (Fmoc-N-methyl-L-norleucine), a specialized amino acid derivative. As your partner in research, we aim to equip you with the necessary knowledge to handle this compound responsibly, ensuring the protection of both laboratory personnel and the environment.

I. Core Chemical and Hazard Profile of Fmoc-N-Me-Nle-OH

Fmoc-N-Me-Nle-OH is an N-methylated, Fmoc-protected amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and improve the pharmacokinetic properties of peptides. While specific toxicological data for this compound is not extensively documented, the available safety information from suppliers and data for structurally related compounds necessitate that it be handled as a hazardous chemical.

The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation.[1] A synthesis of available data indicates the following hazard classifications:

Hazard StatementDescriptionGHS ClassificationSource(s)
H302Harmful if swallowedAcute toxicity, oral[1]
H315Causes skin irritationSkin corrosion/irritation[1]
H319Causes serious eye irritationSerious eye damage/eye irritation[1]
H332Harmful if inhaledAcute toxicity, inhalation[1]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[1]

Sigma-Aldrich also classifies this compound with a WGK (Water Hazard Class) of 3 , indicating it is highly hazardous to water.[2] This underscores the critical importance of preventing its release into the environment.

II. Mandatory Personal Protective Equipment (PPE) & Handling

Before initiating any handling or disposal procedures, the following PPE is mandatory to minimize exposure and ensure personal safety. The causality behind these choices is rooted in preventing contact with a substance known to be a skin, eye, and respiratory irritant.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling.[3]

  • Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if handling large quantities, a NIOSH-approved N95 (or better) particulate respirator is necessary.[1][3]

  • Body Protection: A standard laboratory coat and closed-toe shoes are required to protect against accidental spills.[3]

III. Step-by-Step Disposal Procedures: A Self-Validating System

The guiding principle for the disposal of Fmoc-N-Me-Nle-OH and all associated materials is to treat them as hazardous chemical waste .[3][4] At no point should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[4]

This protocol ensures that the pure, solid chemical is contained and managed in accordance with standard hazardous waste protocols.

  • Segregation: Do not mix solid Fmoc-N-Me-Nle-OH with any other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] This prevents unforeseen chemical reactions in the waste container.

  • Packaging: Securely place the solid waste in a clearly labeled, sealable container. The original manufacturer's container is ideal if it is in good condition.[3] If not, a high-density polyethylene (HDPE) container is a suitable alternative.

  • Labeling: The container must be labeled with, at minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "Fmoc-N-Me-Nle-OH "

    • The approximate quantity of the waste.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be cool, dry, and away from incompatible materials (e.g., strong oxidizing agents).

  • Collection: Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste management contractor.

This category includes items such as weighing papers, pipette tips, gloves, and any other disposable labware that has come into direct contact with Fmoc-N-Me-Nle-OH.

  • Collection: Place all contaminated solid waste into a designated, durable, and leak-proof plastic bag or a labeled rigid container.[3]

  • Labeling: Clearly label the bag or container as "Hazardous Waste: Solid waste contaminated with Fmoc-N-Me-Nle-OH ".[3]

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's established hazardous waste program.[3]

Liquid waste is commonly generated during peptide synthesis, particularly from the Fmoc deprotection step, which typically uses a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).

  • Segregation is Critical:

    • Fmoc Deprotection Waste: This basic waste stream (containing piperidine, DMF, and the dibenzofulvene-piperidine adduct) must be collected in its own dedicated, sealed container. Never mix this basic waste with acidic waste streams (e.g., from peptide cleavage with TFA) to prevent a potentially violent exothermic reaction.

    • Other Organic Solvents: Reaction mixtures and wash solvents (e.g., DMF, dichloromethane) should be collected in a separate, compatible, and sealed hazardous waste container.

  • Labeling: All liquid waste containers must be clearly labeled "Hazardous Waste " and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection").[4]

  • Storage and Disposal: Store sealed containers in a designated SAA, ensuring segregation of incompatible waste types. Arrange for disposal through your institution's EHS department.

Logical Workflow for Waste Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Fmoc-N-Me-Nle-OH Waste Generated solid Unused/Expired Solid start->solid contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated liquid Liquid Solutions (Deprotection, Solvents) start->liquid solid_waste Collect in Labeled Solid Waste Container solid->solid_waste contam_waste Collect in Labeled Contaminated Waste Bag/Bin contaminated->contam_waste liquid_waste Collect in Segregated Labeled Liquid Waste Bottles (Basic vs. Other Organic) liquid->liquid_waste storage Store in Designated Hazardous Waste Area (SAA) solid_waste->storage contam_waste->storage liquid_waste->storage disposal Arrange Pickup via EHS / Licensed Contractor storage->disposal

Caption: Protocol for responding to a spill of Fmac-N-Me-Nle-OH.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most recent Safety Data Sheet (SDS) for the most comprehensive information.

References

  • Fmoc-MeNle-OH Safety Data Sheet Information . Advanced ChemTech.

  • Fmoc-N-Me-Leu-OH MSDS . Merck Millipore.

  • Fmoc-N-Me-Nle-OH Product Page . Sigma-Aldrich.

  • Proper Disposal of Fmoc-His(Fmoc)-OH: A Comprehensive Guide for Laboratory Professionals . Benchchem.

  • The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore . Kilobio.

  • Proper Disposal of N3-L-Orn(Fmoc)-OH: A Comprehensive Guide . Benchchem.

  • Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH . Benchchem.

  • FMOC-NLE-OH Safety Data Sheet . ChemicalBook.

  • Fmoc-N-Me-Nle-OH Safety Information . Fluorochem.

  • 112883-42-8 Fmoc-N-Me-Nle-OH GHS Information . AKSci.

  • N-Methylated Amino Acids in Peptide Synthesis . Merck Millipore.

Sources

Handling

A Researcher's Guide to the Safe Handling of Fmoc-N-Me-Nle-OH

For researchers and scientists engaged in peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both personal safety and experimental integrity. This guide provides essen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proper handling of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid, commonly known as Fmoc-N-Me-Nle-OH. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific reasoning to ensure a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Fmoc-N-Me-Nle-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of amino acids but also imparts specific chemical properties that necessitate careful handling.[1]

Primary Hazards: Based on available safety information, Fmoc-N-Me-Nle-OH is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315) [2]

  • Causes serious eye irritation (H319) [2]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335) [2]

A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the potential for aerosolization.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling Fmoc-N-Me-Nle-OH to minimize exposure risks.[4][5] The following table outlines the recommended PPE for various laboratory operations involving this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with side shields or a Face ShieldEssential for protecting against accidental splashes of solutions or airborne particles of the lyophilized powder.[4] A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[4][5]
Body Protection Laboratory CoatA standard, fully-buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide adequate protection for handling this compound.[4] It is advisable to inspect gloves for any defects before use and to change them immediately if contamination occurs.[5] Double-gloving can provide an extra layer of safety.[4]
Respiratory Protection N95 Respirator or work within a certified chemical fume hoodNecessary when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[4] All manipulations of the solid compound should ideally be performed in a chemical fume hood.[3]

Operational Plan: From Receipt to Reaction

Adherence to a strict operational plan ensures both safety and the quality of your research.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials.[6] The container should be kept tightly closed.

  • For long-term storage, keep the lyophilized powder at -20°C or colder in a desiccated environment, protected from light.[5][7]

Handling and Reconstitution:

The following step-by-step protocol should be followed for the safe handling and reconstitution of Fmoc-N-Me-Nle-OH:

  • Preparation: Don all required PPE as outlined in the table above. Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.[3]

  • Equilibration: Allow the sealed vial of Fmoc-N-Me-Nle-OH to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture, which can degrade the compound.[5][8]

  • Weighing: Carefully weigh the desired amount of the lyophilized powder in the chemical fume hood.[3] Use anti-static weighing techniques to minimize powder dispersion.[3]

  • Dissolution: Add the appropriate solvent (e.g., N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)) to the vial using a sterile syringe or calibrated pipette.[9] Cap the vial and gently vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of the reconstituted solution.[5][8] Clearly label each aliquot with the compound name, concentration, and date of preparation.[5]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the safe handling of Fmoc-N-Me-Nle-OH during a typical peptide synthesis cycle.

Diagram 1: Fmoc-N-Me-Nle-OH Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_synthesis Peptide Synthesis cluster_disposal Disposal A Don PPE B Prepare Fume Hood A->B C Equilibrate Vial B->C D Weigh Powder C->D E Reconstitute D->E F Coupling Reaction E->F G Fmoc Deprotection F->G H Washing G->H H->F Next Cycle I Segregate Waste H->I J Label Waste Containers I->J K Dispose via EHS J->K

Caption: General workflow for the safe handling of Fmoc-N-Me-Nle-OH.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[3]

  • Solid Waste: All consumables that have come into contact with Fmoc-N-Me-Nle-OH, such as gloves, pipette tips, and weighing paper, must be collected in a designated hazardous chemical waste container.[4][5] This container should be clearly labeled with the contents.

  • Liquid Waste: Unused or waste solutions containing Fmoc-N-Me-Nle-OH should be collected in a separate, clearly labeled hazardous waste container.[4] Never dispose of these solutions down the drain.[3]

  • Sharps Waste: Any needles or syringes used for reconstitution or transfer must be disposed of in a puncture-resistant sharps container.[4]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor for treatment advice.

  • Spill: Evacuate the area and restrict access.[3] Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a designated hazardous waste container. Decontaminate the spill area according to your laboratory's standard operating procedures.[3]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment and ensure the integrity of your scientific endeavors.

References

  • Fmoc-N-Me-Nle-OH Safety Information. (n.d.). Fluorochem.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-norleucine. (n.d.). PubChem. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. Retrieved from [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH. Retrieved from [Link]

  • A convenient and scaleable procedure for removing the Fmoc group in solution. (2025). Tetrahedron Letters.
  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Fmoc-N-Me-Nle-OH. (n.d.). Cusabio. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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